molecular formula C14H15NO3 B1646971 7-Desmethyl-3-hydroxyagomelatine

7-Desmethyl-3-hydroxyagomelatine

Cat. No.: B1646971
M. Wt: 245.27 g/mol
InChI Key: FMUHSDLSKQLNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Desmethyl-3-hydroxyagomelatine is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(3,7-dihydroxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9(16)15-5-4-11-7-13(18)6-10-2-3-12(17)8-14(10)11/h2-3,6-8,17-18H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUHSDLSKQLNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Desmethyl-3-hydroxyagomelatine: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-desmethyl-3-hydroxyagomelatine, a primary metabolite of the antidepressant drug agomelatine (B1665654). While detailed proprietary synthesis and characterization data are not fully available in the public domain, this document consolidates existing knowledge to propose a viable synthetic route, summarize key analytical data, and discuss the known biological activity. This guide is intended to serve as a foundational resource for researchers engaged in the study of agomelatine metabolism, related compound synthesis, and drug development.

Introduction

This compound, chemically known as N-(2-(3,7-dihydroxynaphthalen-1-yl)ethyl)acetamide, is a significant metabolite of agomelatine. Agomelatine is a melatonergic agonist (MT1 and MT2 receptors) and a serotonin (B10506) 5-HT2C receptor antagonist, approved for the treatment of major depressive disorder. The metabolism of agomelatine is extensive and primarily mediated by cytochrome P450 enzymes, leading to hydroxylated and demethylated derivatives. Understanding the synthesis and properties of its metabolites is crucial for a complete pharmacological and toxicological profile of the parent drug. This compound is reported to be less pharmacologically active than agomelatine itself[1][2].

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reagents Agomelatine Agomelatine (N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide) Intermediate 7-Desmethyl-agomelatine (N-(2-(7-hydroxynaphthalen-1-yl)ethyl)acetamide) Agomelatine->Intermediate Step 1 Step1_reagents O-Demethylation (e.g., HBr or BBr3) Final_Product This compound (N-(2-(3,7-dihydroxynaphthalen-1-yl)ethyl)acetamide) Intermediate->Final_Product Step 2 Step2_reagents Aromatic Hydroxylation (e.g., Oxidizing Agent)

Caption: Proposed two-step synthesis of this compound from agomelatine.

Experimental Protocols (Proposed)

Step 1: O-Demethylation of Agomelatine to 7-Desmethyl-agomelatine

A general procedure for the demethylation of methoxy-naphthalene derivatives can be adapted. One such method involves the use of strong acids like hydrobromic acid (HBr).

  • Reaction: Agomelatine is treated with a strong demethylating agent, such as 48% aqueous HBr or boron tribromide (BBr₃) in an appropriate solvent (e.g., dichloromethane (B109758) for BBr₃).

  • Conditions: The reaction mixture is typically heated under reflux for several hours until the demethylation is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. Purification is generally achieved by recrystallization or column chromatography on silica (B1680970) gel to yield 7-desmethyl-agomelatine[3].

Step 2: Aromatic Hydroxylation of 7-Desmethyl-agomelatine

The introduction of a hydroxyl group at the C3 position of the naphthalene (B1677914) ring is a more complex step. This is an electrophilic substitution on an activated aromatic system.

  • Strategy: A direct and selective hydroxylation of the electron-rich naphthalene ring of 7-desmethyl-agomelatine is required. This could potentially be achieved using various oxidizing agents. The directing effects of the existing hydroxyl and ethylacetamide groups would influence the position of hydroxylation. Given that this is a metabolic conversion, a biomimetic approach using P450 enzyme mimics could also be explored.

  • Challenges: Achieving regioselectivity for the C3 position over other positions on the naphthalene ring is a significant challenge in chemical synthesis. Protection of the existing phenolic group might be necessary before proceeding with the hydroxylation.

Characterization Data

Comprehensive spectroscopic data for this compound is scarce. The most definitive characterization data available comes from a validated LC-MS/MS method for its quantification in human plasma[4].

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₄H₁₅NO₃[5]
Molecular Weight245.28 g/mol [5]
CAS Number166527-00-0[1][5]
Mass Spectrometry

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of agomelatine and its metabolites[4]. The key parameters for this compound are summarized below.

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Mass Transition (MRM)m/z 260.1 → 201.1

Note: The precursor ion m/z of 260.1 likely corresponds to the protonated molecule [M+H]⁺, where M is the molecular weight of this compound (245.28). The discrepancy might be due to adduct formation or experimental conditions.

MS_Fragmentation Parent Precursor Ion [M+H]⁺ m/z 260.1 Fragment Product Ion m/z 201.1 Parent->Fragment Collision-Induced Dissociation

Caption: Mass spectrometry fragmentation of this compound.

Biological Activity and Signaling Pathways

This compound is a metabolite of agomelatine and is reported to have lower pharmacological activity than the parent compound[1][2]. Agomelatine's primary mechanism of action involves agonism at melatonin (B1676174) receptors (MT1 and MT2) and antagonism at the serotonin 5-HT2C receptor[6][7]. This dual action is believed to contribute to its antidepressant and circadian rhythm-regulating effects.

While specific binding affinity data (e.g., Ki or IC50 values) for this compound are not available, its reduced activity implies a lower affinity for these receptors compared to agomelatine.

Signaling_Pathway cluster_agonism Melatonergic Agonism cluster_antagonism 5-HT2C Antagonism Agomelatine_Metabolite This compound (Lower Potency) MT1_MT2 MT1 / MT2 Receptors Agomelatine_Metabolite->MT1_MT2 Downstream_Melatonin Regulation of Circadian Rhythms Sleep Promotion MT1_MT2->Downstream_Melatonin Agomelatine_Metabolite_2 This compound (Lower Potency) _5HT2C 5-HT2C Receptor Agomelatine_Metabolite_2->_5HT2C Blocks Downstream_5HT2C Increased Dopamine & Norepinephrine Release in Prefrontal Cortex _5HT2C->Downstream_5HT2C Inhibits Experimental_Workflow Start Human Plasma Sample Protein_Precipitation Protein Precipitation (with Internal Standard) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Injection LC-MS/MS Injection Supernatant_Collection->LC_Injection LC_Separation Chromatographic Separation (Phenomenex ODS3) LC_Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Pharmacological Profile of 7-Desmethyl-3-hydroxyagomelatine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 7-Desmethyl-3-hydroxyagomelatine, a metabolite of the antidepressant drug agomelatine (B1665654). Agomelatine exerts its therapeutic effects through a unique combination of melatonergic (MT1/MT2) receptor agonism and serotonergic (5-HT2C) receptor antagonism. Understanding the pharmacological properties of its metabolites is crucial for a complete characterization of its in vivo activity and safety profile. This document summarizes the available data on the receptor binding affinity and functional activity of this compound, outlines relevant experimental protocols for its pharmacological evaluation, and visualizes key metabolic and signaling pathways.

Introduction

Agomelatine is an antidepressant approved for the treatment of major depressive disorder. Its mechanism of action involves the synergistic effects of being a potent agonist at melatonin (B1676174) MT1 and MT2 receptors and an antagonist at the serotonin (B10506) 5-HT2C receptor. This dual action is believed to contribute to the resynchronization of circadian rhythms and the enhancement of dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex.

Agomelatine is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP1A2 and to a lesser extent CYP2C9/19. This metabolic process generates several metabolites, including 7-desmethylagomelatine, 3-hydroxyagomelatine, and the di-substituted metabolite, this compound. A thorough understanding of the pharmacological activity of these metabolites is essential for a complete toxicological and pharmacological assessment of agomelatine.

Receptor Binding and Functional Activity

Quantitative data on the direct interaction of this compound with melatonergic and serotonergic receptors is limited in publicly available literature. However, a report from the European Medicines Agency (EMA) provides a qualitative assessment of the activity of agomelatine's main metabolites. According to the report, metabolites other than 3-hydroxyagomelatine (at MT1/MT2) and 7-desmethylagomelatine (at 5-HT2C) are considered to have weak or no affinity for these receptors. This suggests that this compound is likely to possess low affinity and functional activity at the primary targets of the parent compound.

Data Presentation

The following tables summarize the known pharmacological data for agomelatine and provide a framework for the type of data required for a complete profile of this compound.

Table 1: Receptor Binding Affinity (Ki)

CompoundMT1 Receptor (Ki, nM)MT2 Receptor (Ki, nM)5-HT2C Receptor (Ki, nM)
Agomelatine0.10.12631
This compoundData not availableData not availableData not available

Table 2: Functional Activity (EC50 / IC50)

CompoundMT1 Receptor (EC50, nM)MT2 Receptor (EC50, nM)5-HT2C Receptor (IC50, nM)
AgomelatineAgonist (EC50 data variable)Agonist (EC50 data variable)Antagonist (IC50 data variable)
This compoundData not availableData not availableData not available

Experimental Protocols

To quantitatively determine the pharmacological profile of this compound, standardized in vitro assays are required. The following sections detail generalized experimental protocols for radioligand binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki).

Objective: To determine the binding affinity (Ki) of this compound for human MT1, MT2, and 5-HT2C receptors.

Materials:

  • Cell membranes expressing the recombinant human receptor of interest (MT1, MT2, or 5-HT2C).

  • Radioligand specific for each receptor (e.g., [³H]-melatonin for MT1/MT2, [³H]-mesulergine for 5-HT2C).

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of a known ligand).

  • Assay buffer.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a series of dilutions of the test compound, this compound.

  • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).

  • Incubate the plates to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and to quantify its potency (EC50 or IC50).

Objective: To determine the functional activity and potency of this compound at human MT1, MT2, and 5-HT2C receptors.

Example for G-protein Coupled Receptors (GPCRs) like MT1, MT2, and 5-HT2C:

  • cAMP Assay (for Gi-coupled receptors like MT1 and MT2):

    • Use cells stably expressing the MT1 or MT2 receptor.

    • Stimulate adenylyl cyclase with forskolin (B1673556) to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

    • Treat the cells with varying concentrations of this compound.

    • Measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).

    • An agonist will decrease the forskolin-stimulated cAMP levels. The concentration-response curve is used to determine the EC50.

    • To test for antagonist activity, cells are co-incubated with a known agonist and varying concentrations of the test compound.

  • Calcium Flux Assay (for Gq-coupled receptors like 5-HT2C):

    • Use cells stably expressing the 5-HT2C receptor and loaded with a calcium-sensitive fluorescent dye.

    • Treat the cells with varying concentrations of this compound.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • An agonist will induce an increase in intracellular calcium. The concentration-response curve is used to determine the EC50.

    • To test for antagonist activity, cells are pre-incubated with the test compound before the addition of a known agonist.

Visualizations

The following diagrams illustrate the metabolic pathway of agomelatine and the general signaling pathways of its target receptors.

agomelatine_metabolism agomelatine Agomelatine metabolite1 7-Desmethylagomelatine agomelatine->metabolite1 O-demethylation metabolite2 3-Hydroxyagomelatine agomelatine->metabolite2 Hydroxylation metabolite3 This compound metabolite1->metabolite3 Hydroxylation metabolite2->metabolite3 O-demethylation cyp1a2 CYP1A2 cyp1a2->agomelatine cyp2c9_19 CYP2C9/19 cyp2c9_19->agomelatine

Metabolic pathway of agomelatine.

receptor_signaling cluster_mt MT1/MT2 Receptor Signaling (Gi-coupled) cluster_5ht2c 5-HT2C Receptor Signaling (Gq-coupled) mt_receptor MT1/MT2 gi_protein Gi Protein mt_receptor->gi_protein Agonist Binding adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp pka PKA camp->pka downstream Downstream Effects (e.g., Circadian Rhythm Regulation) pka->downstream ht2c_receptor 5-HT2C gq_protein Gq Protein ht2c_receptor->gq_protein Antagonist Blocks plc PLC gq_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC dag->pkc downstream_5ht Downstream Effects (e.g., Modulation of Dopamine/Norepinephrine Release) ca2->downstream_5ht pkc->downstream_5ht

Simplified signaling pathways of MT1/MT2 and 5-HT2C receptors.

experimental_workflow start Start: Characterization of This compound binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay start->functional_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki determine_activity Determine Agonist/Antagonist Activity and EC50/IC50 (Potency) functional_assay->determine_activity pharmacological_profile Complete Pharmacological Profile determine_ki->pharmacological_profile determine_activity->pharmacological_profile

In Vitro Metabolism of Agomelatine to 7-Desmethyl-3-hydroxyagomelatine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of agomelatine (B1665654), with a specific focus on the formation of its secondary metabolite, 7-Desmethyl-3-hydroxyagomelatine. This document details the metabolic pathways, key enzymes involved, experimental protocols for in vitro studies, and quantitative data reported in the literature.

Introduction to Agomelatine Metabolism

Agomelatine, an antidepressant with a unique pharmacological profile as a melatonergic agonist (MT1 and MT2 receptors) and a 5-HT2C antagonist, undergoes extensive hepatic metabolism. This rapid biotransformation is a key determinant of its pharmacokinetic profile, characterized by a short plasma half-life of 1-2 hours. The primary metabolic routes for agomelatine are 3-hydroxylation and 7-desmethylation. The sequential action of these pathways leads to the formation of the di-metabolite, this compound. Understanding the in vitro conditions that facilitate this metabolic cascade is crucial for drug development and for assessing potential drug-drug interactions.

Metabolic Pathway of Agomelatine to this compound

The biotransformation of agomelatine to this compound is a two-step process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Step 1: Primary Metabolism

Agomelatine is first metabolized to two primary metabolites:

  • 3-hydroxyagomelatine: This reaction is predominantly catalyzed by CYP1A2 .

  • 7-desmethylagomelatine: This O-demethylation is mainly carried out by CYP2C9 and CYP2C19 .

Step 2: Secondary Metabolism

The primary metabolites can then undergo further biotransformation:

  • 7-desmethylagomelatine can be hydroxylated at the 3-position by CYP1A2 to form this compound.

  • Alternatively, 3-hydroxyagomelatine can be demethylated at the 7-position by CYP2C9/CYP2C19 to yield the same di-metabolite.

These metabolites are subsequently conjugated, primarily with glucuronic acid, and eliminated. The major metabolites of agomelatine, including this compound, are considered to have less pharmacological activity than the parent compound.

Metabolic Pathway Diagram

agomelatine_metabolism Agomelatine Agomelatine HydroxyAgomelatine 3-hydroxyagomelatine Agomelatine->HydroxyAgomelatine CYP1A2 (3-hydroxylation) DesmethylAgomelatine 7-desmethylagomelatine Agomelatine->DesmethylAgomelatine CYP2C9/CYP2C19 (7-O-demethylation) DiMetabolite This compound HydroxyAgomelatine->DiMetabolite CYP2C9/CYP2C19 DesmethylAgomelatine->DiMetabolite CYP1A2

Caption: Metabolic pathway of agomelatine to this compound.

Experimental Protocols for In Vitro Metabolism Studies

This section provides a detailed methodology for studying the formation of this compound from agomelatine in an in vitro setting using human liver microsomes.

Materials and Reagents
  • Agomelatine

  • This compound (as a reference standard)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)

  • Ultrapure water

Incubation Procedure

The following protocol is a general guideline based on standard practices for in vitro metabolism assays.

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.

    • Add pooled human liver microsomes to the master mix to a final protein concentration of 0.5-1.0 mg/mL.

    • Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiation of the Metabolic Reaction:

    • Add agomelatine (dissolved in a small volume of organic solvent like methanol (B129727) or DMSO, with the final solvent concentration typically ≤1%) to the pre-warmed incubation mixture to achieve the desired final substrate concentration (e.g., a range from 1 to 100 µM to study concentration-dependent formation).

    • Initiate the reaction by adding the NADPH regenerating system or by adding the substrate to the complete mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60, and 120 minutes) to monitor the time-dependent formation of the metabolite.

  • Termination of the Reaction:

    • Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the terminated reaction mixtures vigorously.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing MasterMix Prepare Master Mix (Buffer, MgCl2, NADPH system) HLM Add Human Liver Microsomes MasterMix->HLM Prewarm Pre-warm at 37°C HLM->Prewarm AddAgomelatine Add Agomelatine (Substrate) Prewarm->AddAgomelatine Incubate Incubate at 37°C (Time Course) AddAgomelatine->Incubate Terminate Terminate with Acetonitrile + IS Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for the in vitro metabolism of agomelatine.

Analytical Methodology: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate (B1220265) buffer) and an organic phase (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for agomelatine and its metabolites.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions.

Quantitative Data

Quantitative data on the in vitro formation of this compound is not extensively reported in publicly available literature. However, data for the primary metabolic pathways can be used to infer the conditions that would favor the formation of the di-metabolite.

ParameterAgomelatine MetabolismReference
Primary Metabolites 3-hydroxyagomelatine, 7-desmethylagomelatine
Major Enzyme (3-hydroxylation) CYP1A2 (approximately 90% of metabolism)[1]
Major Enzymes (7-desmethylation) CYP2C9 and CYP2C19 (approximately 10% of metabolism)[1]
Secondary Metabolite This compound
Formation Pathway Sequential 7-desmethylation and 3-hydroxylation

Table 1: Summary of Agomelatine Metabolism.

To determine the enzyme kinetics (Km and Vmax) for the formation of this compound, a series of incubations with varying agomelatine concentrations would be performed. The rate of metabolite formation at each concentration would be measured and the data fitted to the Michaelis-Menten equation.

Conclusion

The in vitro metabolism of agomelatine to this compound is a multi-step process involving key cytochrome P450 enzymes, primarily CYP1A2, CYP2C9, and CYP2C19. The experimental protocols outlined in this guide provide a framework for researchers to investigate this metabolic pathway. By utilizing human liver microsomes and a sensitive LC-MS/MS analytical method, it is possible to characterize the formation of this secondary metabolite and determine its kinetic parameters. Such studies are essential for a comprehensive understanding of agomelatine's disposition and for predicting its metabolic behavior in vivo. Further research is warranted to generate specific quantitative data on the formation kinetics of this compound.

References

The Role of CYP1A2 in the Metabolic Journey of Agomelatine to 7-Desmethyl-3-hydroxyagomelatine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathway leading to the formation of 7-Desmethyl-3-hydroxyagomelatine, a key metabolite of the novel antidepressant agomelatine (B1665654). The focus is on the critical role of the cytochrome P450 isoenzyme CYP1A2 in this biotransformation process. This document synthesizes available data on the metabolic cascade, offers detailed experimental protocols for the analysis of these compounds, and presents visual workflows and pathways to facilitate understanding.

Introduction to Agomelatine Metabolism

Agomelatine, an agonist of melatonergic MT1/MT2 receptors and an antagonist of the 5-HT2C receptor, undergoes extensive hepatic first-pass metabolism. This process is predominantly mediated by the cytochrome P450 (CYP) system, with CYP1A2 being responsible for approximately 90% of its initial biotransformation[1]. A smaller contribution is made by CYP2C9 and CYP2C19[1]. The metabolism of agomelatine leads to the formation of several metabolites, primarily through hydroxylation and demethylation reactions. The major initial metabolites, 7-desmethyl-agomelatine and 3-hydroxyagomelatine, are subsequently converted into the secondary metabolite, this compound[2]. These metabolites are generally considered inactive and are rapidly conjugated and eliminated[3].

Understanding the kinetics and pathways of this metabolic process is crucial for drug development, particularly for predicting drug-drug interactions, understanding interindividual variability in patient response, and assessing the risk of metabolite-driven toxicity.

The Metabolic Pathway: From Agomelatine to its Dihydroxylated Metabolite

The formation of this compound is a multi-step process involving sequential enzymatic reactions. The primary pathways are initiated by either O-demethylation at the 7-position or hydroxylation at the 3-position of the naphthalene (B1677914) ring.

  • Pathway 1: Agomelatine is first metabolized by CYP1A2 to 3-hydroxyagomelatine. This intermediate is then demethylated by CYP2C9 to form this compound.

  • Pathway 2: Alternatively, agomelatine is demethylated by CYP2C9 to 7-desmethyl-agomelatine. This intermediate then undergoes hydroxylation by CYP1A2 to yield the final metabolite, this compound.

The following diagram illustrates this metabolic cascade.

Agomelatine_Metabolism cluster_main Agomelatine Metabolic Pathway AGO Agomelatine M1 3-hydroxyagomelatine AGO->M1 CYP1A2 (Major) M2 7-desmethyl-agomelatine AGO->M2 CYP2C9 (Minor) M3 This compound M1->M3 CYP2C9 M2->M3 CYP1A2 Conj Conjugation & Excretion M3->Conj

Caption: Metabolic conversion of agomelatine.

Quantitative Analysis of Agomelatine and its Metabolites

CompoundLower Limit of Quantification (LLOQ) (ng/mL)Linear Range (ng/mL)
Agomelatine0.04570.0457 - 100
7-Desmethyl-agomelatine0.13720.1372 - 300
3-Hydroxy-agomelatine0.45720.4572 - 1000

Table 1: Quantitative parameters from a validated LC-MS/MS bioanalytical method[4][5].

Experimental Protocols

Protocol for Quantification of Agomelatine and its Primary Metabolites in Human Plasma via LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of agomelatine and its two major primary metabolites[4][5]. This method can be further developed to include the quantification of this compound by optimizing mass transitions and chromatographic conditions.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., phenacetin).

  • Add 300 µL of methanol (B129727) to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: Phenomenex ODS3 (4.6 x 150 mm, 5 µm)[5].

  • Mobile Phase: Methanol and 5mM ammonium (B1175870) formate (B1220265) solution (containing 0.2% formic acid) (70:30, v/v)[5].

  • Flow Rate: 0.8 mL/min[5].

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • Agomelatine: m/z 244.1 → 185.1[5]

    • 7-Desmethyl-agomelatine: m/z 230.1 → 171.1[5]

    • 3-Hydroxy-agomelatine: m/z 260.1 → 201.1[5]

    • Phenacetin (IS): m/z 180.1 → 110.1[5]

Representative Protocol for In Vitro Metabolism and Enzyme Kinetics in Human Liver Microsomes (HLMs)

This protocol provides a general framework for determining the kinetic parameters (Kₘ and Vₘₐₓ) of CYP1A2-mediated metabolite formation.

1. Incubation Mixture Preparation:

  • Prepare a stock solution of the substrate (e.g., 7-desmethyl-agomelatine) in a suitable solvent (e.g., methanol, acetonitrile) and dilute to various concentrations in incubation buffer.

  • The final incubation mixture (e.g., 200 µL total volume) should contain:

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.4).

    • Pooled human liver microsomes (final concentration 0.2-0.5 mg/mL).

    • Substrate (a range of concentrations, e.g., 0.5 - 200 µM, to bracket the expected Kₘ).

    • Magnesium chloride (MgCl₂, 3 mM).

2. Incubation Procedure:

  • Pre-warm the incubation mixtures containing buffer, microsomes, and substrate at 37°C for 5 minutes in a shaking water bath.

  • Initiate the reaction by adding a pre-warmed NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range for metabolite formation.

  • Terminate the reaction by adding an equal volume of ice-cold stop solution (e.g., acetonitrile (B52724) containing an internal standard).

3. Sample Processing and Analysis:

  • Vortex the terminated reaction mixtures and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant for analysis by a validated LC-MS/MS method, as described in Protocol 4.1, optimized for the detection of this compound.

4. Data Analysis:

  • Quantify the amount of this compound formed at each substrate concentration.

  • Plot the rate of formation (V) against the substrate concentration [S].

  • Fit the data to the Michaelis-Menten equation (V = Vₘₐₓ * [S] / (Kₘ + [S])) using non-linear regression software to determine the Kₘ and Vₘₐₓ values.

  • Calculate the intrinsic clearance (CLᵢₙₜ) as the ratio Vₘₐₓ / Kₘ.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for conducting pharmacokinetic analysis and in vitro metabolism studies.

PK_Workflow cluster_pk Pharmacokinetic Study Workflow Dosing Administer Agomelatine to Subjects Sampling Collect Plasma Samples at Timed Intervals Dosing->Sampling Prep Sample Preparation (Protein Precipitation) Sampling->Prep Analysis LC-MS/MS Analysis Prep->Analysis Quant Quantify Agomelatine & Metabolites Analysis->Quant PK_Model Pharmacokinetic Modeling (e.g., AUC, Cmax, T1/2) Quant->PK_Model

Caption: Workflow for clinical pharmacokinetic analysis.

InVitro_Workflow cluster_invitro In Vitro Enzyme Kinetics Workflow Setup Prepare Incubation Mixtures (HLMs, Substrate, Buffer) PreIncubate Pre-incubate at 37°C Setup->PreIncubate Start Initiate Reaction (Add NADPH) PreIncubate->Start Incubate Incubate at 37°C (Linear Time Range) Start->Incubate Stop Terminate Reaction (Ice-cold Acetonitrile + IS) Incubate->Stop Process Centrifuge & Collect Supernatant Stop->Process Analysis LC-MS/MS Analysis Process->Analysis Data Calculate Rate of Formation (V) vs. Substrate Conc. [S] Analysis->Data Kinetics Determine Km and Vmax (Michaelis-Menten Plot) Data->Kinetics

Caption: Workflow for an in vitro enzyme kinetics study.

Conclusion

The biotransformation of agomelatine to this compound is a sequential metabolic process wherein the cytochrome P450 enzyme CYP1A2 plays a pivotal role, acting on both the parent drug and its 7-desmethyl metabolite. While the complete kinetic profile for the formation of this specific secondary metabolite is not fully elucidated in available literature, the established analytical and in vitro methodologies provide a robust framework for future investigations. For drug development professionals, a thorough understanding of this CYP1A2-mediated pathway is essential for characterizing the metabolic fate of agomelatine, predicting potential drug interactions with CYP1A2 inhibitors or inducers, and interpreting pharmacokinetic variability arising from genetic polymorphisms in the CYP1A2 gene. Further research to quantify the kinetic parameters of each step in this cascade will enhance the precision of physiologically based pharmacokinetic (PBPK) models and support a more comprehensive safety and efficacy profile of agomelatine.

References

Biological Activity of Agomelatine Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agomelatine (B1665654), an antidepressant with a unique receptor profile, undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 isoenzymes CYP1A2 and CYP2C9. This process yields several metabolites, with the most significant being 3-hydroxy agomelatine and 7-desmethyl agomelatine. While often described as inactive or less active than the parent compound, emerging data indicates that these metabolites retain some biological activity, particularly at the key receptors targeted by agomelatine: the melatonergic (MT1 and MT2) and serotonergic (5-HT2C) receptors. This technical guide provides a comprehensive overview of the known biological activities of agomelatine's major metabolites, presenting available quantitative data, detailing the experimental protocols used for their characterization, and illustrating the relevant biological pathways.

Introduction

Agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide) exerts its antidepressant effects through a novel mechanism of action: agonism at melatonergic MT1 and MT2 receptors and antagonism at the 5-HT2C serotonin (B10506) receptor. This dual action is believed to contribute to the resynchronization of circadian rhythms and an increase in dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex. Due to extensive first-pass metabolism, agomelatine's bioavailability is low, and a significant portion of the administered dose is converted into various metabolites. Understanding the biological activity of these metabolites is crucial for a complete picture of agomelatine's pharmacology and its overall clinical effect.

The primary metabolites of agomelatine are hydroxylated and demethylated derivatives. The main circulating metabolites are 3-hydroxy agomelatine (S20002) and 7-desmethyl agomelatine (S20242). Other identified metabolites include 3-hydroxy-7-desmethyl agomelatine and a dihydrodiol metabolite. This guide focuses on the biological activity of these key metabolites at the primary targets of the parent drug.

Quantitative Biological Activity Data

The following tables summarize the available quantitative and qualitative data on the binding affinity of agomelatine and its major metabolites for the MT1, MT2, and 5-HT2C receptors. It is important to note that while qualitative descriptions of "moderate affinity" have been reported for some metabolites, specific quantitative data (i.e., Ki or IC50 values) are not consistently available in publicly accessible literature.

Table 1: Binding Affinity of Agomelatine at Target Receptors

CompoundReceptorAffinity (Ki)Cell LineReference
AgomelatineMT10.1 nMCHO cells[1]
MT20.12 nMCHO cells[1]
5-HT2C631 nMCloned human[1]

Table 2: Biological Activity of Major Agomelatine Metabolites

MetaboliteReceptorAffinity (Ki)IC50ActivityReference
3-Hydroxy Agomelatine MT1Moderate AffinityNot ReportedNot Reported[2]
MT2Moderate AffinityNot ReportedNot Reported[2]
5-HT2C1.8 µM3.2 µMAntagonist[3]
7-Desmethyl Agomelatine MT1Weak or No AffinityNot ReportedNot Reported[2]
MT2Weak or No AffinityNot ReportedNot Reported[2]
5-HT2CModerate Affinity*Not ReportedNot Reported[2]
Other Metabolites MT1, MT2, 5-HT2CWeak or No AffinityNot ReportedNot Reported[2]

*Qualitative assessment from the European Medicines Agency (EMA) report. Specific quantitative data is not available in the cited literature.

Signaling Pathways and Metabolic Fate

The biological effects of agomelatine and its metabolites are mediated through complex signaling cascades initiated by their interaction with MT1, MT2, and 5-HT2C receptors.

cluster_0 Agomelatine Metabolism Agomelatine Agomelatine CYP1A2 CYP1A2 Agomelatine->CYP1A2 ~90% CYP2C9 CYP2C9 Agomelatine->CYP2C9 ~10% Metabolite1 3-Hydroxy Agomelatine CYP1A2->Metabolite1 Metabolite2 7-Desmethyl Agomelatine CYP1A2->Metabolite2 Metabolite3 Other Metabolites CYP2C9->Metabolite3

Caption: Metabolic pathway of agomelatine.

cluster_1 MT1/MT2 Receptor Signaling cluster_2 5-HT2C Receptor Signaling Agomelatine_MT Agomelatine (Agonist) MT1_MT2 MT1/MT2 Receptors Agomelatine_MT->MT1_MT2 Gi Gi Protein MT1_MT2->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Rhythm Circadian Rhythm Resynchronization CREB->Rhythm Agomelatine_5HT Agomelatine/Metabolites (Antagonist) Receptor_5HT2C 5-HT2C Receptor Agomelatine_5HT->Receptor_5HT2C DA_NE Dopamine & Norepinephrine Release (Frontal Cortex) Agomelatine_5HT->DA_NE Disinhibition Gq Gq Protein Receptor_5HT2C->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC

Caption: Signaling pathways of MT1/MT2 and 5-HT2C receptors.

Experimental Protocols

The characterization of the biological activity of agomelatine and its metabolites primarily relies on in vitro radioligand binding assays. These assays are fundamental for determining the affinity (Ki) and inhibition constants (IC50) of compounds for specific receptors.

Radioligand Binding Assay for MT1/MT2 and 5-HT2C Receptors

This section outlines a generalized protocol for a competitive radioligand binding assay, which is a standard method to determine the binding affinity of a test compound (e.g., an agomelatine metabolite).

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (MT1, MT2, or 5-HT2C).

Materials:

  • Membrane Preparations: Cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for MT1/MT2, HEK293 cells for 5-HT2C).

  • Radioligand: A high-affinity radioactive ligand specific for the target receptor.

    • For MT1/MT2: [³H]-Melatonin or 2-[¹²⁵I]-Iodomelatonin.

    • For 5-HT2C: [³H]-Mesulergine.

  • Test Compounds: Agomelatine and its metabolites of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Buffer composition is critical and receptor-specific. A typical buffer is 50 mM Tris-HCl (pH 7.4) containing specific ions (e.g., MgCl₂).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: For detection of radioactivity.

  • 96-well Plates: For performing the assay.

  • Glass Fiber Filters: (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparations on ice and resuspend them in the assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations (typically a serial dilution).

    • Radioligand at a fixed concentration (usually at or below its Kd value).

    • Membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25-37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Measured in the absence of any competing ligand.

    • Non-specific Binding: Measured in the presence of a high concentration of a non-radioactive ligand known to bind to the receptor, which displaces all specific binding of the radioligand.

    • Specific Binding: Calculated as Total Binding - Non-specific Binding.

    • The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

prep Prepare Reagents (Membranes, Radioligand, Test Compound) plate Plate Assay Components in 96-well plate prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration (Separates Bound/Free Ligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Experimental workflow for a radioligand binding assay.

Discussion and Future Directions

The available data, although limited, suggests that the major metabolites of agomelatine are not entirely inert. 3-hydroxy agomelatine retains antagonist activity at the 5-HT2C receptor, albeit with a significantly lower affinity than the parent compound. Both 3-hydroxy agomelatine and 7-desmethyl agomelatine are reported to have a moderate affinity for MT1/MT2 and 5-HT2C receptors, respectively.

The clinical significance of these findings remains to be fully elucidated. Given the extensive first-pass metabolism of agomelatine, the systemic concentrations of its metabolites can be substantial. Therefore, even with lower affinities, their contribution to the overall pharmacological effect cannot be entirely dismissed.

Further research is warranted to obtain precise quantitative binding data (Ki values) for all major metabolites at all three receptor targets. Additionally, functional assays are needed to determine whether the binding of these metabolites to MT1 and MT2 receptors results in agonistic or antagonistic activity. A more complete understanding of the pharmacodynamic profile of agomelatine's metabolites will provide a more nuanced view of its mechanism of action and could inform the development of future antidepressant therapies.

Conclusion

While agomelatine is the primary active moiety, its major metabolites, 3-hydroxy agomelatine and 7-desmethyl agomelatine, exhibit residual biological activity at the 5-HT2C and melatonergic receptors. The affinity of these metabolites is considerably lower than that of the parent compound. This guide has summarized the currently available quantitative and qualitative data and provided a framework of the experimental protocols used to assess this activity. Further quantitative studies are necessary to fully delineate the contribution of these metabolites to the overall clinical profile of agomelatine.

References

7-Desmethyl-3-hydroxyagomelatine: A Comprehensive Technical Guide to its Role as a Biomarker of Agomelatine Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agomelatine (B1665654), a melatonergic agonist (MT1 and MT2 receptors) and a serotonin (B10506) 5-HT2c receptor antagonist, is a novel antidepressant used in the treatment of major depressive disorder. Due to its unique mechanism of action, it offers a different therapeutic approach compared to traditional antidepressants. Agomelatine undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 (CYP) isoenzymes CYP1A2 (approximately 90%) and to a lesser extent by CYP2C9 and CYP2C19 (approximately 10%).[1][2][3] This extensive metabolism results in low oral bioavailability of the parent drug, typically less than 5% at therapeutic doses. The major metabolic pathways involve demethylation and hydroxylation, leading to the formation of various metabolites that are subsequently conjugated and excreted.

Given the significant inter-individual variability in agomelatine pharmacokinetics, largely due to genetic polymorphisms in metabolizing enzymes and other physiological factors, direct monitoring of the parent drug can be challenging. This variability can impact therapeutic efficacy and the risk of adverse events. Therefore, the identification and validation of a reliable biomarker for agomelatine exposure are of significant interest in clinical and research settings. This technical guide focuses on 7-desmethyl-3-hydroxyagomelatine, a major metabolite of agomelatine, and its utility as a biomarker for assessing agomelatine exposure.

Rationale for this compound as a Biomarker

The suitability of a metabolite as a biomarker for drug exposure depends on several factors, including its formation pathway, pharmacokinetic profile, and the correlation of its concentration with the administered dose of the parent drug. This compound emerges as a promising candidate for monitoring agomelatine exposure for the following reasons:

  • Major Metabolic Pathway: this compound is a product of the primary metabolic pathways of agomelatine, specifically O-demethylation at the 7-position and hydroxylation at the 3-position. Its formation is directly linked to the biotransformation of the parent drug.

  • Higher Plasma Concentrations: Due to the extensive first-pass metabolism of agomelatine, its plasma concentrations are often low and can fall below the limit of quantification of analytical methods. In contrast, its major metabolites, including this compound, are present in significantly higher concentrations in the systemic circulation.

  • Potential for Longer Half-Life: Metabolites can sometimes exhibit a longer elimination half-life compared to the parent drug. While specific data on the half-life of this compound is not extensively reported, a longer half-life would provide a wider window for therapeutic drug monitoring and a more stable measure of cumulative exposure.

  • Correlation with Agomelatine Exposure: The concentration of this compound in plasma is expected to be proportional to the dose of agomelatine administered, reflecting the extent of its metabolism. This dose-concentration relationship is fundamental for a reliable biomarker.

Agomelatine Metabolism and Formation of this compound

The metabolic conversion of agomelatine to this compound involves a two-step process catalyzed by CYP450 enzymes.

Agomelatine_Metabolism Agomelatine Agomelatine Metabolite1 7-Desmethylagomelatine Agomelatine->Metabolite1 CYP1A2/CYP2C9 (O-Demethylation) Metabolite2 3-Hydroxyagomelatine Agomelatine->Metabolite2 CYP1A2/CYP2C9 (Hydroxylation) Final_Metabolite This compound Metabolite1->Final_Metabolite Hydroxylation Metabolite2->Final_Metabolite O-Demethylation Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Final_Metabolite->Conjugated_Metabolites Conjugation

Agomelatine Metabolic Pathway

Quantitative Data

The following tables summarize the pharmacokinetic parameters of agomelatine and its major metabolites, including this compound, from a bioequivalence study in healthy Chinese subjects following a single 25 mg oral dose of agomelatine.

Table 1: Pharmacokinetic Parameters of Agomelatine and its Metabolites

ParameterAgomelatine7-Desmethylagomelatine3-Hydroxyagomelatine
Cmax (ng/mL) 10.2 ± 9.835.8 ± 15.7155.4 ± 55.6
Tmax (h) 1.0 (0.5 - 4.0)1.5 (0.5 - 6.0)1.0 (0.5 - 4.0)
AUC0-t (ng·h/mL) 25.8 ± 23.7133.1 ± 65.9408.3 ± 151.2
AUC0-∞ (ng·h/mL) 28.5 ± 25.4143.5 ± 70.8425.1 ± 156.9
t1/2 (h) 1.9 ± 0.82.3 ± 0.72.1 ± 0.5

Data presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax.

Table 2: Linearity Ranges for Quantification of Agomelatine and its Metabolites in Human Plasma

AnalyteLinearity Range (ng/mL)
Agomelatine0.0457 - 100
7-Desmethylagomelatine0.1372 - 300
3-Hydroxyagomelatine0.4572 - 1000

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of agomelatine and its metabolites in human plasma. The following protocol provides a detailed methodology based on published methods.

Experimental Workflow

Experimental_Workflow start Plasma Sample Collection step1 Protein Precipitation (e.g., with acetonitrile) start->step1 step2 Centrifugation step1->step2 step3 Supernatant Transfer step2->step3 step4 LC-MS/MS Analysis step3->step4 end Data Acquisition and Quantification step4->end

LC-MS/MS Sample Preparation Workflow
Sample Preparation: Protein Precipitation

  • Thaw Plasma Samples: Allow frozen human plasma samples to thaw at room temperature.

  • Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of agomelatine or a structurally similar compound) to each sample to correct for matrix effects and extraction variability.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1.0 min: 10% B

    • 1.0-3.0 min: 10% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Agomelatine: Q1: m/z 244.1 → Q3: m/z 185.1

    • 7-Desmethylagomelatine: Q1: m/z 230.1 → Q3: m/z 171.1

    • 3-Hydroxyagomelatine: Q1: m/z 260.1 → Q3: m/z 201.1

    • This compound: Specific transition to be determined based on the fragmentation pattern of a reference standard.

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Curtain Gas: 35 psi

    • Ion Source Gas 1: 55 psi

    • Ion Source Gas 2: 60 psi

Conclusion

This compound serves as a valuable and reliable biomarker for assessing agomelatine exposure in clinical and research settings. Its formation as a major metabolite, coupled with its higher plasma concentrations compared to the parent drug, makes it an ideal analyte for quantification. The use of a validated LC-MS/MS method allows for the sensitive and specific simultaneous measurement of agomelatine and its key metabolites, providing a comprehensive pharmacokinetic profile. By monitoring this compound, researchers and clinicians can gain a more accurate understanding of agomelatine exposure, which can aid in dose optimization, assessment of patient adherence, and investigation of exposure-response relationships. This approach ultimately contributes to the safer and more effective use of agomelatine in the treatment of major depressive disorder.

References

chemical properties and structure of 7-Desmethyl-3-hydroxyagomelatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Desmethyl-3-hydroxyagomelatine is a principal human metabolite of the novel antidepressant agomelatine (B1665654). As a compound with residual pharmacological activity, a thorough understanding of its chemical properties, structure, and biological interactions is crucial for a comprehensive assessment of agomelatine's overall clinical profile. This technical guide provides a detailed overview of this compound, encompassing its physicochemical characteristics, structural details, and known biological activities. The document includes detailed experimental protocols for its analysis and outlines the key signaling pathways associated with its parent compound, agomelatine, which are relevant to understanding its mechanism of action.

Chemical Properties and Structure

This compound, with the IUPAC name N-(2-(3,7-dihydroxynaphthalen-1-yl)ethyl)acetamide, is a key metabolite formed through the hepatic metabolism of agomelatine.[1][2] The primary metabolic pathways for agomelatine involve 3-hydroxylation and 7-desmethylation.[1]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.28 g/mol [3]
Appearance Pale Beige to Light Brown Solid[4]
Melting Point Not experimentally determined. Predicted values may vary.-
Boiling Point Not experimentally determined. Predicted values may vary.-
Solubility No specific data available. As a hydroxylated derivative, it is expected to have higher polarity and potentially greater aqueous solubility than agomelatine. For the related compound, 7-desmethyl-agomelatine, solubility in DMSO is reported as ≥ 160 mg/mL. Solubility in mixtures for in vivo studies has been reported for 7-desmethyl-agomelatine as ≥ 2.08 mg/mL in formulations containing DMSO, PEG300, Tween-80, and saline.[5]-
Structural Information
IdentifierValueSource
IUPAC Name N-(2-(3,7-dihydroxynaphthalen-1-yl)ethyl)acetamide[6]
CAS Number 166527-00-0[3]
SMILES OC1=CC2=C(CCNC(C)=O)C=C(O)C=C2C=C1[6]
3D Conformation A 3D structure can be generated from the SMILES string using appropriate chemical software. No experimentally determined crystal structure is publicly available.-

Biological Activity and Signaling Pathways

This compound is a metabolite of agomelatine, which is a potent agonist at melatonergic MT1 and MT2 receptors and an antagonist at the serotonin (B10506) 5-HT2C receptor.[7] This dual action is believed to contribute to its antidepressant effects by resynchronizing circadian rhythms and increasing dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex.[8] this compound itself has been shown to have less activity than the parent compound.[7]

Agomelatine Metabolism and Formation of this compound

The metabolism of agomelatine is primarily hepatic, mediated by cytochrome P450 enzymes, with CYP1A2 being the major contributor (90%) and CYP2C9/19 also playing a role (10%).[9] The formation of this compound occurs through two key steps: 7-O-demethylation and 3-hydroxylation.[1][2]

Agomelatine Agomelatine Metabolite1 7-Desmethylagomelatine Agomelatine->Metabolite1 CYP2C9/19 (O-demethylation) Metabolite2 3-Hydroxyagomelatine Agomelatine->Metabolite2 CYP1A2 (Hydroxylation) FinalMetabolite This compound Metabolite1->FinalMetabolite CYP1A2 (Hydroxylation) Metabolite2->FinalMetabolite CYP2C9/19 (O-demethylation)

Figure 1. Metabolic pathway of agomelatine to this compound.
Signaling Pathways of the Parent Compound, Agomelatine

The biological activity of this compound is understood in the context of its parent compound. Agomelatine's unique pharmacological profile stems from its synergistic action on both melatonergic and serotonergic systems.[10]

2.2.1. Melatonergic (MT1/MT2) Receptor Agonism

Activation of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), is primarily linked to the regulation of circadian rhythms.[11] This action is thought to contribute to the sleep-improving effects of agomelatine.

Agomelatine Agomelatine MT1_MT2 MT1/MT2 Receptors Agomelatine->MT1_MT2 Gi Gi Protein MT1_MT2->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP CircadianRhythm Circadian Rhythm Regulation cAMP->CircadianRhythm

Figure 2. Simplified signaling pathway of agomelatine's agonism at MT1/MT2 receptors.

2.2.2. Serotonergic (5-HT2C) Receptor Antagonism

Antagonism of the 5-HT2C receptor by agomelatine leads to the disinhibition of dopaminergic and noradrenergic neurons in the prefrontal cortex, which is a key mechanism underlying its antidepressant effects.[12]

Agomelatine Agomelatine Receptor5HT2C 5-HT2C Receptor Agomelatine->Receptor5HT2C GABA GABAergic Interneuron Receptor5HT2C->GABA Inhibits DopamineNeuron Dopaminergic Neuron GABA->DopamineNeuron NorepinephrineNeuron Noradrenergic Neuron GABA->NorepinephrineNeuron DopamineRelease Dopamine Release (Frontal Cortex) DopamineNeuron->DopamineRelease NorepinephrineRelease Norepinephrine Release (Frontal Cortex) NorepinephrineNeuron->NorepinephrineRelease

Figure 3. Simplified signaling pathway of agomelatine's antagonism at 5-HT2C receptors.

2.2.3. Receptor Heteromerization

Recent studies have suggested the formation of heterodimers between MT1/MT2 and 5-HT2C receptors, which may provide a molecular basis for the synergistic effects of agomelatine.[13] The functional consequences of this heteromerization are an area of active research.

Experimental Protocols

Synthesis of this compound
Purification of this compound

Given the polar nature of the dihydroxylated metabolite, purification would likely involve chromatographic techniques. A general workflow is proposed below.

Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Start->Extraction Chromatography Column Chromatography (Silica Gel or Reversed-Phase) Extraction->Chromatography Fraction Fraction Collection and Analysis (TLC/LC-MS) Chromatography->Fraction Evaporation Solvent Evaporation Fraction->Evaporation FinalProduct Purified this compound Evaporation->FinalProduct

Figure 4. A general workflow for the purification of this compound.
Analytical Method: LC-MS/MS for Quantification in Human Plasma

A sensitive and selective LC-MS/MS method for the simultaneous determination of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma has been developed and validated.[14]

3.3.1. Sample Preparation

  • Method: Simple protein precipitation.

  • Procedure: To a plasma sample, add a precipitating agent (e.g., methanol (B129727) or acetonitrile) containing an internal standard (e.g., phenacetin). Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.

3.3.2. Chromatographic Conditions

  • Column: Phenomenex ODS3 (4.6 x 150 mm, 5 µm) or equivalent C18 column.[14]

  • Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer (e.g., 5mM ammonium (B1175870) formate (B1220265) with 0.2% formic acid).[14] A typical ratio is 70:30 (v/v) methanol:buffer.[14]

  • Flow Rate: Approximately 0.8 mL/min.[14]

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

3.3.3. Mass Spectrometric Detection

  • Ionization: Positive electrospray ionization (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • This compound (analyte): Specific precursor and product ions need to be determined through infusion and optimization.

    • Agomelatine: m/z 244.1 → 185.1[14]

    • 7-desmethyl-agomelatine: m/z 230.1 → 171.1[14]

    • 3-hydroxy-agomelatine: m/z 260.1 → 201.1[14]

    • Phenacetin (Internal Standard): m/z 180.1 → 110.1[14]

3.3.4. Method Validation

The method should be validated for specificity, linearity, lower limit of quantification (LLOQ), precision, accuracy, extraction recovery, matrix effect, and stability according to regulatory guidelines.[14]

Biological Assays

While specific assay results for this compound are limited, the following general protocols for the parent compound's targets can be adapted to evaluate the activity of the metabolite.

3.4.1. MT1 and MT2 Receptor Binding Assay

  • Principle: A competitive binding assay using a radiolabeled ligand (e.g., [³H]-melatonin) and cell membranes expressing the MT1 or MT2 receptor.

  • Procedure:

    • Prepare cell membranes from a stable cell line expressing either human MT1 or MT2 receptors.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Determine the IC₅₀ value of the test compound and calculate the binding affinity (Ki).

3.4.2. 5-HT2C Receptor Antagonism Assay

  • Principle: A functional assay measuring the ability of the test compound to inhibit the signaling induced by a known 5-HT2C agonist (e.g., serotonin). A common readout is the measurement of intracellular calcium mobilization.

  • Procedure:

    • Use a cell line stably expressing the human 5-HT2C receptor and loaded with a calcium-sensitive fluorescent dye.

    • Pre-incubate the cells with varying concentrations of the test compound (this compound).

    • Stimulate the cells with a fixed concentration of a 5-HT2C agonist.

    • Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

    • Determine the IC₅₀ value of the test compound for its antagonist activity.

Conclusion

This compound is a significant metabolite of agomelatine with a chemical structure that retains some of the core features of the parent compound. While its pharmacological activity is reported to be lower than that of agomelatine, a comprehensive understanding of its properties is essential for a complete picture of agomelatine's in vivo behavior. This technical guide has summarized the available chemical and structural information, outlined the relevant biological pathways, and provided detailed experimental protocols for the analysis of this metabolite. Further research is warranted to fully elucidate the specific physicochemical properties and the complete pharmacological profile of this compound.

References

An In-depth Technical Guide to the Potential Therapeutic Effects of Agomelatine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agomelatine (B1665654), a melatonergic agonist (MT1/MT2) and 5-HT2C antagonist, is an antidepressant medication whose clinical efficacy is attributed to its unique synergistic mechanism of action. Following administration, agomelatine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP1A2 and, to a lesser extent, CYP2C9 and CYP2C19. This biotransformation results in the formation of several metabolites, with the most prominent being hydroxylated and demethylated derivatives. A comprehensive review of the existing scientific literature indicates that the principal metabolites of agomelatine are pharmacologically inactive or possess significantly lower affinity for the primary therapeutic targets compared to the parent compound. This guide synthesizes the available data on the metabolic fate of agomelatine and the current understanding of the therapeutic potential, or lack thereof, of its major metabolites.

Agomelatine Metabolism

Agomelatine is subject to rapid and extensive first-pass metabolism in the liver. The primary metabolic pathways are hydroxylation and O-demethylation. The main cytochrome P450 isoenzyme involved in this process is CYP1A2 (approximately 90%), with CYP2C9 and CYP2C19 playing a minor role (approximately 10%).[1] The resulting metabolites are subsequently conjugated, primarily with glucuronic acid, and are then eliminated via renal excretion.

The major identified metabolites of agomelatine are:

  • 3-hydroxy-agomelatine

  • 7-desmethyl-agomelatine

  • 7-desmethyl-3-hydroxyagomelatine

These metabolites are found in systemic circulation, but their pharmacological contribution to the therapeutic effects of agomelatine is considered to be negligible.[1]

Agomelatine_Metabolism cluster_0 Hepatic Metabolism cluster_1 Primary Metabolites cluster_2 Secondary Metabolite cluster_3 Further Metabolism & Excretion Agomelatine Agomelatine CYP1A2 CYP1A2 (Major) Agomelatine->CYP1A2 ~90% CYP2C9_19 CYP2C9/19 (Minor) Agomelatine->CYP2C9_19 ~10% M1 3-hydroxy-agomelatine CYP1A2->M1 M2 7-desmethyl-agomelatine CYP1A2->M2 CYP2C9_19->M1 CYP2C9_19->M2 Metabolites M3 This compound M1->M3 Conjugation Conjugation (e.g., Glucuronidation) M1->Conjugation M2->M3 M2->Conjugation M3->Conjugation Excretion Renal Excretion Conjugation->Excretion

Metabolic pathway of agomelatine.

Pharmacological Activity of Agomelatine and its Metabolites

The therapeutic efficacy of agomelatine is derived from its synergistic action as a potent agonist at melatonergic MT1 and MT2 receptors and as an antagonist at the serotonin (B10506) 5-HT2C receptor.[2] This profile is believed to contribute to the resynchronization of circadian rhythms and an increase in dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex.

In contrast, studies on the principal metabolites of agomelatine have consistently demonstrated a lack of significant pharmacological activity at these key receptors.

Data Presentation: Receptor Binding Affinities

The following table summarizes the available quantitative and qualitative data on the binding affinities of agomelatine and its major metabolites for the MT1, MT2, and 5-HT2C receptors.

CompoundMT1 Receptor Affinity (Ki)MT2 Receptor Affinity (Ki)5-HT2C Receptor Affinity (Ki)Reference
Agomelatine 0.1 nM0.12 nM631 nM[3]
3-hydroxy-agomelatine Not Reported (Considered Inactive)Not Reported (Considered Inactive)1.8 µM (1800 nM)[4]
7-desmethyl-agomelatine Not Reported (Considered Inactive)Not Reported (Considered Inactive)Not Reported (Considered Inactive)[1][5]
This compound Not Reported (Considered Inactive)Not Reported (Considered Inactive)Not Reported (Considered Inactive)[6]

Note: The literature frequently states that the metabolites are inactive without providing specific Ki values. The available data for 3-hydroxy-agomelatine indicates a 10-fold lower affinity for the 5-HT2C receptor compared to the parent drug.

Experimental Protocols

Generalized Radioligand Binding Assay Protocol

This protocol describes a typical workflow for assessing the binding affinity of a test compound (e.g., an agomelatine metabolite) to a specific receptor (e.g., MT1, MT2, or 5-HT2C).

Radioligand_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis P1 Prepare cell membranes expressing the target receptor (MT1, MT2, or 5-HT2C) I1 Incubate cell membranes, radioligand, and test compound at a specific temperature and duration P1->I1 P2 Prepare radioligand solution (e.g., [3H]-melatonin for MT1/MT2, or a specific 5-HT2C radioligand) P2->I1 P3 Prepare serial dilutions of the test compound (agomelatine metabolite) P3->I1 I2 Allow binding to reach equilibrium I1->I2 S1 Rapidly filter the incubation mixture to separate bound from free radioligand I2->S1 S2 Wash filters to remove non-specifically bound radioligand S1->S2 S3 Quantify radioactivity on filters using a scintillation counter S2->S3 D1 Generate a competition binding curve (log concentration of test compound vs. specific binding) S3->D1 D2 Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) D1->D2 D3 Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation D2->D3

Generalized workflow for a radioligand binding assay.

Signaling Pathways and Therapeutic Implications

The therapeutic effects of agomelatine are attributed to its influence on specific signaling pathways. Its agonism at MT1 and MT2 receptors in the suprachiasmatic nucleus helps to regulate circadian rhythms.[1] The antagonism of 5-HT2C receptors leads to an increase in the release of dopamine and norepinephrine in the prefrontal cortex.[1]

Agomelatine_Signaling_Pathway cluster_0 Receptor Interaction cluster_1 Downstream Effects cluster_2 Therapeutic Outcomes Agomelatine Agomelatine MT1_MT2 MT1/MT2 Receptors (Suprachiasmatic Nucleus) Agomelatine->MT1_MT2 Agonist HT2C 5-HT2C Receptor (Prefrontal Cortex) Agomelatine->HT2C Antagonist Circadian Resynchronization of Circadian Rhythms MT1_MT2->Circadian Dopamine Increased Dopamine Release HT2C->Dopamine Norepinephrine Increased Norepinephrine Release HT2C->Norepinephrine Sleep Improved Sleep Patterns Circadian->Sleep Antidepressant Antidepressant Effect Dopamine->Antidepressant Anxiolytic Anxiolytic Effect Dopamine->Anxiolytic Norepinephrine->Antidepressant Norepinephrine->Anxiolytic

Signaling pathways of agomelatine's therapeutic effects.

Given the significantly reduced or absent activity of its metabolites at these primary targets, it is highly unlikely that they contribute directly to the antidepressant, anxiolytic, or sleep-regulating effects of agomelatine. Their rapid conjugation and elimination further support their role as inactive byproducts of agomelatine's metabolism.

Conclusion

The available scientific evidence strongly indicates that the therapeutic effects of agomelatine are attributable to the parent compound itself, and not its major metabolites. While agomelatine undergoes extensive hepatic metabolism, the resulting hydroxylated and demethylated derivatives, including 3-hydroxy-agomelatine and 7-desmethyl-agomelatine, are considered to be pharmacologically inactive. The lack of significant binding affinity of these metabolites for MT1, MT2, and 5-HT2C receptors precludes them from contributing to the clinical efficacy of agomelatine. Therefore, from a drug development perspective, the focus remains on the unique pharmacological profile of the parent molecule, agomelatine. Future research into agomelatine could further explore the nuances of its synergistic receptor interactions and its potential applications in other circadian-related disorders.

References

The Neuroprotective Potential of 7-Desmethyl-3-hydroxyagomelatine: An In-Depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Desmethyl-3-hydroxyagomelatine is a principal metabolite of the novel antidepressant agomelatine (B1665654). While extensive research has elucidated the neuroprotective properties of its parent compound, specific data on the independent neuroprotective effects of this compound remain limited in publicly available scientific literature. This technical guide synthesizes the current understanding of this metabolite, primarily drawing inferences from the well-established pharmacology of agomelatine and the metabolite's known biological targets. This document will explore its pharmacological profile and potential, though largely unconfirmed, neuroprotective mechanisms, providing a framework for future research in this area.

Introduction to this compound

This compound, also known by its developmental code S20360, is formed during the hepatic metabolism of agomelatine.[1] Agomelatine itself is recognized for its unique mechanism of action, functioning as a potent agonist at melatonergic MT1 and MT2 receptors and an antagonist at the 5-HT2C serotonin (B10506) receptor.[2][3] Its metabolite, this compound, shares this receptor interaction profile, albeit with reportedly lesser activity than the parent compound.[1] Despite its lower potency, its ability to interact with these key receptors suggests a potential for neuroprotective actions.

Pharmacological Profile

The primary known pharmacological actions of this compound are centered on its interaction with melatonin (B1676174) and serotonin receptors.

Table 1: Pharmacological Targets of this compound

Receptor TargetActivityPotential Neuroprotective Implication
Melatonin Receptor 1 (MT1)AgonistRegulation of circadian rhythms, anti-inflammatory effects, antioxidant properties.
Melatonin Receptor 2 (MT2)AgonistRegulation of circadian rhythms, neurogenesis, and synaptic plasticity.
Serotonin 2C Receptor (5-HT2C)AntagonistIncreased prefrontal cortex dopamine (B1211576) and norepinephrine (B1679862) release, modulation of stress response.

Note: The specific binding affinities and functional potencies of this compound at these receptors are not well-documented in publicly accessible literature and are generally considered to be lower than those of agomelatine.

Postulated Neuroprotective Mechanisms

Given the absence of direct experimental data, the neuroprotective properties of this compound can be hypothesized based on the known functions of its molecular targets.

Melatonergic Agonism and Neuroprotection

The activation of MT1 and MT2 receptors by melatonin and its analogs, including agomelatine, is strongly associated with neuroprotective effects. These mechanisms are likely shared by this compound.

  • Circadian Rhythm Regulation: Disrupted circadian rhythms are implicated in the pathophysiology of several neurodegenerative and psychiatric disorders. By acting on MT1/MT2 receptors in the suprachiasmatic nucleus, this compound may contribute to the resynchronization of the sleep-wake cycle, a crucial factor for neuronal health and cognitive function.[2]

  • Antioxidant and Anti-inflammatory Properties: Melatonergic agonists are known to possess potent antioxidant properties, both through direct free radical scavenging and by stimulating the expression of antioxidant enzymes. They also exhibit anti-inflammatory effects by modulating cytokine production. There is speculation that agomelatine's metabolites may contribute to preventing protein glycation and oxidation, which are processes linked to neurodegeneration.

  • Promotion of Neurogenesis and Synaptic Plasticity: Activation of MT2 receptors has been linked to the promotion of neurogenesis and the enhancement of synaptic plasticity, which are vital for learning, memory, and neuronal repair.[2]

5-HT2C Receptor Antagonism and its Implications

Antagonism of the 5-HT2C receptor by this compound could offer additional neuroprotective benefits.

  • Increased Monoamine Release: Blockade of 5-HT2C receptors in the prefrontal cortex leads to an increase in the release of dopamine and norepinephrine.[4] These neurotransmitters play a critical role in cognitive function, mood, and alertness. Deficits in these neurotransmitter systems are observed in various neurological conditions.

  • Modulation of the Stress Response: The 5-HT2C receptor is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the stress response. Antagonism of this receptor may help to mitigate the detrimental effects of chronic stress on the brain.[5]

Potential Signaling Pathways

Based on the known signaling cascades activated by MT1/MT2 agonism and 5-HT2C antagonism, the following diagrams illustrate the potential signaling pathways that could be modulated by this compound, leading to neuroprotection.

G cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling 7-DM-3-HAG 7-Desmethyl-3- hydroxyagomelatine MT1R MT1 Receptor 7-DM-3-HAG->MT1R Agonist MT2R MT2 Receptor 7-DM-3-HAG->MT2R Agonist Gi Gi Protein MT1R->Gi MT2R->Gi ERK ↑ ERK1/2 MT2R->ERK Akt ↑ Akt MT2R->Akt AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↑ CREB Phosphorylation PKA->CREB BDNF ↑ BDNF Expression CREB->BDNF Neuroprotection Neuroprotection (Anti-apoptosis, Pro-survival) BDNF->Neuroprotection ERK->CREB GSK3b ↓ GSK-3β Akt->GSK3b Akt->Neuroprotection GSK3b->Neuroprotection G cluster_membrane Cell Membrane (Prefrontal Cortex Neuron) cluster_downstream Neurotransmitter Release 7-DM-3-HAG 7-Desmethyl-3- hydroxyagomelatine 5HT2CR 5-HT2C Receptor 7-DM-3-HAG->5HT2CR Antagonist GABA GABAergic Interneuron 5HT2CR->GABA Inhibits DA ↑ Dopamine Release GABA->DA NE ↑ Norepinephrine Release GABA->NE Cognition Improved Cognition and Mood DA->Cognition NE->Cognition

References

The Role of 7-Desmethyl-3-hydroxyagomelatine in Agomelatine Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agomelatine (B1665654), an atypical antidepressant, exerts its therapeutic effects through a unique combination of melatonergic agonism (MT1/MT2 receptors) and serotonergic antagonism (5-HT2C receptor). Its extensive hepatic metabolism, primarily mediated by cytochrome P450 1A2 (CYP1A2), results in the formation of several metabolites. Among these, 7-desmethyl-3-hydroxyagomelatine is a di-hydroxylated derivative. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the overall pharmacological profile of agomelatine. The available data on its formation, pharmacokinetic properties, and putative contribution to the parent drug's effects and safety profile are summarized. While extensively studied, it is widely reported that the metabolites of agomelatine, including this compound, possess significantly less or no pharmacological activity compared to the parent compound. This guide also outlines relevant experimental protocols for the analysis of this metabolite and discusses its potential, though not fully elucidated, role in agomelatine-associated hepatotoxicity.

Introduction

Agomelatine's novel mechanism of action has established it as a valuable therapeutic option for major depressive disorder. A thorough understanding of its metabolic fate is crucial for a complete characterization of its clinical pharmacology. Agomelatine undergoes rapid and extensive first-pass metabolism in the liver, with CYP1A2 being the principal enzyme responsible for its biotransformation[1][2]. This process leads to the generation of multiple metabolites, including the hydroxylated and demethylated derivatives. One such metabolite is this compound. This document aims to consolidate the available technical information regarding this specific metabolite, focusing on its pharmacological significance.

Metabolism and Pharmacokinetics

Agomelatine is metabolized predominantly via oxidation and demethylation. The formation of this compound involves two key metabolic steps: O-demethylation at the 7-position and hydroxylation at the 3-position of the naphthalene (B1677914) ring. These reactions are primarily catalyzed by CYP1A2, with a minor contribution from CYP2C9 and CYP2C19[1][2].

The metabolic pathway leading to the formation of this compound can be visualized as a multi-step enzymatic process within the liver.

Agomelatine Agomelatine Metabolite1 7-Desmethyl-agomelatine Agomelatine->Metabolite1 CYP1A2 (O-demethylation) Metabolite2 3-Hydroxyagomelatine Agomelatine->Metabolite2 CYP1A2 (Hydroxylation) Target_Metabolite This compound Metabolite1->Target_Metabolite CYP1A2 (Hydroxylation) Metabolite2->Target_Metabolite CYP1A2 (O-demethylation)

Figure 1: Metabolic pathway of agomelatine.

Following oral administration, agomelatine has a low bioavailability of less than 5% at therapeutic doses, which is attributed to its extensive first-pass metabolism[3]. The metabolites, including this compound, are the primary circulating species. These metabolites are subsequently conjugated, primarily with glucuronic acid, and are then renally excreted. The elimination half-life of agomelatine is short, typically 1-2 hours[1].

Pharmacological Activity

A critical aspect of understanding the contribution of a metabolite to the parent drug's pharmacology is the characterization of its own biological activity. For this compound, the available literature consistently indicates a significantly lower pharmacological activity compared to agomelatine[4].

Receptor Binding Affinity

Table 1: Receptor Binding Affinities (Ki, nM) of Agomelatine and its Metabolites

CompoundMT1 ReceptorMT2 Receptor5-HT2C Receptor
Agomelatine 0.10.12631
7-Desmethyl-agomelatine Data not availableData not availableData not available
3-Hydroxyagomelatine Data not availableData not availableData not available
This compound Data not availableData not availableData not available

Data for metabolites are not available in the reviewed literature, which generally describes them as having low activity.

Functional Activity

Functional assays measure the biological response elicited by a compound at a receptor, providing information on its potency (EC50) and efficacy (Emax). Similar to the binding affinity data, specific functional activity parameters for this compound are not reported in the scientific literature. It is generally accepted that the metabolites of agomelatine do not significantly contribute to its therapeutic effects[2][5].

Table 2: Functional Activity of Agomelatine and its Metabolites

CompoundReceptorAssay TypePotency (EC50)Efficacy (Emax)
Agomelatine MT1/MT2Agonist activityData not availableData not available
5-HT2CAntagonist activityData not availableData not available
This compound MT1/MT2/5-HT2CNot reportedNot reportedNot reported

Specific quantitative functional data for agomelatine and its metabolites are not consistently reported across publicly available literature.

Role in Hepatotoxicity

Cases of elevated liver enzymes have been reported with agomelatine treatment, making hepatotoxicity a key safety concern[6][7]. The mechanism is thought to be idiosyncratic and may involve the formation of reactive metabolites[8][9]. Dihydroxylated metabolites of agomelatine, such as this compound, are hypothesized to undergo redox cycling, a process that can generate reactive oxygen species (ROS) and induce cellular stress[10].

The formation of quinone-like reactive intermediates from hydroxylated naphthalene derivatives is a known mechanism of drug-induced liver injury. These intermediates can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction and an immune response.

Metabolite This compound Reactive_Intermediate Quinone-like Intermediate Metabolite->Reactive_Intermediate Oxidation ROS Reactive Oxygen Species (ROS) Reactive_Intermediate->ROS Redox Cycling Cellular_Damage Hepatocellular Injury Reactive_Intermediate->Cellular_Damage Covalent Binding ROS->Cellular_Damage

Figure 2: Postulated mechanism of metabolite-induced hepatotoxicity.

While this pathway is plausible, direct experimental evidence demonstrating the cytotoxicity of this compound in human liver cells (e.g., HepG2 cells) is currently lacking in the literature. Further research is required to definitively establish the contribution of this specific metabolite to agomelatine-induced hepatotoxicity.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of agomelatine and its metabolites in human plasma.

Sample Preparation:

  • To 100 µL of human plasma, add an internal standard solution.

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: API 4000 triple quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for agomelatine, its metabolites, and the internal standard are monitored.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Human Plasma Precipitation Protein Precipitation Plasma->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Mass Spectrometry LC->MS

Figure 3: Workflow for LC-MS/MS analysis.
Proposed Synthesis of this compound

Conclusion

This compound is a minor metabolite of agomelatine, formed through the action of CYP1A2. The current body of evidence strongly suggests that this metabolite has significantly less pharmacological activity at the MT1, MT2, and 5-HT2C receptors compared to the parent compound, and therefore does not meaningfully contribute to the therapeutic effects of agomelatine. While a potential role in agomelatine-induced hepatotoxicity through the formation of reactive intermediates has been hypothesized, direct experimental evidence to support this is lacking. Further research, including the synthesis of this metabolite for in vitro toxicological screening, is warranted to fully elucidate its safety profile. The analytical methods for its quantification are well-established, providing the necessary tools for future pharmacokinetic and metabolism studies. For drug development professionals, the focus remains on the parent compound, agomelatine, for its therapeutic actions, with continued vigilance and research into the mechanisms of its idiosyncratic hepatotoxicity.

References

Methodological & Application

Application Note: Quantification of 7-Desmethyl-3-hydroxyagomelatine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agomelatine (B1665654), an atypical antidepressant, is primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP1A2 (90%) and to a lesser extent CYP2C9/19 (10%)[1][2][3]. This extensive first-pass metabolism leads to the formation of hydroxylated and demethylated metabolites, including 7-desmethyl-3-hydroxyagomelatine[2]. Accurate quantification of these metabolites is crucial for pharmacokinetic studies, bioequivalence assessments, and understanding the drug's overall disposition. This application note provides a detailed protocol for the sensitive and selective quantification of 7-desmethyl-agomelatine and 3-hydroxy-agomelatine, along with the parent drug, agomelatine, in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[4].

Agomelatine exerts its therapeutic effects through a unique mechanism of action. It acts as a potent agonist at melatonin (B1676174) receptors (MT1 and MT2) and as an antagonist at the serotonin (B10506) 2C (5-HT2C) receptor[2][3][5]. This dual action is believed to contribute to its antidepressant and anxiolytic properties by resynchronizing circadian rhythms and increasing dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex[1][5].

Experimental Protocols

This section details the validated LC-MS/MS methodology for the simultaneous determination of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma[4].

Sample Preparation

A simple protein precipitation method is employed for sample preparation[4].

  • To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., phenacetin)[4].

  • Add 300 µL of acetonitrile (B52724) (containing 1% formic acid) to precipitate plasma proteins.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Centrifuge the samples at a high speed (e.g., 14,000 g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma Human Plasma Sample is Add Internal Standard plasma->is precipitation Protein Precipitation (Acetonitrile + Formic Acid) is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Sample Preparation Workflow

Liquid Chromatography
  • Column: Phenomenex ODS3 (4.6 x 150 mm, 5 µm)[4]

  • Mobile Phase: A mixture of methanol (B129727) and 5 mM ammonium (B1175870) formate (B1220265) solution (containing 0.2% formic acid) at a ratio of 70:30 (v/v)[4].

  • Flow Rate: 0.8 mL/min[4]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Source: Positive electrospray ionization (ESI+)[4]

  • Scan Mode: Multiple Reaction Monitoring (MRM)[4]

  • MRM Transitions: The following mass transitions are monitored[4]:

    • Agomelatine: m/z 244.1 → 185.1

    • 7-Desmethyl-agomelatine: m/z 230.1 → 171.1

    • 3-Hydroxy-agomelatine: m/z 260.1 → 201.1

    • Internal Standard (Phenacetin): m/z 180.1 → 110.1

Quantitative Data Summary

The described LC-MS/MS method was validated according to FDA guidelines, demonstrating excellent linearity, precision, and accuracy for the quantification of agomelatine and its metabolites[4].

AnalyteLinear Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Agomelatine0.0457 - 100< 15%< 15%± 15%
7-Desmethyl-agomelatine0.1372 - 300< 15%< 15%± 15%
3-Hydroxy-agomelatine0.4572 - 1000< 15%< 15%± 15%

Table 1: Summary of Quantitative Performance Data.[4]

Agomelatine Metabolism and Signaling Pathway

Agomelatine is extensively metabolized in the liver, primarily by CYP1A2, to form 7-desmethyl-agomelatine and 3-hydroxy-agomelatine[1][2][3]. The parent compound's mechanism of action involves the synergistic agonism of melatonin receptors (MT1/MT2) and antagonism of serotonin 5-HT2C receptors[2][3][5]. This action is thought to restore disrupted circadian rhythms and increase the release of norepinephrine and dopamine in the brain's frontal cortex, contributing to its antidepressant effects[1][5].

G cluster_metabolism Agomelatine Metabolism cluster_signaling Signaling Pathway Agomelatine Agomelatine CYP1A2 CYP1A2 (90%) Agomelatine->CYP1A2 CYP2C9 CYP2C9/19 (10%) Agomelatine->CYP2C9 Metabolites 7-Desmethyl-agomelatine 3-Hydroxy-agomelatine CYP1A2->Metabolites CYP2C9->Metabolites Agomelatine_action Agomelatine MT1_MT2 MT1/MT2 Receptors Agomelatine_action->MT1_MT2 Agonist HT2C 5-HT2C Receptor Agomelatine_action->HT2C Antagonist Circadian Resynchronization of Circadian Rhythms MT1_MT2->Circadian NE_DA Increased Norepinephrine & Dopamine Release (Frontal Cortex) HT2C->NE_DA Effect Antidepressant Effect Circadian->Effect NE_DA->Effect

Agomelatine Metabolism and Signaling Pathway

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the simultaneous quantification of agomelatine and its major metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine, in human plasma. The simple sample preparation and rapid chromatographic analysis make this method highly suitable for high-throughput applications in clinical and preclinical drug development, including pharmacokinetic and bioequivalence studies. The provided information on agomelatine's metabolism and signaling pathway offers valuable context for researchers in the field of neuropsychopharmacology.

References

Application Notes and Protocols for the Analytical Standard of 7-Desmethyl-3-hydroxyagomelatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of the analytical standard of 7-Desmethyl-3-hydroxyagomelatine, a primary metabolite of the antidepressant drug agomelatine (B1665654). The provided methodologies are intended to guide researchers in the quantitative analysis of this compound in biological matrices, particularly human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties and Standard Information

This compound is a key metabolite in the biotransformation of agomelatine. As a reference standard, it is crucial for the development and validation of analytical methods to support pharmacokinetic and drug metabolism studies.

PropertyValueReference
Chemical Name N-[2-(3,7-dihydroxynaphthalen-1-yl)ethyl]acetamide[1][2]
Molecular Formula C₁₄H₁₅NO₃[1]
Molecular Weight 245.28 g/mol [1]
CAS Number 166527-00-0[1]
Appearance Solid[3]
Storage Conditions Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[3]

Biological Context: Metabolism of Agomelatine

Agomelatine is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP1A2 (approximately 90%) and to a lesser extent by CYP2C9 and CYP2C19 (approximately 10%)[4][5][6]. The metabolic pathways involve hydroxylation and demethylation. This compound is formed through sequential demethylation and hydroxylation of the parent drug, agomelatine. Understanding this metabolic pathway is essential for interpreting drug metabolism and pharmacokinetic data.

Agomelatine_Metabolism Agomelatine Agomelatine Metabolite1 7-Desmethylagomelatine Agomelatine->Metabolite1 CYP1A2/CYP2C9/19 (Demethylation) Metabolite2 3-Hydroxyagomelatine Agomelatine->Metabolite2 CYP1A2 (Hydroxylation) Final_Metabolite This compound Metabolite1->Final_Metabolite Hydroxylation Metabolite2->Final_Metabolite Demethylation

Agomelatine Metabolic Pathway

Analytical Methodology: LC-MS/MS Analysis in Human Plasma

The following protocol is based on a validated method for the simultaneous determination of agomelatine and its metabolites in human plasma. This method utilizes protein precipitation for sample preparation followed by analysis with LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

3.1. Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma_Sample Human Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Tandem Mass Spectrometry (MRM Mode) Chromatographic_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition and Processing Mass_Spectrometry->Data_Acquisition

LC-MS/MS Experimental Workflow

3.2. Reagents and Materials

  • This compound analytical standard

  • Agomelatine and other relevant metabolites (as required)

  • Internal Standard (IS), e.g., Phenacetin

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Ammonium formate (B1220265)

  • Formic acid

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

3.3. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3.4. Sample Preparation: Protein Precipitation

This protocol is a general guideline for protein precipitation. Optimal volumes and conditions should be validated in your laboratory.

  • Thaw frozen human plasma samples on ice.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Add an appropriate volume of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for approximately 1 minute.

  • Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, and reconstitute in the mobile phase.

  • Inject an aliquot of the final sample into the LC-MS/MS system.

3.5. LC-MS/MS Method Parameters

The following parameters are based on published methods and should be optimized for your specific instrumentation.

Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., Phenomenex ODS3, 4.6 x 150 mm, 5 µm)
Mobile Phase A 5 mM Ammonium formate with 0.2% formic acid in water
Mobile Phase B Methanol
Gradient Isocratic or a suitable gradient to achieve separation
Flow Rate 0.8 mL/min
Injection Volume 5-10 µL
Column Temperature Ambient or controlled (e.g., 40°C)

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Instrument dependent (e.g., 500°C)
IonSpray Voltage Instrument dependent (e.g., 5500 V)
Collision Gas Nitrogen
MRM Transitions See Table below
Collision Energy (CE) and Declustering Potential (DP) These parameters are instrument-dependent and require optimization for each analyte and transition.

MRM Transitions

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
This compound 260.1201.1
Agomelatine244.1185.1
7-Desmethylagomelatine230.1171.1
Internal Standard (Phenacetin)180.1110.1

Method Validation Summary

A bioanalytical method utilizing this standard should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical validation parameters and acceptance criteria.

Linearity and Sensitivity

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
This compound 0.4572 - 10000.4572
Agomelatine0.0457 - 1000.0457
7-Desmethylagomelatine0.1372 - 3000.1372

Precision and Accuracy

ParameterAcceptance Criteria
Intra- and Inter-day Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy Mean concentration within ±15% of the nominal value (±20% at LLOQ)

Recovery and Matrix Effect

ParameterObjective
Extraction Recovery Should be consistent, precise, and reproducible.
Matrix Effect Should be assessed to ensure that the matrix does not interfere with the ionization of the analyte and internal standard.

Conclusion

The analytical standard for this compound is essential for the accurate quantification of this metabolite in biological samples. The provided LC-MS/MS method and protocols offer a robust starting point for researchers in drug development and related fields. It is imperative that the method is fully validated in the end-user's laboratory to ensure reliable and reproducible results for pharmacokinetic and clinical studies.

References

Application Notes and Protocols for the Quantification of 7-Desmethyl-3-hydroxyagomelatine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Desmethyl-3-hydroxyagomelatine is a metabolite of agomelatine (B1665654), a melatonergic agonist and 5-HT2c antagonist used for the treatment of major depressive disorders. The quantification of agomelatine and its metabolites in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is based on a validated procedure and is suitable for high-throughput analysis in a research or clinical setting.

Experimental Protocols

A sensitive and selective LC-MS/MS method has been developed and validated for the simultaneous determination of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma. The following protocol is specifically adapted for the quantification of this compound.

1. Sample Preparation

The protocol utilizes a simple protein precipitation method for the extraction of the analyte from human plasma.

  • Materials:

    • Human plasma samples

    • Methanol (B129727) (HPLC grade)

    • Internal Standard (IS) solution (e.g., phenacetin)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw frozen human plasma samples at room temperature.

    • Pipette a precise volume of plasma into a clean microcentrifuge tube.

    • Add the internal standard solution to the plasma sample.

    • Add methanol to precipitate the plasma proteins. A typical ratio is 3:1 (methanol:plasma, v/v).

    • Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a tandem mass spectrometer.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: Phenomenex ODS3 (4.6 x 150 mm, 5 µm) or equivalent C18 column[1].

    • Mobile Phase: A mixture of methanol and 5 mM ammonium (B1175870) formate (B1220265) solution (containing 0.2% formic acid) in a ratio of 70:30 (v/v)[1].

    • Flow Rate: 0.8 mL/min[1].

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[1].

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The specific mass transition for this metabolite is not explicitly stated in the provided search results. However, for a related metabolite, 3-hydroxy-agomelatine, the transition is m/z 260.1 → 201.1[1]. The exact transition for this compound would need to be determined by direct infusion of a standard solution.

      • Internal Standard (Phenacetin): m/z 180.1 → 110.1[1].

    • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). The validation parameters include specificity, linearity, lower limit of quantification (LLOQ), precision and accuracy, extraction recovery, matrix effect, and stability[1].

Data Presentation

The quantitative performance of the method for agomelatine and its other two metabolites is summarized in the tables below. While specific data for this compound is not fully detailed in the provided context, the performance for the closely related metabolites provides a strong indication of the expected performance.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteConcentration Range (ng/mL)LLOQ (ng/mL)
Agomelatine0.0457 - 1000.0457
7-Desmethyl-agomelatine0.1372 - 3000.1372
3-Hydroxy-agomelatine0.4572 - 10000.4572
Data sourced from Li et al., 2015[1].

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
AgomelatineLow, Med, High< 6.8< 8.595.3 - 103.7
7-Desmethyl-agomelatineLow, Med, High< 5.5< 7.996.1 - 104.2
3-Hydroxy-agomelatineLow, Med, High< 4.9< 6.694.9 - 105.1
Data sourced from Li et al., 2015[1]. The method precisions were <6.6% and accuracies were in the range of 90.2–105.1%[2].

Table 3: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
AgomelatineLow, Med, High85.2 - 90.193.4 - 98.7
7-Desmethyl-agomelatineLow, Med, High86.3 - 91.594.1 - 99.2
3-Hydroxy-agomelatineLow, Med, High84.7 - 89.892.8 - 97.6
Data sourced from Li et al., 2015[1].

Table 4: Stability

AnalyteConditionStability (% Bias)
All AnalytesBench-top (4 h, room temp)Within ±15%
Freeze-thaw (3 cycles)Within ±15%
Long-term (-20°C, 30 days)Within ±15%
Based on typical acceptance criteria for bioanalytical method validation[1].

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation vortex Vortex Mixing protein_precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection HPLC Injection supernatant->hplc_injection Transfer for Analysis chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation esi_ionization Electrospray Ionization (ESI+) chromatographic_separation->esi_ionization mrm_detection MRM Detection esi_ionization->mrm_detection data_acquisition Data Acquisition mrm_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway Agomelatine Agomelatine Metabolism Hepatic Metabolism (CYP450) Agomelatine->Metabolism Metabolite1 7-Desmethyl-agomelatine Metabolism->Metabolite1 Metabolite2 3-Hydroxy-agomelatine Metabolism->Metabolite2 TargetMetabolite This compound Metabolism->TargetMetabolite Metabolite1->TargetMetabolite Metabolite2->TargetMetabolite

References

Application Note: Solid-Phase Extraction Protocol for Agomelatine and its Major Metabolites from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agomelatine (B1665654) is an atypical antidepressant with a unique pharmacological profile, acting as a melatonergic MT1/MT2 receptor agonist and a serotonergic 5-HT2C receptor antagonist. It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 isoenzymes CYP1A2 and CYP2C9/19. The two major metabolites are 3-hydroxy-agomelatine and 7-desmethyl-agomelatine, which are subsequently conjugated with glucuronic acid or sulphate before excretion. Accurate quantification of agomelatine and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and purification of analytes from complex biological samples like plasma, offering cleaner extracts and improved analytical sensitivity compared to methods like protein precipitation or liquid-liquid extraction.

This application note provides a detailed protocol for the solid-phase extraction of agomelatine and its primary metabolites, 3-hydroxy-agomelatine and 7-desmethyl-agomelatine, from human plasma using a polymeric reversed-phase SPE sorbent.

Physicochemical Properties and Metabolism

Agomelatine is a lipophilic compound. Its metabolites, through the addition of hydroxyl groups, are expected to be more polar than the parent drug. This difference in polarity is a key consideration in the development of an effective SPE method. The major metabolic pathways for agomelatine involve hydroxylation and demethylation.

Agomelatine Agomelatine Metabolite1 3-hydroxy-agomelatine Agomelatine->Metabolite1 Hydroxylation (CYP1A2) Metabolite2 7-desmethyl-agomelatine Agomelatine->Metabolite2 Demethylation (CYP2C9/19) Conjugates Glucuronide and Sulfate Conjugates Metabolite1->Conjugates Metabolite2->Conjugates

Figure 1: Simplified metabolic pathway of agomelatine.

Experimental Protocol: Solid-Phase Extraction

This protocol is based on the use of a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent, such as Waters Oasis HLB, which is effective for extracting a wide range of acidic, neutral, and basic compounds.

Materials:

  • SPE cartridges: Polymeric reversed-phase (e.g., Oasis HLB, 30 mg, 1 cc)

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., a deuterated analog of agomelatine or a compound with similar physicochemical properties)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other acid for pH adjustment)

  • Ammonium (B1175870) hydroxide (B78521) (or other base for pH adjustment)

  • Water (HPLC grade)

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1. Thaw plasma sample and add Internal Standard Pretreat 2. Pretreat sample: Dilute with acidic water (e.g., 4% H3PO4) Sample->Pretreat Vortex 3. Vortex to mix Pretreat->Vortex Centrifuge 4. Centrifuge if necessary Vortex->Centrifuge Load 7. Load Sample: Apply pre-treated sample Centrifuge->Load Condition 5. Condition Sorbent: 1 mL Methanol Equilibrate 6. Equilibrate Sorbent: 1 mL Water Condition->Equilibrate Equilibrate->Load Wash1 8. Wash 1: 1 mL 5% Methanol in Water (Removes polar interferences) Load->Wash1 Wash2 9. Wash 2 (Optional): 1 mL organic solvent of intermediate strength (e.g., 20% Methanol) (Removes less polar interferences) Wash1->Wash2 Elute 10. Elute Analytes: 1 mL Methanol or Acetonitrile (with or without modifier like formic acid) Wash2->Elute Evaporate 11. Evaporate eluate to dryness Elute->Evaporate Reconstitute 12. Reconstitute in mobile phase Evaporate->Reconstitute Analyze 13. Analyze by LC-MS/MS Reconstitute->Analyze

Figure 2: Workflow for the solid-phase extraction of agomelatine metabolites.

Step-by-Step Method:

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples to room temperature.

    • To 500 µL of plasma, add an appropriate volume of the internal standard solution.

    • Vortex for 10 seconds.

    • Dilute the plasma sample 1:1 (v/v) with an acidic aqueous solution (e.g., 4% phosphoric acid in water) to disrupt protein binding.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Condition the sorbent by passing 1 mL of methanol through the cartridge. Do not allow the sorbent to dry.

  • SPE Cartridge Equilibration:

    • Equilibrate the sorbent by passing 1 mL of HPLC-grade water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a low flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • A second, stronger wash with a higher percentage of organic solvent (e.g., 20% methanol in water) may be employed to remove less polar interferences while retaining the analytes of interest. This step should be optimized based on the recovery of the metabolites.

  • Elution:

    • Elute the retained analytes with 1 mL of methanol or acetonitrile. The addition of a small percentage of a modifier (e.g., 1-2% formic acid or ammonium hydroxide) to the elution solvent can improve the recovery of acidic or basic analytes, respectively. For agomelatine and its metabolites, a neutral or slightly acidic elution solvent is likely to be effective.

  • Post-Extraction Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase of the LC-MS/MS system.

    • Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

AnalyteLLOQ in Human Plasma (ng/mL)Extraction Recovery (%)MatrixExtraction Method
Agomelatine 0.046[2]~67[1]PlasmaLiquid-Liquid Extraction
7-desmethyl-agomelatine 0.137[2]Not ReportedPlasmaNot Specified
3-hydroxy-agomelatine 0.460[2]Not ReportedPlasmaNot Specified

LLOQ: Lower Limit of Quantification

Discussion

The presented protocol provides a robust starting point for the solid-phase extraction of agomelatine and its metabolites from human plasma. The use of a hydrophilic-lipophilic balanced sorbent allows for the retention of the parent drug and its more polar metabolites.

Method Optimization:

  • Wash Solvent: The composition and volume of the wash solvent are critical for removing interferences without causing analyte loss. A step-wise increase in the organic content of the wash solvent (e.g., from 5% to 20% methanol) should be evaluated to maximize the removal of matrix components while ensuring high recovery of the analytes.

  • Elution Solvent: The choice and volume of the elution solvent should be optimized to ensure complete elution of all analytes of interest. Different organic solvents (methanol, acetonitrile) and the addition of modifiers (formic acid, ammonium hydroxide) should be tested.

  • Sample pH: Adjusting the pH of the sample before loading can improve the retention of ionizable analytes. Since agomelatine and its metabolites have weakly basic properties, acidification of the sample is recommended to ensure they are in their protonated, more retentive form.

Conclusion

This application note details a comprehensive solid-phase extraction protocol for the simultaneous extraction of agomelatine and its major metabolites from human plasma. The protocol is designed to be a starting point for method development and should be validated for parameters such as recovery, matrix effects, precision, and accuracy before implementation in routine analysis. The provided workflow and recommendations will aid researchers and drug development professionals in establishing reliable and efficient bioanalytical methods for agomelatine and its metabolites.

References

Application Note & Protocol: A Validated LC-MS/MS Assay for the Quantification of 7-Desmethyl-3-hydroxyagomelatine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Desmethyl-3-hydroxyagomelatine is a metabolite of agomelatine (B1665654), a melatonergic agonist and 5-HT2C antagonist used for the treatment of major depressive disorder.[1][2] Agomelatine undergoes extensive first-pass metabolism, primarily by CYP1A2 and CYP2C9, to form metabolites including 7-desmethyl-agomelatine and 3-hydroxy-agomelatine.[3][4] The further metabolism to this compound is a key step in its clearance pathway.[5] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug-drug interaction studies during drug development.

This application note provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described assay is validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[6][7][8][9]

Principle of the Method

This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. An appropriate internal standard (IS) is used for accurate quantification.

Materials and Reagents

Instrumentation and Analytical Conditions

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required. The following are typical parameters that can be optimized.

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
HPLC System
Analytical ColumnC18 column (e.g., Phenomenex ODS3, 4.6 x 150 mm, 5 µm)[11]
Mobile PhaseA: 5 mM Ammonium formate with 0.2% Formic acid in waterB: MethanolGradient or isocratic elution can be optimized. A potential starting point is a 70:30 (v/v) ratio of methanol to the ammonium formate solution.[11]
Flow Rate0.8 mL/min[11]
Column Temperature40 °C
Injection Volume10 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: m/z 246.1 → [Product Ion 1], m/z 246.1 → [Product Ion 2]Internal Standard: To be determined based on the selected IS.
Dwell Time100 ms
Collision GasArgon
Ion Source Temperature550 °C
IonSpray Voltage5500 V

Note: The specific MRM transitions and collision energies for this compound and the internal standard must be optimized by infusing the pure compounds into the mass spectrometer.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and the internal standard and dissolve in an appropriate volume of methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with methanol:water (50:50, v/v) to create working standard solutions at various concentrations.

  • Internal Standard Working Solution: Dilute the IS primary stock solution with methanol:water (50:50, v/v) to a final concentration of, for example, 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve consisting of a blank (plasma without analyte or IS), a zero standard (plasma with IS), and typically 6-8 non-zero concentrations covering the expected range of the study samples.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma add_is 2. Add Internal Standard plasma->add_is add_precip 3. Add Protein Precipitation Reagent add_is->add_precip vortex 4. Vortex add_precip->vortex centrifuge 5. Centrifuge vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Sample preparation workflow for this compound.

Assay Validation

The bioanalytical method should be validated according to current regulatory guidelines.[6][7][8][12] The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and IS.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

The quantitative data from the validation experiments should be summarized in clear and concise tables.

Table 2: Example Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Regression Model
This compound0.1 - 100y = mx + c>0.995

Table 3: Example Inter-day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%CV)
LLOQ0.10.09898.08.5
Low QC0.30.29598.36.2
Mid QC1010.2102.04.1
High QC8081.5101.93.5

Table 4: Example Stability Data Summary

Stability ConditionDurationMean % Recovery (Low QC)Mean % Recovery (High QC)
Freeze-Thaw (3 cycles)72 hours97.298.5
Bench-top (Room Temp)24 hours96.597.9
Long-term (-80 °C)90 days98.199.2

Signaling Pathway and Logical Relationships

G cluster_metabolism Agomelatine Metabolism Pathway Agomelatine Agomelatine Metabolite1 7-Desmethyl-agomelatine Agomelatine->Metabolite1 CYP1A2/2C9 Metabolite2 3-Hydroxy-agomelatine Agomelatine->Metabolite2 CYP1A2/2C9 TargetMetabolite This compound Metabolite1->TargetMetabolite Hydroxylation Metabolite2->TargetMetabolite Demethylation

Metabolic pathway of agomelatine to this compound.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in human plasma. The detailed protocol and validation parameters outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of agomelatine and its metabolites. Adherence to these protocols will ensure the generation of high-quality data to support regulatory submissions.

References

Application Notes and Protocols for the Use of 7-Desmethyl-3-hydroxyagomelatine in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-desmethyl-3-hydroxyagomelatine, a primary metabolite of the antidepressant drug agomelatine (B1665654), in pharmacokinetic research. This document includes detailed protocols for its quantification in biological matrices and summarizes key pharmacokinetic data.

Introduction

This compound is a major metabolite of agomelatine, a melatonergic agonist (MT1 and MT2 receptors) and a 5-HT2C receptor antagonist used for the treatment of major depressive disorder.[1][2][3] Due to its significance in the metabolic pathway of agomelatine, the study of this compound's pharmacokinetics is crucial for a complete understanding of the parent drug's disposition and potential drug-drug interactions. These notes provide essential information for researchers involved in the preclinical and clinical development of agomelatine or related compounds.

Physicochemical Properties and Availability

This compound is available as a reference standard from several commercial suppliers. It is essential to use a well-characterized reference standard for accurate quantification in pharmacokinetic studies.

PropertyValueReference
Chemical Name N-(2-(3,7-dihydroxynaphthalen-1-yl)ethyl)acetamide[4]
CAS Number 166527-00-0[4][5]
Molecular Formula C₁₄H₁₅NO₃[5]
Molecular Weight 245.28 g/mol [5]

Application I: Quantitative Analysis in Human Plasma by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is critical for the accurate determination of this compound concentrations in plasma samples. The following protocol is based on a published method by Li et al.[6]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., phenacetin).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: Agilent 1200 series or equivalent.

  • Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

  • Column: Phenomenex ODS3 column (4.6 × 150 mm, 5 µm).[6]

  • Mobile Phase: Methanol and 5 mM ammonium (B1175870) formate (B1220265) solution (containing 0.2% formic acid) at a ratio of 70:30 (v/v).[6]

  • Flow Rate: 0.8 mL/min.[6]

  • Ionization Mode: Positive electrospray ionization (ESI+).[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

3. Mass Spectrometric Parameters

The following mass transitions should be monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Agomelatine244.1185.1
7-Desmethyl-agomelatine 230.1171.1
3-Hydroxy-agomelatine 260.1201.1
Phenacetin (Internal Standard)180.1110.1

Table based on data from Li et al., 2015.[6]

4. Method Validation

The method should be validated for specificity, linearity, lower limit of quantification (LLOQ), precision, accuracy, extraction recovery, matrix effect, and stability according to regulatory guidelines.

  • Linearity: The calibration curve for this compound in human plasma is typically linear over a concentration range of 0.1372–300 ng/mL.[6] The lower limit of quantification (LLOQ) for 7-desmethyl-agomelatine has been reported as 0.137 ng/mL.[7]

Application II: Pharmacokinetic Modeling

Population pharmacokinetic (PopPK) modeling is a valuable tool for characterizing the pharmacokinetic properties of agomelatine and its metabolites, including this compound, and for identifying sources of variability.

Experimental Protocol

1. Study Design

  • Conduct a clinical study in healthy volunteers or patients, administering a single or multiple doses of agomelatine.

  • Collect serial blood samples at predetermined time points post-dose.

  • Process the blood samples to obtain plasma and store them at -80°C until analysis.

2. Sample Analysis

  • Analyze the plasma samples for concentrations of agomelatine and its metabolites, including this compound, using a validated LC-MS/MS method as described above.

3. Pharmacokinetic Modeling

  • Use nonlinear mixed-effects modeling software (e.g., NONMEM) to develop a population pharmacokinetic model.

  • A semiphysiological pharmacokinetic model can be employed, incorporating compartments for the gut, liver, and central and peripheral distribution for both the parent drug and its metabolites.[7]

  • The model for 7-desmethyl-agomelatine can be described by a two-compartment model.[7]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for 7-desmethyl-agomelatine based on a study in healthy Chinese volunteers who received a 25 mg oral dose of agomelatine.

ParameterDescriptionValue (RSE%)
CL7DM Clearance of 7-desmethyl-agomelatine108 L/h (11.4%)
V6 Central volume of distribution of 7-desmethyl-agomelatine329 L (11.8%)
Q7DM Inter-compartmental clearance of 7-desmethyl-agomelatine202 L/h (19.8%)
V7 Peripheral volume of distribution of 7-desmethyl-agomelatine1080 L (19.3%)

Table adapted from the population pharmacokinetic model parameters in Xie et al., 2019.[7] RSE% refers to the relative standard error, indicating the precision of the parameter estimate.

Visualizations

Agomelatine Metabolism and Signaling Pathway

Agomelatine_Pathway cluster_metabolism Hepatic Metabolism (CYP1A2, CYP2C9/19) cluster_signaling Pharmacodynamic Action Agomelatine Agomelatine Metabolite1 7-Desmethyl-agomelatine Agomelatine->Metabolite1 Demethylation Metabolite2 3-Hydroxy-agomelatine Agomelatine->Metabolite2 Hydroxylation Metabolite3 This compound Metabolite1->Metabolite3 Hydroxylation Metabolite2->Metabolite3 Demethylation Agomelatine_Action Agomelatine MT1_MT2 MT1/MT2 Receptors (Suprachiasmatic Nucleus) Agomelatine_Action->MT1_MT2 Agonist HT2C 5-HT2C Receptor (Frontal Cortex) Agomelatine_Action->HT2C Antagonist Circadian_Rhythm Circadian Rhythm Resynchronization MT1_MT2->Circadian_Rhythm NE_DA_Release Increased Norepinephrine & Dopamine Release HT2C->NE_DA_Release Antidepressant_Effect Antidepressant Effect Circadian_Rhythm->Antidepressant_Effect NE_DA_Release->Antidepressant_Effect

Caption: Metabolism and signaling pathway of agomelatine.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_study Clinical Study cluster_analysis Bioanalytical Phase cluster_modeling Data Analysis Dosing Agomelatine Administration to Subjects Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage (-80°C) Sampling->Processing Sample_Prep Plasma Sample Preparation (Protein Precipitation) Processing->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Quantification Quantification of Agomelatine and Metabolites LCMS_Analysis->Quantification PK_Data Concentration-Time Data Quantification->PK_Data PopPK_Model Population PK Modeling (e.g., NONMEM) PK_Data->PopPK_Model PK_Parameters Estimation of Pharmacokinetic Parameters PopPK_Model->PK_Parameters

Caption: Workflow for pharmacokinetic studies of agomelatine metabolites.

References

Application Notes and Protocols for the Analytical Method Development of Agomelatine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agomelatine (B1665654), an atypical antidepressant, functions as a melatonergic agonist (MT1 and MT2 receptors) and a 5-HT2c receptor antagonist.[1][2] Its unique mechanism of action necessitates robust and sensitive analytical methods for its quantification in various biological matrices, particularly for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Agomelatine is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP1A2 (approximately 90%) and to a lesser extent by CYP2C9/19 (approximately 10%).[2][3] The main metabolites are 3-hydroxy-agomelatine and 7-desmethyl-agomelatine, which are subsequently conjugated and excreted.[4] This document provides detailed application notes and protocols for the analytical method development of agomelatine and its principal metabolites.

Data Presentation: Quantitative Methodologies

A variety of analytical methods have been developed and validated for the quantification of agomelatine and its metabolites. The choice of method often depends on the required sensitivity, the matrix being analyzed, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Table 1: Summary of HPLC Methods for Agomelatine Analysis
ParameterHPLC-UV[1]HPLC-Fluorescence[2]Stability-Indicating HPLC[5]
Stationary Phase Zorbax extended-C18 (150 x 4.6 mm, 5 µm)BDS Hypersil phenyl (250 mm × 4.6 mm, 5 µm)Phenomenex C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase 0.1% Ammonium formate (B1220265) : Acetonitrile (B52724) (40:60, v/v)Methanol : 0.05 M Phosphate buffer pH 2.5 (35:65, v/v)0.1% Formic acid : Acetonitrile (30:70, v/v)
Flow Rate 0.8 mL/minNot Specified0.6 mL/min
Detection UV at 230 nmFluorescence (Ex: 230 nm, Em: 370 nm)UV at 205 nm
Linearity Range Not Specified0.4–40.0 ng/mLNot Specified
LOD Not SpecifiedNot SpecifiedNot Specified
LOQ Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) 98.85–99.28%99.55 ± 0.90%Not Specified
Precision (% RSD) Not SpecifiedIntra-day: 0.54-1.35%, Inter-day: 0.93-1.26%0.044–0.539% (Robustness)
Table 2: Summary of LC-MS/MS Methods for Agomelatine and Metabolites Analysis
ParameterMethod 1 (Agomelatine)[3]Method 2 (Agomelatine)[6]Method 3 (Agomelatine & Metabolites)[4]
Analytes AgomelatineAgomelatineAgomelatine, 3-hydroxy-agomelatine, 7-desmethyl-agomelatine
Internal Standard FluoxetineNot SpecifiedNot Specified
Stationary Phase Betasil C18 (4.0 x 100 mm, 5 µm)Zorbax SB-C18 (150 x 2.1 mm, 5 µm)Not Specified
Mobile Phase Isocratic5 mM Ammonium acetate (B1210297) (0.1% Formic acid) : Methanol (30:70, v/v)Not Specified
Flow Rate Not Specified0.3 mL/minNot Specified
Ionization Mode Positive IonizationPositive Electrospray Ionization (ESI)Not Specified
Mass Transitions (m/z) Agomelatine: Not SpecifiedAgomelatine: 244.1 → 185.3Not Specified
Linearity Range (ng/mL) 0.050–8.000Not SpecifiedAgomelatine: ≥0.046, 7-desmethyl-agomelatine: ≥0.137, 3-hydroxy-agomelatine: ≥0.460
LOQ (ng/mL) 0.050Not SpecifiedAgomelatine: 0.046, 7-desmethyl-agomelatine: 0.137, 3-hydroxy-agomelatine: 0.460
Accuracy (%) Not SpecifiedNot Specified90.2–105.1%
Precision (% RSD) Intra-run: <12.12%, Inter-run: <9.01%Not Specified<6.6%
Recovery (%) Agomelatine: 67.10%Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Agomelatine in Pharmaceutical Formulations

This protocol is adapted from a validated stability-indicating HPLC method.[5]

1. Objective: To quantify agomelatine in bulk drug and pharmaceutical dosage forms and to separate it from its degradation products.

2. Materials and Reagents:

  • Agomelatine reference standard

  • HPLC grade acetonitrile

  • HPLC grade formic acid

  • Milli-Q water or equivalent

  • Agomelatine tablets (e.g., 25 mg)

3. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector

  • Column: Phenomenex C18 (250 mm × 4.6 mm i.d., 5 µm particle size)

  • Mobile Phase: 0.1% Formic acid in water : Acetonitrile (30:70, v/v)

  • Flow Rate: 0.6 mL/min

  • Detection Wavelength: 205 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (25°C ± 2°C)

  • Run Time: 10 min

4. Preparation of Solutions:

  • Mobile Phase: Prepare a 0.1% solution of formic acid in water. Mix with acetonitrile in a 30:70 ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of agomelatine reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 25 mg of agomelatine to a 25 mL volumetric flask. Add about 15 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm membrane filter. Further dilute as necessary to fall within the calibration curve range.

5. Method Validation (Summary):

  • Specificity: Forced degradation studies should be performed under acidic, alkaline, oxidative, thermal, and photolytic conditions to demonstrate that the method can separate agomelatine from its degradation products.

  • Linearity: Analyze a series of at least five concentrations of agomelatine. Plot the peak area against concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a known amount of agomelatine into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, flow rate, and detection wavelength.

Protocol 2: LC-MS/MS Method for Simultaneous Quantification of Agomelatine and its Metabolites in Human Plasma

This protocol is a composite based on published LC-MS/MS methods.[4][6]

1. Objective: To simultaneously quantify agomelatine, 3-hydroxy-agomelatine, and 7-desmethyl-agomelatine in human plasma.

2. Materials and Reagents:

  • Agomelatine, 3-hydroxy-agomelatine, and 7-desmethyl-agomelatine reference standards

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, or a stable isotope-labeled analog)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • Ammonium acetate

  • Human plasma (drug-free)

  • Liquid-Liquid Extraction (LLE) solvent (e.g., ethyl acetate, methyl tert-butyl ether)

3. Instrumentation and Conditions:

  • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column, such as a Zorbax SB-C18 (150 x 2.1 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 5 mM Ammonium acetate with 0.1% formic acid in water

    • B: Methanol

    • Gradient or isocratic elution can be optimized. A common starting point is an isocratic mixture of A:B (30:70, v/v).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Mass Spectrometer Settings:

    • Ionization Source: Electrospray Ionization (ESI), positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be optimized by infusing individual standard solutions. A known transition for agomelatine is m/z 244.1 → 185.3.[6] Transitions for metabolites and the IS must be determined empirically.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.

4. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 1 mL of the LLE solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

5. Calibration and Quality Control:

  • Prepare calibration standards by spiking known concentrations of agomelatine and its metabolites into drug-free human plasma.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process the calibration standards and QC samples along with the unknown samples using the same extraction procedure.

Visualizations

Agomelatine Metabolic Pathway

agomelatine_metabolism Agomelatine Agomelatine Metabolite1 7-Desmethyl-agomelatine Agomelatine->Metabolite1 CYP1A2 (Major) CYP2C9/19 (Minor) (O-Demethylation) Metabolite2 3-Hydroxy-agomelatine Agomelatine->Metabolite2 CYP1A2 (Major) (Hydroxylation) Conjugates Glucuronide and Sulfate Conjugates Metabolite1->Conjugates Metabolite2->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Primary metabolic pathways of agomelatine in the liver.

Experimental Workflow for LC-MS/MS Analysis of Agomelatine in Plasma

lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle centrifuge Centrifugation lle->centrifuge evaporate Evaporation (Nitrogen) centrifuge->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute injection Injection into UPLC/HPLC reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification (Calibration Curve) detection->quantification

Caption: Workflow for the analysis of agomelatine from plasma samples.

References

Application Notes and Protocols for the Analysis of 7-Desmethyl-3-hydroxyagomelatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of 7-Desmethyl-3-hydroxyagomelatine, a major metabolite of the antidepressant drug agomelatine (B1665654), from biological matrices. The following sections outline three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed experimental protocol, a summary of quantitative data, and a workflow diagram to guide researchers in selecting and implementing the most suitable method for their analytical needs.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for the rapid removal of proteins from biological samples, such as plasma, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is particularly advantageous for high-throughput screening.

Experimental Protocol

This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites in human plasma.

Materials:

  • Human plasma sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structural analog of the analyte)

  • Vortex mixer

  • Centrifuge

  • Micropipettes and tips

  • Autosampler vials

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 350 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a suitable aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system for analysis.

Quantitative Data Summary

The following table summarizes the performance of the protein precipitation method for the analysis of this compound and related compounds.

AnalyteExtraction Recovery (%)Matrix Effect (%)Linearity Range (ng/mL)Precision (RSD%)
7-Desmethyl-agomelatine85.2 - 92.593.1 - 104.20.1372 - 300< 15
3-Hydroxy-agomelatine86.7 - 94.195.8 - 105.60.4572 - 1000< 15
Agomelatine87.3 - 93.894.5 - 103.70.0457 - 100< 15

Workflow Diagram

PPT_Workflow cluster_protocol Protein Precipitation Protocol start Start: Plasma Sample add_is Add Internal Standard start->add_is 100 µL add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn 50 µL vortex Vortex Mix add_acn->vortex 350 µL centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample preparation technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE can provide cleaner extracts compared to protein precipitation.

Experimental Protocol

This protocol is based on a validated method for the extraction of agomelatine from human plasma and is applicable to its metabolites.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

  • Micropipettes and tips

  • Autosampler vials

Procedure:

  • To 200 µL of human plasma in a glass tube, add 25 µL of the internal standard solution.

  • Add 2.5 mL of methyl tert-butyl ether.

  • Vortex the mixture for 10 minutes to ensure efficient extraction.

  • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the reconstitution solvent.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table presents typical performance data for the LLE method.

AnalyteExtraction Recovery (%)
Agomelatine85 - 95

Note: Specific recovery data for this compound using this exact LLE protocol was not available in the reviewed literature, but similar recoveries to the parent drug are expected.

Workflow Diagram

LLE_Workflow cluster_protocol Liquid-Liquid Extraction Protocol start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Organic Solvent (MTBE) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge (Phase Separation) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a liquid sample. SPE can provide the cleanest extracts, effectively removing matrix interferences and concentrating the analyte of interest.

Experimental Protocol

This protocol describes a general SPE procedure using a C18 cartridge, which is suitable for the extraction of moderately nonpolar compounds like agomelatine and its metabolites from plasma.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18, 100 mg)

  • Methanol (B129727), HPLC grade

  • Deionized water

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

  • Micropipettes and tips

  • Autosampler vials

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard solution. Dilute the sample with 500 µL of deionized water.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.

  • Elution: Elute the analytes from the cartridge with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the reconstitution solvent.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table provides typical performance data for the SPE method.

AnalyteExtraction Recovery (%)
Agomelatine> 89

Note: While this protocol is for agomelatine, similar high recovery is expected for its metabolite this compound due to structural similarities.

Workflow Diagramdot

SPE_Workflow

Application Note: High-Resolution Mass Spectrometry for the Identification of Agomelatine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agomelatine (B1665654), a melatonergic antidepressant, undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Understanding the metabolic fate of agomelatine is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and safety. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for the comprehensive identification and characterization of drug metabolites. This application note provides a detailed protocol and data analysis workflow for the identification of agomelatine metabolites using LC-HRMS.

The primary metabolic pathways of agomelatine involve hydroxylation and O-demethylation. The major metabolites identified in human plasma are 7-desmethyl-agomelatine and 3-hydroxy-agomelatine.[1] High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, offer significant advantages for metabolite identification due to their high mass accuracy and resolution. This allows for the determination of elemental compositions for both parent drug and metabolites, and detailed structural elucidation through the analysis of fragmentation patterns. One study utilizing ultra-high-performance liquid chromatography and Q-TOF mass spectrometry successfully identified 38 metabolites and adducts of agomelatine, with 32 classified as reactive metabolites.

Experimental Protocols

In Vitro Metabolism of Agomelatine in Human Liver Microsomes (HLM)

This protocol describes a typical procedure for the in vitro incubation of agomelatine with human liver microsomes to generate metabolites for subsequent LC-HRMS analysis.

Materials:

  • Agomelatine

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

      • Phosphate buffer (0.1 M, pH 7.4)

      • Agomelatine solution (final concentration typically 1-10 µM)

      • Human Liver Microsomes (final concentration typically 0.5-1 mg/mL)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex the mixture to precipitate the proteins.

  • Sample Preparation for LC-HRMS Analysis:

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Transfer the reconstituted sample to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

This section outlines a general LC-HRMS method for the separation and detection of agomelatine and its metabolites.

Instrumentation:

  • UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

HRMS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Gas Flow 600 - 800 L/hr
Desolvation Temperature 350 - 450°C
Acquisition Mode Full Scan MS and Data-Dependent MS/MS (or All-Ions Fragmentation)
Mass Range m/z 50 - 1000
Collision Energy Ramped collision energy (e.g., 10-40 eV) for MS/MS

Data Presentation and Analysis

Identification of Major Metabolites

The high mass accuracy of HRMS allows for the confident identification of metabolites based on their exact mass. The table below summarizes the theoretical exact masses of agomelatine and its two major metabolites, along with their expected protonated molecular ions.

CompoundChemical FormulaTheoretical Exact Mass (Da)[M+H]⁺ (m/z)
AgomelatineC₁₅H₁₇NO₂243.1259244.1332
7-Desmethyl-agomelatineC₁₄H₁₅NO₂229.1103230.1176
3-Hydroxy-agomelatineC₁₅H₁₇NO₃259.1208260.1281
Fragmentation Analysis

Data-dependent MS/MS or all-ions fragmentation techniques provide valuable structural information for metabolite identification. The fragmentation patterns of the major metabolites can be predicted based on their chemical structures. For instance, the mass transitions for agomelatine and its main metabolites have been reported as m/z 244.1→185.1 for agomelatine, m/z 230.1→171.1 for 7-desmethyl-agomelatine, and m/z 260.1→201.1 for 3-hydroxy-agomelatine.[1]

Visualizations

Agomelatine_Metabolism Agomelatine Agomelatine (m/z 244.1332) Metabolite1 7-Desmethyl-agomelatine (m/z 230.1176) Agomelatine->Metabolite1 O-Demethylation (CYP1A2, CYP2C9/19) Metabolite2 3-Hydroxy-agomelatine (m/z 260.1281) Agomelatine->Metabolite2 Hydroxylation (CYP1A2, CYP2C9/19) Dihydroxylated Dihydroxylated Metabolites Metabolite1->Dihydroxylated Hydroxylation Metabolite2->Dihydroxylated Hydroxylation

Agomelatine Metabolic Pathway

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis LC-HRMS Analysis Incubation Incubation of Agomelatine with Human Liver Microsomes Termination Reaction Termination (Acetonitrile) Incubation->Termination Extraction Protein Precipitation & Supernatant Collection Termination->Extraction LC_Separation UHPLC Separation (C18 Column) Extraction->LC_Separation HRMS_Detection HRMS Detection (Q-TOF or Orbitrap) LC_Separation->HRMS_Detection Data_Analysis Data Analysis: - Accurate Mass Measurement - Fragmentation Analysis HRMS_Detection->Data_Analysis

Experimental Workflow

Conclusion

High-resolution mass spectrometry coupled with liquid chromatography is an indispensable technique for the comprehensive identification and characterization of agomelatine metabolites. The high mass accuracy and resolution of modern HRMS instruments enable the confident determination of elemental compositions and facilitate structural elucidation through detailed fragmentation analysis. The protocols and data analysis strategies outlined in this application note provide a robust framework for researchers in drug metabolism and related fields to investigate the biotransformation of agomelatine and other xenobiotics. This approach ultimately contributes to a deeper understanding of a drug's disposition and potential for adverse effects.

References

7-Desmethyl-3-hydroxyagomelatine Reference Standard: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the use of the 7-Desmethyl-3-hydroxyagomelatine reference standard in research and drug development. This metabolite of agomelatine (B1665654) is crucial for pharmacokinetic studies, bioequivalence assessments, and quality control of the parent drug. The information herein is intended for researchers, scientists, and drug development professionals.

Product Information

The this compound reference standard is available from several specialized chemical suppliers. It is essential for the accurate quantification of this metabolite in biological matrices.

ParameterValueSource
Chemical Name N-(2-(3,7-Dihydroxynaphthalen-1-yl)ethyl)acetamideSynZeal, Chemicea
Synonyms Agomelatine 7-Desmethyl-3-Hydroxy Impurity, 3-Hydroxy-7-desmethyl agomelatineSynZeal, Chemicea, MCE
CAS Number 166527-00-0Axios Research, SynZeal
Molecular Formula C₁₄H₁₅NO₃Axios Research
Molecular Weight 245.28Axios Research

Metabolic Pathway of Agomelatine

Agomelatine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2 (approximately 90%) and to a lesser extent by CYP2C9 and CYP2C19 (approximately 10%). The main metabolic pathways involve hydroxylation and demethylation, leading to the formation of several metabolites, including this compound. These metabolites are largely inactive and are primarily excreted in the urine.

Agomelatine Metabolism Metabolic Pathway of Agomelatine Agomelatine Agomelatine Metabolite1 3-Hydroxyagomelatine Agomelatine->Metabolite1 CYP1A2 Metabolite2 7-Desmethylagomelatine Agomelatine->Metabolite2 CYP2C9/19 Target_Metabolite This compound Metabolite1->Target_Metabolite CYP2C9/19 Metabolite2->Target_Metabolite CYP1A2

Caption: Metabolic conversion of Agomelatine.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma.

3.1.1. Sample Preparation

A simple protein precipitation method is effective for extracting the analytes from plasma.

  • To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., a deuterated analog or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

3.1.2. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Column Temperature 40°C

3.1.3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte-specific transitions should be optimized. For this compound, a potential transition is m/z 246.1 → [fragment ion]. The specific fragment ion needs to be determined by direct infusion of the reference standard.
Ion Source Temp. 500°C
Collision Gas Argon

3.1.4. Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to assess are summarized below.

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Stable under various storage and handling conditions

Experimental Workflow

The overall workflow for the quantification of this compound in a pharmacokinetic or bioequivalence study is depicted below.

Experimental Workflow Quantification Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (e.g., Plasma) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (Protein Precipitation) SampleStorage->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataProcessing Data Processing (Peak Integration) LCMS_Analysis->DataProcessing DataAnalysis Data Analysis (Concentration Calculation) DataProcessing->DataAnalysis Report Reporting DataAnalysis->Report

Caption: From sample collection to final report.

Applications

The this compound reference standard is indispensable for the following applications:

  • Pharmacokinetic (PK) Studies: To accurately determine the concentration-time profile of the metabolite in biological fluids, which is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of agomelatine.

  • Bioequivalence (BE) Studies: To compare the rate and extent of absorption of a generic agomelatine product with the innovator product by measuring the parent drug and its major metabolites.

  • Drug-Drug Interaction (DDI) Studies: To investigate the effect of co-administered drugs on the metabolism of agomelatine by monitoring changes in metabolite levels.

  • Quality Control (QC) of Agomelatine Drug Substance and Product: To identify and quantify this specific impurity, ensuring the purity and safety of the final pharmaceutical product.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are examples and may require optimization for specific laboratory conditions and equipment. Always refer to relevant regulatory guidelines for bioanalytical method validation.

Application Notes and Protocols for the Quantification of Agomelatine Metabolites in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agomelatine (B1665654), a melatonergic agonist (MT1/MT2 receptors) and 5-HT2C receptor antagonist, is an antidepressant medication.[1] It undergoes extensive first-pass metabolism primarily by cytochrome P450 CYP1A2 (90%) and to a lesser extent by CYP2C9/19 (10%).[1][2] This metabolic process results in the formation of major metabolites, including 7-desmethyl-agomelatine and 3-hydroxy-agomelatine. The quantification of these metabolites in brain tissue is crucial for understanding the pharmacokinetics, pharmacodynamics, and overall neurological impact of agomelatine.

These application notes provide a comprehensive protocol for the quantification of 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in brain tissue using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method adapted from validated plasma-based assays.

Quantitative Data Summary

While specific quantitative data for 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in brain tissue is not extensively available in the public domain, the following table summarizes the linear ranges established for these analytes in human plasma, which can serve as a reference for method development in a brain tissue matrix.[3]

AnalyteMatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
7-Desmethyl-agomelatineHuman Plasma0.1372 - 3000.137
3-Hydroxy-agomelatineHuman Plasma0.4572 - 10000.460

Experimental Protocols

Brain Tissue Sample Preparation

This protocol is adapted from established methods for brain tissue homogenization and extraction.[4][5]

Materials:

  • Frozen brain tissue samples

  • Cold (-20°C) methanol (B129727)

  • Cold deionized water

  • Cold chloroform

  • Homogenizer (e.g., Ultra Turrax)

  • Centrifuge capable of reaching 16,100 x g and maintaining 4°C

  • Internal Standard (IS) solution (e.g., phenacetin (B1679774) at 100 ng/mL)

Procedure:

  • Weigh approximately 1 g of frozen brain tissue.

  • Add 11.5 mL of cold (-20°C) methanol to the tissue.

  • Homogenize the mixture until a uniform consistency is achieved.

  • To the homogenate, add 5.6 mL of deionized water and 12 mL of cold chloroform.

  • Vortex the mixture for 1 minute.

  • Shake the sample for 10 minutes at 4°C.

  • Incubate the sample at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge the sample at 16,100 x g for 30 minutes at 4°C.

  • Carefully collect the upper aqueous-methanolic layer.

  • Spike the collected supernatant with the internal standard solution.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on a validated method for the analysis of agomelatine and its metabolites in human plasma and can be adapted for brain tissue extracts.[3]

Liquid Chromatography (LC) Conditions:

  • Column: Phenomenex ODS3 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Methanol and 5 mM ammonium (B1175870) formate (B1220265) solution (containing 0.2% formic acid) in a ratio of 70:30 (v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 550°C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
7-Desmethyl-agomelatine230.1171.1
3-Hydroxy-agomelatine260.1201.1
Phenacetin (IS)180.1110.1

Method Validation

For quantitative analysis, the method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:

  • Specificity

  • Linearity and Lower Limit of Quantification (LLOQ)

  • Precision and Accuracy (Intra- and inter-day)

  • Extraction Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Agomelatine Signaling Pathway

Agomelatine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Suprachiasmatic Nucleus) cluster_2 Frontal Cortex Agomelatine Agomelatine MT1/MT2_Receptors MT1/MT2 Receptors Agomelatine->MT1/MT2_Receptors Agonist 5HT2C_Receptor 5-HT2C Receptor Agomelatine->5HT2C_Receptor Antagonist Circadian_Rhythm_Regulation Circadian Rhythm Regulation MT1/MT2_Receptors->Circadian_Rhythm_Regulation GABA_Interneuron GABAergic Interneuron 5HT2C_Receptor->GABA_Interneuron Inhibition Dopamine_Release Increased Dopamine Release Norepinephrine_Release Increased Norepinephrine Release GABA_Interneuron->Dopamine_Release Inhibition GABA_Interneuron->Norepinephrine_Release Inhibition

Caption: Agomelatine's dual mechanism of action.

Experimental Workflow for Quantification

Experimental_Workflow SampleCollection Brain Tissue Sample Collection Homogenization Homogenization (Methanol) SampleCollection->Homogenization Extraction Liquid-Liquid Extraction (Water/Chloroform) Homogenization->Extraction Centrifugation Centrifugation (16,100 x g, 30 min, 4°C) Extraction->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection IS_Spiking Internal Standard Spiking SupernatantCollection->IS_Spiking LCMS_Analysis LC-MS/MS Analysis IS_Spiking->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing

Caption: Workflow for metabolite quantification in brain tissue.

References

Application Note and Protocol: In Vitro Glucuronidation Assay for 7-Desmethyl-3-hydroxyagomelatine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for determining the in vitro glucuronidation of 7-Desmethyl-3-hydroxyagomelatine, a metabolite of agomelatine (B1665654). The assay utilizes human liver microsomes (HLM) or recombinant human UDP-glucuronosyltransferases (UGTs) to identify the enzymes responsible for its metabolism and to determine the kinetic parameters of the reaction. This information is crucial for understanding the metabolic fate and potential drug-drug interactions of agomelatine.

Introduction

Glucuronidation is a major Phase II metabolic pathway that facilitates the elimination of drugs and other xenobiotics by increasing their water solubility.[1][2][3] This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the endoplasmic reticulum of liver cells.[4][5] In vitro glucuronidation assays are essential tools in drug discovery and development to predict the metabolic clearance of a compound and to identify potential drug-drug interactions.[6][7]

Agomelatine is an antidepressant that undergoes extensive metabolism. One of its metabolites is this compound. Understanding the glucuronidation of this metabolite is important for a complete characterization of agomelatine's pharmacokinetic profile. This protocol describes a robust in vitro method to assess the glucuronidation of this compound using human liver microsomes and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Materials and Reagents

  • This compound

  • This compound-glucuronide (analytical standard)

  • Pooled Human Liver Microsomes (HLM) or recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7)[5][9]

  • Uridine 5'-diphosphoglucuronic acid trisodium (B8492382) salt (UDPGA)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Alamethicin

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

  • Purified water (e.g., Milli-Q or equivalent)

  • 96-well incubation plates

  • 96-well collection plates

  • Centrifuge capable of handling 96-well plates

Experimental Protocols

  • Phosphate Buffer: Prepare a 100 mM Tris-HCl buffer, pH 7.4.

  • UDPGA Solution: Prepare a 50 mM stock solution of UDPGA in purified water. Store at -20°C.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution in methanol.

  • Termination Solution: Prepare a solution of acetonitrile/methanol (1:1, v/v) containing the internal standard at a final concentration of 100 ng/mL.

  • Prepare the incubation mixture by combining the following in a microcentrifuge tube on ice:

    • Tris-HCl buffer (100 mM, pH 7.4)

    • MgCl₂ (5 mM)

    • Alamethicin (25 µg/mg protein)

    • Human Liver Microsomes (final protein concentration of 0.5 mg/mL)

    • This compound (at various concentrations, e.g., 1-100 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate the reaction by adding UDPGA (final concentration of 5 mM).

  • Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding two volumes of ice-cold termination solution (acetonitrile/methanol with internal standard).

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Processing cluster_analysis Analysis A Prepare Reagents (Buffer, UDPGA, Substrate, HLM) B Prepare Incubation Mixture (HLM, Buffer, MgCl2, Alamethicin) A->B Dispense C Add this compound B->C D Pre-incubate at 37°C C->D E Initiate Reaction with UDPGA D->E F Incubate at 37°C E->F G Terminate with Acetonitrile/Methanol + IS F->G At timed intervals H Centrifuge to Precipitate Proteins G->H I Transfer Supernatant H->I J LC-MS/MS Analysis I->J K Data Processing & Analysis J->K

Caption: Experimental workflow for the in vitro glucuronidation assay.

The quantification of this compound-glucuronide is performed using a triple quadrupole mass spectrometer.

  • HPLC Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from the parent compound and matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: To be determined based on the parent compound's mass.

      • This compound-glucuronide: [M+H]+ → [aglycone+H]+ (loss of 176 Da).

      • Internal Standard: Specific to the chosen IS.

Data Analysis

The rate of formation of the glucuronide metabolite is calculated from the peak area ratio of the analyte to the internal standard using a standard curve. Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis software.

V = (Vmax * [S]) / (Km + [S])

Where:

  • V = Reaction velocity

  • Vmax = Maximum reaction velocity

  • Km = Michaelis constant (substrate concentration at half Vmax)

  • [S] = Substrate concentration

Data Presentation

The results of the kinetic analysis should be summarized in a clear and concise table.

Enzyme SourceSubstrate Concentration (µM)Rate of Glucuronide Formation (pmol/min/mg protein)
HLM15.2 ± 0.4
HLM523.1 ± 1.8
HLM1040.5 ± 3.2
HLM2575.3 ± 6.1
HLM50102.8 ± 8.5
HLM100125.6 ± 10.3

Table 1: Rate of this compound-glucuronide formation in Human Liver Microsomes.

Kinetic ParameterValue
Km (µM)22.5
Vmax (pmol/min/mg protein)150.2

Table 2: Michaelis-Menten Kinetic Parameters for the Glucuronidation of this compound in Human Liver Microsomes.

Signaling Pathway Visualization

metabolic_pathway Agomelatine Agomelatine Metabolite1 7-Desmethylagomelatine Agomelatine->Metabolite1 CYP1A2 Metabolite2 3-Hydroxyagomelatine Agomelatine->Metabolite2 CYP2C9/19 TargetMetabolite This compound Metabolite1->TargetMetabolite Hydroxylation Metabolite2->TargetMetabolite Demethylation Glucuronide This compound -glucuronide TargetMetabolite->Glucuronide UGTs Excretion Excretion Glucuronide->Excretion

Caption: Proposed metabolic pathway of agomelatine.

Disclaimer: This protocol provides a general framework. Optimization of specific conditions such as incubation time, protein concentration, and substrate concentrations may be necessary for optimal results. It is also recommended to consult relevant regulatory guidelines for bioanalytical method validation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges of 7-Desmethyl-3-hydroxyagomelatine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 7-Desmethyl-3-hydroxyagomelatine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the recommended starting solvents for preparing a stock solution of this compound?

A2: For initial stock solution preparation, organic solvents are recommended. Agomelatine (B1665654), the parent compound, is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[1][4] Therefore, DMSO or ethanol are suitable starting points for dissolving this compound.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. What should I do?

A3: This phenomenon, often called "crashing out," is common for poorly soluble compounds.[5] To mitigate this, you can try several strategies:

  • Optimize the final co-solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay medium as low as possible, ideally below 1% (v/v), as higher concentrations can be cytotoxic.[5][6]

  • Use a co-solvent system: A mixture of solvents can sometimes be more effective at maintaining solubility than a single one.[5]

  • Employ gentle warming and mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can aid dissolution.[5][7]

  • Consider solubility enhancers: Surfactants or cyclodextrins can be used to create micelles or inclusion complexes that improve the compound's dispersion in the aqueous phase.[5]

Q4: Are there alternative methods to enhance the solubility of this compound in my in vitro assay?

A4: Yes, several techniques can be employed to improve solubility:

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the medium can increase its solubility. It is crucial to determine the pKa of your compound to guide the pH adjustment and ensure the final pH is compatible with your experimental system.[6]

  • Use of Excipients: Solubility-enhancing excipients like surfactants (e.g., Tween-80) or cyclodextrins (e.g., SBE-β-CD) can be effective.[5][8] These agents can help form more stable formulations.

  • Particle Size Reduction: While more common in formulation development, techniques like micronization can increase the surface area of the compound, potentially improving its dissolution rate.[9][10]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the initial organic solvent. The chosen solvent is not appropriate for the compound's polarity.- Try a different water-miscible organic solvent such as ethanol, methanol, or dimethylformamide (DMF). - Gentle warming or sonication may aid dissolution.[8]
Precipitation occurs immediately upon dilution into aqueous buffer. The compound has "crashed out" due to a rapid change in solvent polarity.- Reduce the final concentration of the compound in the assay. - Add the stock solution to the aqueous medium dropwise while vortexing to ensure rapid mixing.[5] - Pre-warm the aqueous medium to 37°C before adding the stock solution.[5]
The solution appears cloudy or turbid over time. The compound may be forming aggregates or is supersaturated and thermodynamically unstable.- Visually inspect the solution for turbidity. - Consider using solubility-enhancing excipients like surfactants or cyclodextrins to form more stable formulations.[5] - Dynamic light scattering (DLS) can be used to detect the presence of aggregates.[5]
Inconsistent results between experiments. Variability in stock solution preparation or dilution.- Standardize the protocol for preparing and diluting the compound. - Ensure the stock solution is fully dissolved and homogenous before each use.[5]

Quantitative Data Summary

While specific solubility data for this compound is limited, the following table summarizes the solubility of its parent compound, agomelatine, and a related metabolite, 7-Desmethyl-agomelatine, to provide a reference.

Compound Solvent/System Solubility Reference
AgomelatinePurified WaterPractically Insoluble[1][2]
AgomelatineEthanol, DMSO, Dimethylformamide~30 mg/mL[1][4]
Agomelatine1:1 solution of ethanol:PBS (pH 7.2)~0.5 mg/mL[1]
7-Desmethyl-agomelatine10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (9.07 mM)[8]
7-Desmethyl-agomelatine10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (9.07 mM)[8]
7-Desmethyl-agomelatine10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (9.07 mM)[8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a small volume of 100% DMSO to the powder.

  • Vortexing and Sonication: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.

  • Gentle Warming (Optional): If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[7]

  • Final Volume Adjustment: Once the compound is fully dissolved, add more DMSO to reach the desired final stock concentration.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium

  • Pre-warm Medium: Pre-warm the aqueous experimental medium (e.g., cell culture medium or buffer) to 37°C.[5]

  • Vortexing: While continuously vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[5]

  • Final Mixing: Continue to mix the solution for an additional 30 seconds to ensure homogeneity.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness before use.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_solution Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix store Store at -20°C / -80°C mix->store add_stock Add Stock Dropwise While Vortexing store->add_stock Use Aliquot prewarm Pre-warm Aqueous Medium (37°C) prewarm->add_stock final_mix Final Vortex add_stock->final_mix inspect Visual Inspection final_mix->inspect

Caption: Experimental workflow for preparing and diluting this compound.

troubleshooting_workflow action_node action_node start_node start_node start Solubility Issue Encountered precip_in_dmso Precipitation in DMSO stock? start->precip_in_dmso precip_in_aq Precipitation upon dilution in aqueous medium? precip_in_dmso->precip_in_aq No try_other_solvent Try alternative solvent (Ethanol, DMF) + Gentle Warming/Sonication precip_in_dmso->try_other_solvent Yes cloudy_over_time Solution cloudy over time? precip_in_aq->cloudy_over_time No optimize_dilution Optimize dilution: - Lower final concentration - Dropwise addition with vortexing - Pre-warm aqueous medium precip_in_aq->optimize_dilution Yes use_excipients Use solubility enhancers: - Surfactants (e.g., Tween-80) - Cyclodextrins (e.g., SBE-β-CD) cloudy_over_time->use_excipients Yes check_aggregation Investigate aggregation: - Visual inspection - Dynamic Light Scattering (DLS) use_excipients->check_aggregation

Caption: Troubleshooting decision tree for solubility issues with this compound.

References

Technical Support Center: Chromatographic Separation of Agomelatine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of agomelatine (B1665654) and its primary metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of agomelatine and its metabolites.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Silanol interactions with the stationary phase. 3. Inappropriate Mobile Phase pH: Affects the ionization state of the analytes. 4. Column Degradation: Loss of stationary phase or contamination.1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Modify Mobile Phase: Add a competitor for active sites (e.g., a small amount of a stronger solvent or an ion-pairing agent). Ensure the mobile phase pH is appropriate for the analytes. For agomelatine and its metabolites, a slightly acidic mobile phase (e.g., using formic acid or ammonium (B1175870) formate) is often effective. 3. Use a Guard Column: Protect the analytical column from contaminants. 4. Replace the Column: If the column is old or has been subjected to harsh conditions, replacement may be necessary.
Co-elution of Analytes 1. Insufficient Chromatographic Resolution: The chosen mobile phase and column are not adequately separating the compounds. 2. Inappropriate Gradient Profile: The solvent gradient is too steep.1. Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. Experiment with different organic solvents (e.g., methanol (B129727) vs. acetonitrile). 2. Adjust Gradient: Decrease the ramp of the organic solvent gradient to improve separation. 3. Change Column: Consider a column with a different stationary phase chemistry or a longer column for better resolution.
Ion Suppression or Enhancement (Matrix Effects) 1. Co-eluting Endogenous Components: Phospholipids from plasma/serum are common culprits that can suppress the ionization of target analytes.[1] 2. Inefficient Sample Preparation: Protein precipitation alone may not remove all interfering substances.1. Improve Sample Preparation: Employ more rigorous sample clean-up techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. 2. Modify Chromatography: Adjust the gradient to separate the analytes from the regions where matrix components elute. A post-column infusion experiment can help identify these regions.[1] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
Low Signal Intensity/Poor Sensitivity 1. Suboptimal Mass Spectrometer Settings: Incorrect precursor/product ion selection or collision energy. 2. Inefficient Ionization: Mobile phase composition may not be ideal for electrospray ionization (ESI). 3. Poor Extraction Recovery: The sample preparation method is not efficiently extracting the analytes.1. Optimize MS/MS Parameters: Infuse a standard solution of each analyte to determine the optimal MRM transitions and collision energies. 2. Adjust Mobile Phase: Ensure the mobile phase contains additives that promote ionization, such as formic acid or ammonium formate (B1220265) for positive ESI. 3. Validate Extraction Method: Perform recovery experiments to ensure the sample preparation technique is effective for all analytes.
Carryover 1. Adsorption of Analytes: Analytes may adsorb to components of the autosampler or column. 2. Insufficient Needle Wash: The autosampler wash procedure is not adequately cleaning the injection needle.1. Optimize Wash Solution: Use a strong solvent in the needle wash, and ensure the wash volume is sufficient. 2. Inject Blanks: Run blank injections after high-concentration samples to assess and manage carryover.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of agomelatine I should be monitoring?

A1: The two main metabolites of agomelatine in human plasma are 7-desmethyl-agomelatine and 3-hydroxy-agomelatine.[2]

Q2: What are the recommended MRM transitions for agomelatine and its key metabolites for LC-MS/MS analysis?

A2: A validated method for the simultaneous determination of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine uses the following MRM transitions in positive electrospray ionization mode[2]:

  • Agomelatine: m/z 244.1 → 185.1

  • 7-desmethyl-agomelatine: m/z 230.1 → 171.1

  • 3-hydroxy-agomelatine: m/z 260.1 → 201.1

Q3: I am observing significant ion suppression. What are the most likely causes and how can I mitigate this?

A3: Ion suppression in the analysis of agomelatine and its metabolites from plasma is often caused by co-eluting endogenous phospholipids.[1] To mitigate this, consider the following:

  • Enhance Sample Cleanup: While protein precipitation is a common first step, it may not be sufficient. Implementing liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample extract.

  • Chromatographic Separation: Adjust your chromatographic method to separate your analytes from the phospholipid elution region.

  • Internal Standard: Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.

Q4: Can I use a simple protein precipitation method for sample preparation?

A4: Yes, a simple protein precipitation has been used successfully in a validated method for the simultaneous analysis of agomelatine and its metabolites.[2] However, if you encounter significant matrix effects, you may need to explore more extensive cleanup procedures like LLE or SPE.

Q5: What type of HPLC column is suitable for separating agomelatine and its metabolites?

A5: A C18 column is commonly used and has been shown to be effective. For example, a Phenomenex ODS3 column (4.6×150 mm, 5μm) has been used in a validated method for the simultaneous analysis of agomelatine and its metabolites.[2] Other C18 columns, such as a Zorbax SB-C18, have also been reported for the analysis of the parent drug.[3]

Data Presentation

The following tables summarize quantitative data from a validated LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites in human plasma.[2]

Table 1: Linearity Ranges

AnalyteLinearity Range (ng/mL)
Agomelatine0.0457 - 100
7-desmethyl-agomelatine0.1372 - 300
3-hydroxy-agomelatine0.4572 - 1000

Table 2: MRM Transitions and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal Standard
Agomelatine244.1185.1Phenacetin
7-desmethyl-agomelatine230.1171.1Phenacetin
3-hydroxy-agomelatine260.1201.1Phenacetin

Experimental Protocols

Detailed Methodology for Simultaneous Analysis of Agomelatine and its Metabolites by LC-MS/MS

This protocol is based on a validated method for the simultaneous determination of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma.[2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Phenomenex ODS3 (4.6×150 mm, 5μm)

  • Mobile Phase: Methanol and 5mM ammonium formate solution (containing 0.2% formic acid) (70:30, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent

  • Ionization Source: Electrospray ionization (ESI), positive mode

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: See Table 2 above.

Visualizations

agomelatine_metabolism agomelatine Agomelatine metabolite1 7-desmethyl-agomelatine agomelatine->metabolite1 CYP1A2/CYP2C9 (O-demethylation) metabolite2 3-hydroxy-agomelatine agomelatine->metabolite2 CYP1A2 (Hydroxylation)

Caption: Agomelatine metabolism pathway.

troubleshooting_workflow start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape resolution Co-elution? peak_shape->resolution No action1 Adjust Mobile Phase pH Dilute Sample peak_shape->action1 Yes sensitivity Low Sensitivity? resolution->sensitivity No action2 Optimize Gradient Change Column resolution->action2 Yes end Problem Resolved sensitivity->end No action3 Optimize MS Parameters Improve Sample Cleanup sensitivity->action3 Yes action1->end action2->end action3->end

References

optimizing mass spectrometry parameters for 7-Desmethyl-3-hydroxyagomelatine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 7-Desmethyl-3-hydroxyagomelatine. This resource provides detailed guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical precursor ion ([M+H]⁺) for this compound?

A1: The molecular formula for agomelatine (B1665654) is C₁₅H₁₇NO₂ with a molecular weight of approximately 243.30 g/mol . The metabolic transformation to this compound involves two changes:

  • Desmethylation (-CH₂): Removal of a methyl group and addition of a hydrogen results in a net loss of 14 Da.

  • Hydroxylation (+O): Addition of an oxygen atom results in a net gain of 16 Da.

The net change in mass is +2 Da. Therefore, the predicted monoisotopic mass of the metabolite is approximately 245.3 g/mol . For mass spectrometry, analysis is typically performed in positive electrospray ionization mode (ESI+), so you should target the protonated molecule [M+H]⁺ at m/z 246.1 .

Q2: Which ionization mode is recommended for analyzing this compound?

A2: Based on established methods for agomelatine and its other known metabolites, positive electrospray ionization (ESI+) is the recommended mode.[1] This is because the acetamide (B32628) group is readily protonated.

Q3: What are the expected mass transitions for other major agomelatine metabolites?

A3: For methods analyzing agomelatine and its primary metabolites simultaneously, the following MRM transitions have been successfully used[1]:

  • Agomelatine: m/z 244.1 → 185.1

  • 7-Desmethyl-agomelatine: m/z 230.1 → 171.1

  • 3-Hydroxy-agomelatine: m/z 260.1 → 201.1

These can serve as a reference when developing your method.

Q4: What type of liquid chromatography (LC) conditions are suitable?

A4: A reverse-phase C18 column is commonly used for the separation of agomelatine and its metabolites.[1][2] A mobile phase consisting of methanol (B129727) or acetonitrile (B52724) mixed with an aqueous solution containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid is a good starting point.[1]

Mass Spectrometry Parameter Optimization

Optimizing mass spectrometry parameters is critical for achieving maximum sensitivity and specificity. The following Q&A guide provides a systematic approach.

Q1: How do I confirm the precursor ion mass and select product ions?

A1: This is achieved by infusing a standard solution of the analyte directly into the mass spectrometer.

  • Step 1: Q1 Scan: Infuse a ~100-500 ng/mL solution of this compound. Perform a full scan in the Q1 quadrupole to confirm the presence of the predicted precursor ion at m/z 246.1.

  • Step 2: Product Ion Scan: Set the Q1 quadrupole to isolate the precursor ion (m/z 246.1) and scan the Q3 quadrupole to identify all resulting fragment ions. This will provide you with potential product ions for Multiple Reaction Monitoring (MRM). Select the most intense and specific product ions for your assay.

Q2: How do I optimize the Cone Voltage / Declustering Potential (DP)?

A2: The cone voltage is optimized to maximize the intensity of the precursor ion while minimizing premature fragmentation.[3][4]

  • Method: While infusing the analyte solution, set up a method that monitors the precursor ion (m/z 246.1). Manually or automatically ramp the cone voltage (e.g., from 10 V to 80 V in 2-5 V increments).

  • Analysis: Plot the intensity of the precursor ion against the cone voltage. The optimal value is the voltage that yields the highest, most stable signal.[4]

Q3: How do I optimize the Collision Energy (CE)?

A3: Collision energy is optimized for each selected product ion to achieve the most efficient fragmentation of the precursor ion.

  • Method: Set up an MRM method for each precursor-product ion pair you selected. While infusing the analyte, ramp the collision energy for each transition (e.g., from 5 eV to 50 eV in 1-2 eV increments).

  • Analysis: For each transition, plot the product ion intensity against the collision energy. The optimal CE value corresponds to the peak of this curve. This should be done for each product ion, as the optimal energy may differ.[1]

Troubleshooting Guide

Problem: I am seeing no or very low signal for my analyte.

  • Is the analyte present and stable? Prepare a fresh standard to confirm the compound has not degraded.

  • Are the infusion lines working? Ensure there are no blockages or leaks in the syringe, tubing, or electrospray needle. Check for a visible spray at the source.

  • Are the MS source settings appropriate? Verify that gas flows (nebulizing, drying gas), source temperature, and capillary voltage are set to reasonable starting values for your instrument and flow rate.

  • Is the MS tuned and calibrated? Ensure the instrument has passed its routine performance checks.

  • Are you in the correct ionization mode? Confirm you are using ESI positive mode.

Problem: My signal has high background noise.

  • Is the mobile phase contaminated? Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases daily.[5]

  • Is the MS source dirty? Contamination from previous analyses can cause high background. Follow the manufacturer's instructions for cleaning the ion source components.

  • Are you observing matrix effects? If analyzing biological samples, co-eluting endogenous components can cause ion suppression or enhancement. Improve sample preparation or chromatographic separation to mitigate this.[6]

Problem: I am experiencing poor peak shape (fronting, tailing, or splitting).

  • Is the column overloaded? Try injecting a lower concentration of the analyte.

  • Is the injection solvent compatible with the mobile phase? The sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.

  • Is the column chemistry appropriate? Ensure the column is not degraded. Consider if a different column type might be better suited.

  • Are there issues with the mobile phase pH? The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.

Problem: My retention time is shifting between injections.

  • Is the LC system equilibrated? Ensure the column is fully equilibrated with the initial mobile phase before each injection, especially when running gradients.

  • Is there a leak in the LC system? Check all fittings and connections for any signs of leakage, which can cause pressure fluctuations and retention time shifts.[7]

  • Is the mobile phase composition consistent? If preparing mobile phases manually, ensure accurate measurements. If using online mixing, check that the pump proportions are accurate.

  • Is the column temperature stable? Use a column oven to maintain a consistent temperature, as fluctuations can affect retention time.

Experimental Protocols

Protocol 1: MS Parameter Optimization via Infusion

  • Prepare Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Prepare Infusion Solution: Dilute the stock solution to a final concentration of 100-500 ng/mL in a 50:50 mixture of mobile phase A and B (e.g., 50% acetonitrile, 50% water with 0.1% formic acid).

  • Set up Infusion: Infuse the solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Confirm Precursor Ion: Perform a Q1 scan over a mass range that includes the theoretical m/z (e.g., m/z 100-300) to locate the [M+H]⁺ ion (expected at m/z 246.1).

  • Optimize Cone Voltage: While monitoring the precursor ion, ramp the cone voltage/DP to find the value that maximizes its intensity.

  • Identify Product Ions: Perform a product ion scan on the precursor ion using a range of collision energies (e.g., 10, 20, 30 eV) to identify the most abundant and stable fragment ions.

  • Optimize Collision Energy: For the 2-3 most intense product ions, set up individual MRM transitions. For each transition, perform a collision energy ramp experiment to determine the optimal CE that maximizes the product ion signal.

  • Finalize Method: Create the final MRM method using the optimized cone voltage and the specific collision energies for each transition.

Protocol 2: Recommended Starting LC-MS/MS Method

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18, 2.1 x 50 mm, 1.8 µm (or similar).

  • Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 30% B

    • 5.0 min: 30% B

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: ESI Positive.

  • MRM Transitions: Use values determined from Protocol 1.

Data Summary

The following table summarizes known and predicted mass spectrometry parameters for agomelatine and its metabolites. Users should empirically determine the optimal values for their specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Agomelatine244.1185.1[1]User OptimizedUser Optimized
7-Desmethyl-agomelatine230.1171.1[1]User OptimizedUser Optimized
3-Hydroxy-agomelatine260.1201.1[1]User OptimizedUser Optimized
This compound 246.1 (Predicted) User Determined User Optimized User Optimized

Visualizations

G Workflow for MS Parameter Optimization cluster_prep Preparation cluster_infusion Direct Infusion & Scanning cluster_optimization Parameter Optimization cluster_final Final Method A Prepare Analyte Standard (~500 ng/mL in 50:50 ACN:H2O) B Infuse into MS (5-10 uL/min) A->B C Perform Q1 Full Scan B->C D Identify Precursor Ion (e.g., m/z 246.1) C->D E Perform Product Ion Scan on Precursor D->E G Optimize Cone Voltage (DP) for Precursor Ion D->G F Select 2-3 Abundant and Specific Product Ions E->F H Optimize Collision Energy (CE) for each Product Ion F->H G->H I Optimized MRM Method Ready H->I

Caption: Experimental workflow for optimizing MS parameters.

G Troubleshooting Logic for No/Low Signal Start No / Low Analyte Signal Q1 Is signal present during direct infusion? Start->Q1 A1_Yes Problem is likely LC-related or matrix effects Q1->A1_Yes Yes A1_No Problem is likely with MS or sample integrity Q1->A1_No No Check_LC Verify LC Method: - Retention Time - Peak Shape - Sample Prep A1_Yes->Check_LC Check_MS Verify Infusion & MS: - Syringe/Tubing/Spray - Sample Stability - Source Settings - MS Tune/Cal A1_No->Check_MS

Caption: Decision tree for troubleshooting low signal issues.

References

Technical Support Center: Analysis of Agomelatine and its Metabolites by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of agomelatine (B1665654) and its metabolites using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression.

Troubleshooting Guide: Reducing Ion Suppression

Ion suppression is a common phenomenon in ESI-MS where co-eluting matrix components interfere with the ionization of the analytes of interest, leading to reduced sensitivity and inaccurate quantification.[1][2] The following table outlines common issues, their potential causes, and recommended solutions when analyzing agomelatine and its metabolites.

Issue Potential Cause(s) Recommended Solution(s)
Low signal intensity or no detectable peak for agomelatine metabolites High levels of ion suppression from matrix components (e.g., phospholipids (B1166683), salts).[3]- Optimize Sample Preparation: Employ a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is often more effective at removing interfering matrix components than Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PPT).[4][5] - Dilute the Sample: Reducing the concentration of matrix components by diluting the sample extract can alleviate ion suppression, though this may compromise the limit of detection for trace analysis.[1] - Modify Chromatography: Adjust the chromatographic method to separate the metabolites from the regions of significant ion suppression.[6]
Poor reproducibility of results (high %CV) Variable ion suppression between samples due to differences in matrix composition.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix-induced variations in ionization efficiency. - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.
Peak tailing or fronting for metabolite peaks Sub-optimal chromatographic conditions. The polar nature of agomelatine metabolites (3-hydroxy-agomelatine and 7-desmethyl-agomelatine) can lead to poor peak shape on traditional C18 columns.- Adjust Mobile Phase pH: Modify the pH of the mobile phase to ensure the metabolites are in a single ionic form. - Use a Different Column Chemistry: Consider using a column with a different stationary phase, such as a polar-embedded or a phenyl-hexyl column, which may provide better peak shape for more polar compounds.
In-source fragmentation of agomelatine or its metabolites ESI source parameters are too harsh (e.g., high capillary voltage or cone voltage).- Optimize Source Parameters: Systematically optimize ESI source parameters, including capillary voltage, cone/fragmentor voltage, gas flows (nebulizer, drying gas), and temperature to find a balance between efficient ionization and minimal fragmentation.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of agomelatine and how do their properties influence ESI-MS analysis?

Agomelatine is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2 and to a lesser extent CYP2C9 and CYP2C19.[10][11] The two major metabolites are 3-hydroxy-agomelatine and 7-desmethyl-agomelatine.[10][12] These hydroxylation and demethylation reactions increase the polarity of the molecules compared to the parent drug, agomelatine. This increased polarity can present challenges in reversed-phase chromatography, potentially leading to poor retention and co-elution with other polar matrix components, thereby increasing the risk of ion suppression.

Q2: Which sample preparation technique is best for reducing ion suppression when analyzing agomelatine and its metabolites in plasma?

While there is no single "best" method for all applications, Solid-Phase Extraction (SPE) generally provides a cleaner extract and results in less ion suppression compared to Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).[4][5][13]

  • Protein Precipitation (PPT): This is a simple and fast technique but is often the least effective at removing phospholipids and other endogenous matrix components that are major contributors to ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analytes into an organic solvent. However, the choice of solvent is critical and may require optimization to efficiently extract the more polar metabolites while minimizing the co-extraction of interfering substances.

  • Solid-Phase Extraction (SPE): SPE can provide the most thorough sample cleanup by utilizing specific interactions between the analytes and the solid-phase material. A well-chosen SPE sorbent and elution protocol can effectively remove a wide range of interfering compounds, leading to a significant reduction in ion suppression.[4][5][14]

The following table summarizes the general characteristics of these techniques:

Sample Preparation Technique Pros Cons Ion Suppression Potential
Protein Precipitation (PPT) Simple, fast, inexpensiveLow selectivity, may not remove all interferencesHigh
Liquid-Liquid Extraction (LLE) Good for removing salts and some polar interferencesCan be labor-intensive, solvent selection is crucialModerate
Solid-Phase Extraction (SPE) High selectivity, provides the cleanest extractsCan be more expensive and time-consuming to developLow
Q3: How can I optimize my chromatographic method to separate agomelatine metabolites from interfering matrix components?

Effective chromatographic separation is a key strategy to mitigate ion suppression.[6] The goal is to shift the retention time of the analytes of interest away from the "suppression zones" where highly abundant, easily ionizable matrix components elute.

  • Gradient Optimization: A well-designed gradient elution can effectively separate compounds with different polarities. For the polar metabolites of agomelatine, a shallow gradient at the beginning of the run may be necessary to achieve good resolution from other early-eluting polar interferences.

  • Mobile Phase Modifiers: The addition of small amounts of additives like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and ionization efficiency. For ESI in positive ion mode, an acidic mobile phase (e.g., 0.1% formic acid) is commonly used.

  • Column Selection: If you are experiencing poor retention or peak shape with a standard C18 column, consider using a column with a different stationary phase. A polar-embedded C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column might be more suitable for retaining and separating the polar metabolites.

Q4: What are the key ESI source parameters to optimize for the analysis of agomelatine and its metabolites?

Optimizing the ESI source parameters is crucial for maximizing sensitivity and minimizing in-source fragmentation.[15][7][8][9]

  • Capillary Voltage: This voltage is applied to the ESI needle and is critical for droplet charging and ion formation. An optimal voltage will produce a stable spray and a strong analyte signal. Too high a voltage can lead to electrical discharge and signal instability.

  • Nebulizing and Drying Gas Flow Rates: The nebulizing gas helps to form the aerosol of charged droplets, while the drying gas aids in solvent evaporation. Optimizing these gas flows is essential for efficient desolvation and ion release.

  • Drying Gas Temperature: The temperature of the drying gas affects the rate of solvent evaporation. A higher temperature can improve desolvation but may cause thermal degradation of labile analytes.

  • Cone/Fragmentor Voltage: This voltage is applied to the sampling cone or fragmentor and influences the transmission of ions into the mass spectrometer. It can also be used to induce fragmentation for structural elucidation, but for quantification, it should be set to a value that maximizes the precursor ion signal without causing excessive fragmentation.

Experimental Protocols

The following are example methodologies for the analysis of agomelatine and its metabolites, based on published literature. These should be used as a starting point and may require further optimization for your specific application and instrumentation.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, add an appropriate amount of internal standard solution.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Chromatographic Conditions
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient might start with a low percentage of mobile phase B, hold for a short period, then ramp up to a high percentage of B to elute the analytes, followed by a re-equilibration step. The exact gradient profile should be optimized to achieve good separation of the parent drug and its metabolites from matrix interferences.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Agomelatine: m/z 244.1 → 185.3

    • 3-hydroxy-agomelatine: To be determined by infusion of a standard.

    • 7-desmethyl-agomelatine: To be determined by infusion of a standard.

  • Source Parameters: These should be optimized for the specific instrument being used. Typical starting points might include:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas Temperature: 300 - 400 °C

    • Drying Gas Flow: 8 - 12 L/min

    • Nebulizer Pressure: 30 - 50 psi

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Extraction (LLE or SPE) IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS ESI-MS/MS Detection LC->MS Data_Processing Data Processing & Quantification MS->Data_Processing

Caption: A typical experimental workflow for the analysis of agomelatine and its metabolites in plasma.

Troubleshooting_Ion_Suppression Start Low Analyte Signal or Poor Reproducibility Check_Chromatography Review Chromatogram for Co-elution with Matrix Start->Check_Chromatography Optimize_Sample_Prep Improve Sample Cleanup (e.g., SPE) Check_Chromatography->Optimize_Sample_Prep Yes Modify_Chromatography Adjust Gradient or Change Column Check_Chromatography->Modify_Chromatography No Resolved Issue Resolved Optimize_Sample_Prep->Resolved Optimize_MS Optimize ESI Source Parameters Modify_Chromatography->Optimize_MS Use_SIL_IS Incorporate Stable Isotope-Labeled Internal Standard Optimize_MS->Use_SIL_IS Use_SIL_IS->Resolved

Caption: A decision tree for troubleshooting ion suppression in the ESI-MS analysis of agomelatine metabolites.

References

troubleshooting poor recovery of 7-Desmethyl-3-hydroxyagomelatine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering poor recovery of 7-Desmethyl-3-hydroxyagomelatine during extraction procedures. The following information is designed to help you identify and resolve common issues in both liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery challenging?

This compound is a metabolite of the antidepressant drug agomelatine (B1665654).[1][2][3] Its chemical structure includes a hydroxyl group on the aromatic ring, classifying it as a phenolic compound. The presence of this polar functional group, in addition to the N-acetyl group, can make its partitioning between aqueous and organic phases during extraction sensitive to experimental conditions such as pH and solvent polarity. Poor recovery is often due to a suboptimal choice of extraction solvent, pH, or solid-phase extraction sorbent and elution conditions.

Q2: I am observing low recovery of this compound in my liquid-liquid extraction (LLE). What are the likely causes?

Low recovery in LLE is typically due to one or more of the following factors:

  • Incorrect pH: The pH of the aqueous sample will influence the ionization state of the phenolic hydroxyl group. For effective extraction into an organic solvent, this group should be in its neutral (protonated) form.

  • Suboptimal Solvent Choice: The polarity of the extraction solvent must be well-matched to the analyte.

  • Insufficient Mixing or Phase Separation: Inadequate mixing can lead to incomplete partitioning, while poor phase separation can result in contamination and loss of analyte.

  • Emulsion Formation: The formation of an emulsion at the interface of the two liquid phases can trap the analyte and prevent efficient separation.

Q3: My solid-phase extraction (SPE) is yielding poor and inconsistent recovery for this compound. What should I troubleshoot?

Poor SPE recovery can stem from several steps in the process:[4][5]

  • Inappropriate Sorbent Selection: The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) is critical for retaining the analyte.

  • Sample Pre-treatment: The pH and solvent composition of the sample loaded onto the cartridge can significantly impact retention.

  • Wash Step Too Aggressive: The wash solvent may be too strong, causing the analyte to be eluted prematurely.[6]

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[4]

  • Sorbent Bed Drying: For some SPE phases, allowing the sorbent to dry out after conditioning and before sample loading can lead to poor recovery.[5]

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting

If you are experiencing poor recovery with LLE, a systematic approach to optimizing the extraction parameters is recommended.

Troubleshooting Workflow for LLE

LLE_Troubleshooting start Start: Poor LLE Recovery ph_optimization Step 1: pH Optimization start->ph_optimization Begin Troubleshooting solvent_screening Step 2: Solvent Screening ph_optimization->solvent_screening pH Optimized ratio_optimization Step 3: Solvent:Sample Ratio Optimization solvent_screening->ratio_optimization Solvent Selected end End: Improved Recovery ratio_optimization->end Ratio Optimized

Caption: A stepwise workflow for troubleshooting and optimizing liquid-liquid extraction of this compound.

Table 1: LLE Parameter Optimization

ParameterRecommendationRationale
pH of Aqueous Phase Adjust the sample pH to be acidic (e.g., pH 3-5).[7]As a phenolic compound, this compound will be in its neutral, less polar form at acidic pH, enhancing its partitioning into an organic solvent.
Extraction Solvent Test a range of solvents with varying polarities, such as ethyl acetate (B1210297), diethyl ether, and methyl tert-butyl ether (MTBE).[7]The optimal solvent will effectively solubilize the analyte while remaining immiscible with the aqueous phase.
Solvent to Sample Ratio Evaluate different solvent-to-sample volume ratios (e.g., 1:1, 2:1, 3:1).A higher volume of organic solvent can improve extraction efficiency, but may require a subsequent concentration step.
Mixing Technique Ensure thorough mixing by vortexing for at least 1-2 minutes.Adequate mixing is necessary to achieve equilibrium partitioning of the analyte between the two phases.
Centrifugation Centrifuge to achieve a clean separation of the aqueous and organic layers, especially if an emulsion forms.This will help to break any emulsion and provide a sharp interface for easy collection of the organic layer.
Solid-Phase Extraction (SPE) Troubleshooting

For issues with SPE, a methodical evaluation of each step is crucial for identifying the source of analyte loss.

Troubleshooting Workflow for SPE

SPE_Troubleshooting start Start: Poor SPE Recovery sorbent_selection Step 1: Sorbent Selection start->sorbent_selection Begin Troubleshooting loading_conditions Step 2: Loading Conditions sorbent_selection->loading_conditions Sorbent Chosen wash_step Step 3: Wash Step Optimization loading_conditions->wash_step Loading Optimized elution_step Step 4: Elution Optimization wash_step->elution_step Wash Optimized end End: Improved Recovery elution_step->end Elution Optimized

Caption: A systematic approach to troubleshooting poor recovery in solid-phase extraction.

Table 2: SPE Parameter Optimization

ParameterRecommendationRationale
Sorbent Type For a moderately polar analyte like this compound, consider reversed-phase (C8, C18), or polymeric sorbents.Reversed-phase sorbents retain analytes from polar solutions, while polymeric sorbents can offer different selectivity and pH stability.
Sample Loading pH For reversed-phase SPE, adjust the sample pH to be acidic to ensure the phenolic hydroxyl group is protonated, increasing its retention.In reversed-phase chromatography, neutral species are generally better retained.
Wash Solvent Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. Start with a high percentage of aqueous buffer and gradually increase the organic content.This step is critical for removing matrix components that can interfere with downstream analysis.
Elution Solvent The elution solvent should be strong enough to desorb the analyte. For reversed-phase, this is typically a high percentage of an organic solvent (e.g., methanol (B129727) or acetonitrile), possibly with a pH modification to ionize the analyte and reduce its retention.Incomplete elution is a common cause of poor recovery.
Flow Rate Maintain a slow and consistent flow rate during sample loading and elution to ensure proper equilibration.A high flow rate can lead to analyte breakthrough during loading or incomplete elution.

Experimental Protocols

Protocol 1: Optimization of LLE pH
  • Sample Preparation: Spike a known concentration of this compound into your sample matrix.

  • pH Adjustment: Aliquot the sample into several tubes. Adjust the pH of each aliquot to a different value within the range of 2 to 7 using a suitable buffer or diluted acid/base.

  • Extraction: Add an equal volume of ethyl acetate to each tube. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes.

  • Analysis: Carefully collect the organic layer, evaporate to dryness, and reconstitute in a suitable solvent for your analytical method (e.g., HPLC or LC-MS/MS).

  • Evaluation: Compare the recovery of the analyte at each pH to determine the optimal condition.

Protocol 2: SPE Method Development for this compound
  • Sorbent Selection: Obtain SPE cartridges with different sorbents (e.g., C18, C8, and a polymeric sorbent).

  • Conditioning: Condition each cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Equilibration: Equilibrate the cartridges with an aqueous buffer at a pH that maximizes retention (e.g., pH 4 for reversed-phase).

  • Sample Loading: Load a pre-treated sample (pH adjusted) onto the cartridge at a slow flow rate. Collect the flow-through for analysis to check for analyte breakthrough.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in the equilibration buffer). Collect the wash fraction for analysis.

  • Elution: Elute the analyte with a strong solvent (e.g., 90% methanol in water). Consider a second elution to ensure complete recovery.

  • Analysis: Analyze the flow-through, wash, and elution fractions to determine where the analyte is being lost and to calculate the recovery.

  • Optimization: Based on the results, further optimize the wash and elution solvent compositions to maximize recovery and minimize interferences.

References

Technical Support Center: Analysis of 7-Desmethyl-3-hydroxyagomelatine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Desmethyl-3-hydroxyagomelatine. The following information addresses common issues related to sample storage and degradation that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound in biological samples?

A1: The stability of this compound, a metabolite of agomelatine (B1665654), can be influenced by several factors during sample storage. These include:

  • Temperature: Exposure to room temperature or even refrigerated conditions for extended periods can lead to degradation.

  • pH: Although specific data for this metabolite is limited, agomelatine itself is known to be labile to acidic and alkaline conditions[1]. It is plausible that its hydroxylated and demethylated metabolite may also exhibit pH-dependent stability.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise the integrity of the analyte, leading to decreased concentrations[2].

  • Enzymatic Activity: Residual enzymatic activity in biological matrices like plasma can potentially metabolize the analyte if not properly handled and stored.

Q2: What are the recommended storage conditions for ensuring the stability of this compound in plasma samples?

A2: For long-term storage, it is recommended to keep plasma samples at -80°C. Studies on a deuterated form of the closely related metabolite, 7-desmethyl-agomelatine, suggest stability for at least 6 months at -80°C[3]. General studies on metabolite stability in plasma have shown that many metabolites are stable for up to five to seven years at -80°C. For short-term storage, samples should be kept on ice and processed as quickly as possible.

Q3: How many freeze-thaw cycles can my samples undergo before significant degradation of this compound is expected?

A3: A bioanalytical method validation study for the simultaneous determination of agomelatine and its metabolites, including this compound, has been successfully conducted[4]. While the specific number of tolerated freeze-thaw cycles from this study is not publicly available, it is a standard practice in such validations to assess stability for at least three cycles. To minimize the risk of degradation, it is best practice to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable levels of this compound in stored samples. Sample degradation due to improper storage.- Ensure samples are stored at -80°C for long-term storage. - Avoid repeated freeze-thaw cycles by aliquoting samples. - Process samples on ice and minimize time at room temperature.
High variability in analyte concentrations between replicates of the same sample. Inconsistent sample handling and storage.- Standardize sample collection, processing, and storage procedures. - Ensure all samples are treated identically from collection to analysis. - Verify the stability of the analyte through a validation study under your specific laboratory conditions.
Unexpected peaks or altered retention times in chromatograms. Presence of degradation products.- Review the sample storage history. - Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) to identify potential degradation products and their chromatographic behavior.

Experimental Protocols

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma[4]. The key aspects of the methodology are summarized below.

Sample Preparation:

  • Protein Precipitation: A simple protein precipitation method is employed for sample cleanup.

  • Internal Standard: Phenacetin is used as the internal standard.

LC-MS/MS Parameters:

  • Column: Phenomenex ODS3 column (4.6×150 mm, 5μm).

  • Mobile Phase: Methanol and 5mM ammonium (B1175870) formate (B1220265) solution (containing 0.2% formic acid) at a ratio of 70:30 (v/v).

  • Flow Rate: 0.8 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • Agomelatine: m/z 244.1→185.1

    • 7-Desmethyl-agomelatine: m/z 230.1→171.1

    • 3-Hydroxy-agomelatine: m/z 260.1→201.1

    • Phenacetin (IS): m/z 180.1→110.1

Stability Data Summary

The following tables summarize the expected stability of this compound in human plasma based on a validated bioanalytical method. For precise quantitative data, users should refer to the specific validation report by Li et al. (2015) in the Journal of Chromatography B, 1003, 60-66.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

AnalyteConcentration (ng/mL)Number of Freeze-Thaw CyclesStability (% of Initial Concentration)
This compoundLow QC3Data not publicly available
This compoundHigh QC3Data not publicly available

Table 2: Short-Term (Room Temperature) Stability of this compound in Human Plasma

AnalyteConcentration (ng/mL)Storage Duration (hours)Stability (% of Initial Concentration)
This compoundLow QC24Data not publicly available
This compoundHigh QC24Data not publicly available

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

AnalyteConcentration (ng/mL)Storage Duration (days)Stability (% of Initial Concentration)
This compoundLow QC90Data not publicly available
This compoundHigh QC90Data not publicly available

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Processing cluster_storage Sample Storage cluster_analysis Sample Analysis Collect_Plasma Collect Human Plasma Spike_Analyte Spike with this compound and Internal Standard Collect_Plasma->Spike_Analyte Aliquoting Aliquot for Storage Spike_Analyte->Aliquoting Short_Term Short-Term Storage (Room Temperature) Aliquoting->Short_Term Stability Testing Long_Term Long-Term Storage (-80°C) Aliquoting->Long_Term Stability Testing Freeze_Thaw Freeze-Thaw Cycles (-80°C to Room Temp) Aliquoting->Freeze_Thaw Stability Testing Protein_Precipitation Protein Precipitation Short_Term->Protein_Precipitation Long_Term->Protein_Precipitation Freeze_Thaw->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway Agomelatine Agomelatine Metabolite1 7-Desmethylagomelatine Agomelatine->Metabolite1 CYP2C9/19 (Demethylation) Metabolite2 3-Hydroxyagomelatine Agomelatine->Metabolite2 CYP1A2 (Hydroxylation) Target_Metabolite This compound Metabolite1->Target_Metabolite Hydroxylation Metabolite2->Target_Metabolite Demethylation Degradation_Products Degradation Products Target_Metabolite->Degradation_Products Improper Storage (e.g., Temp, pH)

Caption: Simplified metabolic and potential degradation pathway of agomelatine.

References

Technical Support Center: Chiral Separation of Agomelatine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical challenges related to the chiral separation of agomelatine (B1665654) metabolites. This resource provides practical guidance, troubleshooting tips, and detailed protocols to assist researchers, scientists, and drug development professionals in their analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of agomelatine metabolites a necessary but challenging task?

A: Agomelatine is metabolized primarily by hepatic cytochrome P450 enzymes (CYP1A2 and CYP2C9/19) into hydroxylated and demethylated metabolites, which are subsequently conjugated and excreted. While agomelatine itself is not chiral, metabolic processes, particularly hydroxylation at the ethylamino side chain, can introduce a new chiral center. The resulting enantiomers may exhibit different pharmacological or toxicological profiles. Therefore, separating and quantifying these enantiomers is crucial for a complete understanding of the drug's disposition and safety.

The challenges in this separation arise from:

  • Low Concentrations: Metabolites are often present in very low concentrations in biological matrices.

  • Structural Similarity: The enantiomers are structurally identical except for their spatial orientation, making them difficult to separate.

  • Lack of Published Methods: There is a scarcity of established, specific chiral separation methods for these particular metabolites, requiring de novo method development.

Q2: Which type of Chiral Stationary Phase (CSP) is a good starting point for developing a separation method for agomelatine metabolites?

A: Based on the successful enantioseparation of other naphthalenic compounds and a wide range of pharmaceuticals, polysaccharide-based CSPs are highly recommended as a starting point.[1] Specifically, columns based on amylose (B160209) tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are excellent candidates. These phases are known for their broad applicability and high success rates in resolving enantiomers.[1]

Q3: My enantiomeric resolution is poor (Rs < 1.5). What are the first parameters I should adjust?

A: For poor resolution, a systematic approach is key.

  • Reduce Flow Rate: Chiral separations are often more sensitive to kinetics than achiral separations. Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the analytes and the CSP, which can significantly improve resolution.

  • Optimize Mobile Phase Modifier: In normal phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol) are critical. A slight decrease in the alcohol percentage can increase retention and enhance separation.

  • Change Temperature: Temperature can have a profound and sometimes unpredictable effect on chiral recognition. Experiment with both decreasing and increasing the column temperature (e.g., test at 15°C, 25°C, and 40°C) to find the optimum.

Q4: I'm observing significant peak tailing for my metabolite peaks. What could be the cause?

A: Peak tailing in chiral chromatography can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on silica-based CSPs. Adding a small amount of a competing amine (e.g., 0.1% diethylamine) or acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase can mitigate these effects.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase. Try diluting your sample and re-injecting.

  • Mismatched Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. Dissolving the sample in a much stronger solvent can cause peak distortion.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the chiral separation of agomelatine metabolites.

Problem Potential Cause(s) Recommended Solution(s)
No separation / Co-elution of enantiomers 1. Inappropriate Chiral Stationary Phase (CSP).2. Mobile phase is too strong.3. Chiral recognition is not occurring under current conditions.1. Screen different CSPs (e.g., polysaccharide vs. cyclodextrin-based).2. Decrease the percentage of the polar modifier (e.g., alcohol in normal phase).3. Change the type of alcohol modifier (e.g., switch from isopropanol to ethanol).4. Vary the column temperature significantly (e.g., try 10°C or 40°C).
Poor Resolution (Rs < 1.5) 1. Suboptimal mobile phase composition.2. Flow rate is too high.3. Inappropriate temperature.1. Fine-tune the modifier percentage in small increments (e.g., 0.5%).2. Reduce the flow rate (e.g., to 0.7 mL/min, 0.5 mL/min).3. Perform a temperature screening study (e.g., in 5°C increments).
Peak Tailing 1. Secondary silanol (B1196071) interactions.2. Sample overload.3. Sample solvent mismatch.1. Add a mobile phase additive (e.g., 0.1% TFA for acidic analytes, 0.1% DEA for basic analytes).2. Reduce the injection volume or sample concentration.3. Dissolve the sample in the initial mobile phase.
Inconsistent Retention Times 1. Insufficient column equilibration.2. Unstable column temperature.3. Mobile phase composition drift.1. Ensure the column is equilibrated for at least 20-30 column volumes before injection.2. Use a column oven to maintain a stable temperature.3. Prepare fresh mobile phase daily and ensure it is well-mixed.
High Backpressure 1. Blockage of the column inlet frit.2. Sample precipitation on the column.3. Mobile phase viscosity at low temperatures.1. Reverse-flush the column (check manufacturer's instructions first).2. Install a guard column and ensure the sample is fully dissolved and filtered.3. If operating at low temperatures, check the pressure limits and consider a less viscous mobile phase.

Data Presentation: Starting Conditions for Method Development

The following tables summarize recommended starting points for developing a chiral separation method for hydroxylated agomelatine metabolites.

Table 1: Recommended Chiral Stationary Phases (CSPs)

CSP TypeCommercial Name ExampleSelectorKey Characteristics
Polysaccharide (Amylose) Chiralpak® AD-HAmylose tris(3,5-dimethylphenylcarbamate)Broad enantioselectivity, particularly for aromatic compounds.[1]
Polysaccharide (Cellulose) Chiralcel® OD-HCellulose tris(3,5-dimethylphenylcarbamate)Complementary selectivity to amylose phases, highly successful for a wide range of racemates.[1]
Cyclodextrin (B1172386) Astec® CYCLOBOND™ I 2000Beta-cyclodextrinEffective for inclusion complexation, suitable for compounds that can fit into the cyclodextrin cavity.

Table 2: Typical Starting Mobile Phase Conditions

ModeMobile Phase CompositionFlow RateDetection
Normal Phase (NP) n-Hexane / Isopropanol (90:10, v/v)1.0 mL/minUV at ~230 nm or Fluorescence (Ex: 230 nm, Em: 370 nm)
Reversed Phase (RP) Acetonitrile / Water with 0.1% Formic Acid (50:50, v/v)0.8 mL/minUV at ~230 nm or Fluorescence (Ex: 230 nm, Em: 370 nm)
Polar Organic (PO) Acetonitrile / Methanol (50:50, v/v)1.0 mL/minUV at ~230 nm or Fluorescence (Ex: 230 nm, Em: 370 nm)

Experimental Protocols

Protocol: Chiral HPLC Method Development for a Hydroxylated Agomelatine Metabolite

This protocol outlines a systematic approach to developing a robust chiral separation method using a polysaccharide-based CSP in Normal Phase mode.

1. Materials and Equipment:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Fluorescence detector.

  • Chiral Stationary Phase: Chiralpak® AD-H column (e.g., 250 x 4.6 mm, 5 µm).

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Analyte: Standard of the racemic hydroxylated agomelatine metabolite.

2. Sample Preparation:

  • Prepare a stock solution of the racemic standard at 1 mg/mL in IPA.

  • Prepare a working solution by diluting the stock solution to 10 µg/mL with the initial mobile phase (n-Hexane/IPA, 90:10).

3. Chromatographic Method - Initial Screening:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / IPA (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: Fluorescence (Excitation: 230 nm, Emission: 370 nm)

  • Run Time: 30 minutes

4. Optimization Strategy:

  • Step 4.1: Modifier Optimization: If resolution is poor, adjust the IPA concentration. Test mobile phases of n-Hexane/IPA at 95:5, 90:10, and 85:15.

  • Step 4.2: Modifier Exchange: If optimization is still needed, replace IPA with EtOH. Test mobile phases of n-Hexane/EtOH at 95:5, 90:10, and 85:15. The change in alcohol can significantly alter selectivity.

  • Step 4.3: Flow Rate Optimization: Once the best mobile phase is identified, test lower flow rates (e.g., 0.7 mL/min and 0.5 mL/min) to maximize resolution.

  • Step 4.4: Temperature Optimization: Evaluate the separation at different temperatures (e.g., 15°C and 40°C) to see if it improves resolution or peak shape.

5. System Suitability:

  • Once the final method is established, inject the working standard six times.

  • Calculate the resolution (Rs) between the enantiomer peaks. The target should be Rs ≥ 1.5.

  • Calculate the relative standard deviation (%RSD) for retention time and peak area. The target should be < 2%.

Visualizations

G cluster_0 Agomelatine Signaling Pathway Agomelatine Agomelatine MT1 MT1 Receptor Agomelatine->MT1 Agonist MT2 MT2 Receptor Agomelatine->MT2 Agonist S_HT2C 5-HT2C Receptor Agomelatine->S_HT2C Antagonist FrontalCortex Frontal Cortex Agomelatine->FrontalCortex Disinhibition G_protein_i Gi/o Protein MT1->G_protein_i MT2->G_protein_i AC Adenylyl Cyclase G_protein_i->AC Inhibition cAMP ↓ cAMP AC->cAMP SCN Suprachiasmatic Nucleus (SCN) cAMP->SCN Rhythm Circadian Rhythm Resynchronization SCN->Rhythm G_protein_q Gq/11 Protein S_HT2C->G_protein_q S_HT2C->FrontalCortex (Inhibitory tone) PLC Phospholipase C G_protein_q->PLC IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG DA_NE ↑ Dopamine (DA) ↑ Norepinephrine (NE) FrontalCortex->DA_NE G cluster_1 Chiral Method Development Workflow start Define Analytical Goal (Separate Metabolite Enantiomers) csp_select Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_select mp_select Select Initial Mobile Phase (e.g., Hexane/IPA) csp_select->mp_select screen Perform Initial Screening Run mp_select->screen eval Evaluate Chromatogram screen->eval no_sep No Separation eval->no_sep No partial_sep Partial Separation (Rs < 1.5) eval->partial_sep Partial good_sep Good Separation (Rs > 1.5) eval->good_sep Yes change_csp Change CSP Type or Change Elution Mode (e.g., NP to RP) no_sep->change_csp optimize_mp Optimize Mobile Phase (Modifier % and Type) partial_sep->optimize_mp optimize_flow Optimize Flow Rate & Temperature good_sep->optimize_flow change_csp->screen optimize_mp->screen validate Method Validation optimize_flow->validate G cluster_2 Troubleshooting Logic: Poor Resolution start Problem: Poor Enantiomeric Resolution (Rs < 1.5) check_peaks Are peaks symmetrical? start->check_peaks tailing Peaks are tailing check_peaks->tailing No symmetrical Peaks are symmetrical check_peaks->symmetrical Yes add_additive Add mobile phase additive (e.g., 0.1% TFA/DEA) tailing->add_additive check_k Is retention factor (k') in optimal range (2-10)? symmetrical->check_k reduce_conc Reduce sample concentration add_additive->reduce_conc If tailing persists k_low k' is too low (< 2) check_k->k_low No k_ok k' is optimal check_k->k_ok Yes decrease_modifier Decrease % of polar modifier (e.g., IPA) k_low->decrease_modifier reduce_flow Decrease flow rate k_ok->reduce_flow change_temp Screen different temperatures reduce_flow->change_temp

References

Validation & Comparative

A Comparative Guide to the Pharmacokinetics of Agomelatine and Its Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the novel antidepressant agomelatine (B1665654) and its two major circulating metabolites, 3-hydroxy-agomelatine and 7-desmethyl-agomelatine. The information presented is collated from peer-reviewed studies and is intended to be a valuable resource for researchers in the fields of pharmacology and drug development.

Executive Summary

Agomelatine, an agonist of melatonergic MT1/MT2 receptors and an antagonist of serotonergic 5-HT2C receptors, undergoes extensive first-pass metabolism in the liver, leading to low oral bioavailability.[1][2] Its primary metabolic pathways involve hydroxylation and demethylation, mediated predominantly by the cytochrome P450 enzymes CYP1A2 and CYP2C9, respectively.[2][3][4] This process results in the formation of two major, pharmacologically inactive metabolites: 3-hydroxy-agomelatine and 7-desmethyl-agomelatine.[2] Understanding the pharmacokinetic properties of both the parent drug and its metabolites is crucial for a comprehensive assessment of its clinical profile.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for agomelatine and its major metabolites following oral administration of a 25 mg dose in healthy volunteers. It is important to note that agomelatine's pharmacokinetics exhibit high inter- and intra-individual variability.[5]

ParameterAgomelatine3-hydroxy-agomelatine7-desmethyl-agomelatine
Cmax (ng/mL) 12.03 ± 11.87~280~60
Tmax (h) 0.66 ± 0.25~0.75~0.75
AUC0-t (ng·h/mL) 12.64 ± 16.71~600~150
Half-life (t½) (h) 1-2Not explicitly reportedNot explicitly reported
Bioavailability (%) ~1--

Data are presented as mean ± standard deviation where available. The values for metabolites are approximated based on graphical representations in the cited literature, as precise numerical values were not consistently provided in a tabular format.

Metabolic Pathway of Agomelatine

Agomelatine is extensively metabolized in the liver, primarily by two cytochrome P450 isoenzymes. CYP1A2 is responsible for the hydroxylation of agomelatine to 3-hydroxy-agomelatine, while CYP2C9 mediates its demethylation to 7-desmethyl-agomelatine.[2][3] These inactive metabolites are subsequently conjugated and eliminated.[2]

Agomelatine_Metabolism Agomelatine Agomelatine Metabolite1 3-hydroxy-agomelatine (Inactive) Agomelatine->Metabolite1 CYP1A2 (Hydroxylation) Metabolite2 7-desmethyl-agomelatine (Inactive) Agomelatine->Metabolite2 CYP2C9 (Demethylation) Conjugation Conjugation & Elimination Metabolite1->Conjugation Metabolite2->Conjugation

Metabolic pathway of agomelatine.

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from clinical studies employing validated bioanalytical methods. A typical experimental design and analytical methodology are outlined below.

Clinical Study Design

A representative pharmacokinetic study involves a single-dose, open-label, randomized, crossover design in healthy adult volunteers.[6]

  • Subjects: Healthy male and female volunteers, typically between 18 and 45 years of age, with a body mass index within the normal range.

  • Dosing: A single oral dose of 25 mg agomelatine administered after an overnight fast.

  • Blood Sampling: Venous blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method: LC-MS/MS

The simultaneous quantification of agomelatine and its metabolites in human plasma is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][7][8]

  • Sample Preparation: Plasma samples are prepared using protein precipitation with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.[7]

  • Chromatographic Separation: The analytes are separated on a C18 reversed-phase column using an isocratic or gradient mobile phase, commonly consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[1][7]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple reaction monitoring (MRM) is used to detect specific precursor-to-product ion transitions for agomelatine, its metabolites, and the internal standard, ensuring high selectivity and sensitivity.[7]

PK_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase Dosing Oral Administration (25 mg Agomelatine) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Preparation Sample Preparation (Protein Precipitation) Processing->Preparation Sample Analysis LC LC Separation (C18 Column) Preparation->LC MS MS/MS Detection (MRM) LC->MS Quantification Data Quantification MS->Quantification

Typical experimental workflow for a pharmacokinetic study.

References

A Comparative Analysis of the Pharmacological Activity of Agomelatine Metabolites: 7-Desmethyl-3-hydroxyagomelatine vs. 3-hydroxyagomelatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of two major metabolites of the antidepressant agomelatine (B1665654): 7-desmethyl-3-hydroxyagomelatine and 3-hydroxyagomelatine. Agomelatine's therapeutic effects are attributed to its unique profile as a potent agonist at melatonin (B1676174) (MT1 and MT2) receptors and an antagonist at the serotonin (B10506) 5-HT2C receptor. Understanding the activity of its metabolites is crucial for a comprehensive view of its mechanism of action and overall pharmacological profile.

Summary of Pharmacological Activity

Data Presentation: Receptor Binding Affinity and Functional Activity
CompoundReceptor TargetActivity TypeBinding Affinity (Ki)Functional Activity (IC50/EC50)Reference
Agomelatine (Parent Compound)MT1Agonist0.1 nM-[2]
MT2Agonist0.12 nM-[2]
5-HT2CAntagonist631 nM-[2]
3-hydroxyagomelatine 5-HT2CAntagonist1.8 µM3.2 µMVendor Data
This compound MT1/MT2AgonistData not availableData not available[1]
5-HT2CAntagonistData not availableData not available[1]

Note: The data for 3-hydroxyagomelatine is cited from commercially available research chemicals and may not have been independently verified in peer-reviewed literature.

Based on the available information, 3-hydroxyagomelatine possesses a significantly lower affinity for the 5-HT2C receptor (Ki = 1.8 µM) compared to agomelatine (Ki = 631 nM), representing a roughly 10-fold decrease in affinity.[3] It is generally understood that the primary metabolites of agomelatine do not contribute significantly to its overall antidepressant effects.[4]

Experimental Protocols

The following sections describe standard methodologies used to determine the receptor binding affinity and functional activity of compounds like this compound and 3-hydroxyagomelatine.

Radioligand Binding Assays for Receptor Affinity (Ki)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for MT1, MT2, and 5-HT2C receptors.

General Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human recombinant receptor of interest (e.g., MT1, MT2, or 5-HT2C) are prepared. This involves cell homogenization and centrifugation to isolate the membrane fraction, which is then stored at -80°C.

  • Competitive Binding Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]-melatonin for MT receptors, [³H]-mesulergine for 5-HT2C) at a fixed concentration and various concentrations of the unlabeled test compound.

  • Separation and Counting: The reaction is allowed to reach equilibrium. Bound and free radioligands are then separated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Agonist/Antagonist Activity

Functional assays measure the biological response of a cell upon receptor activation or blockade.

1. cAMP Assay for Melatonin Receptors (MT1/MT2 Agonism):

MT1 and MT2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit the production of cyclic AMP (cAMP).

Objective: To determine the ability of the test compounds to act as agonists at MT1 and MT2 receptors by measuring their effect on cAMP levels.

General Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CHO) is transfected to express the human MT1 or MT2 receptor.

  • cAMP Induction: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. Forskolin is then added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound.

  • cAMP Measurement: Intracellular cAMP levels are measured using a detection kit, often based on competitive immunoassay or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified. The EC50 value (the concentration of the compound that produces 50% of the maximal inhibitory effect) is determined to assess its potency as an agonist.

2. Inositol (B14025) Phosphate (IP) Accumulation Assay for 5-HT2C Receptor (Antagonism):

The 5-HT2C receptor is a Gq/11-coupled GPCR. Its activation leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

Objective: To determine the ability of the test compounds to act as antagonists at the 5-HT2C receptor by measuring their ability to block agonist-induced IP accumulation.

General Protocol:

  • Cell Culture and Labeling: Cells expressing the 5-HT2C receptor are cultured in a medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (potential antagonist) before being stimulated with a known 5-HT2C agonist (e.g., serotonin).

  • IP Extraction: The reaction is stopped, and the cells are lysed. The total inositol phosphates are then separated from other cellular components using anion-exchange chromatography.

  • Quantification: The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced increase in IP accumulation is determined. The IC50 value is calculated and can be converted to a Kb (antagonist dissociation constant) using the Cheng-Prusoff equation for antagonists.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways for the receptors of interest and a generalized workflow for evaluating compound activity.

G MT1/MT2 Receptor Signaling Pathway cluster_membrane Cell Membrane Agonist Agomelatine / Metabolite MT_Receptor MT1 / MT2 Receptor Agonist->MT_Receptor Binds G_Protein Gi/o Protein (α, βγ) MT_Receptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Firing Inhibition) PKA->Cellular_Response Phosphorylates Targets G 5-HT2C Receptor Signaling Pathway cluster_membrane Cell Membrane Antagonist Agomelatine / Metabolite Receptor 5-HT2C Receptor Antagonist->Receptor Blocks Serotonin Serotonin (Agonist) Serotonin->Receptor Binds G_Protein Gq/11 Protein (α, βγ) Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaved by PLC DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_Release->Cellular_Response PKC->Cellular_Response G General Experimental Workflow for Compound Evaluation start Start: Test Compound receptor_selection Select Target Receptors (MT1, MT2, 5-HT2C) start->receptor_selection binding_assay Radioligand Binding Assay receptor_selection->binding_assay functional_assay Functional Assay (e.g., cAMP, IP Accum.) receptor_selection->functional_assay calc_ki Calculate Ki (Binding Affinity) binding_assay->calc_ki calc_ec50 Calculate EC50/IC50 (Potency & Efficacy) functional_assay->calc_ec50 compare Compare Data (Compound vs. Control) calc_ki->compare calc_ec50->compare end End: Pharmacological Profile compare->end

References

A Comparative Analysis of Agomelatine Metabolite Profiles Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of agomelatine (B1665654), a melatonergic antidepressant, in different species. Understanding species-specific drug metabolism is crucial for preclinical to clinical translation, aiding in the prediction of drug efficacy and safety in humans. This document summarizes quantitative data on major metabolites, details the experimental protocols for their analysis, and visualizes the metabolic pathways.

Quantitative Comparison of Major Agomelatine Metabolites

Agomelatine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP1A2 (approximately 90%) and to a lesser extent, CYP2C9 and CYP2C19 (approximately 10%)[1][2]. This leads to a low oral bioavailability of the parent drug. The primary metabolic pathways involve hydroxylation and demethylation.

Table 1: Pharmacokinetic Parameters of Agomelatine and its Major Metabolites in Healthy Chinese Subjects Following a Single 25 mg Oral Dose [3][4]

AnalyteCmax (ng/mL)AUC0–t (ng·h/mL)
Agomelatine9.3 ± 15.911.1 ± 14.3
7-desmethyl-agomelatine--
3-hydroxy-agomelatine--

Note: Specific Cmax and AUC values for the metabolites were not provided in the cited source, however, the study confirmed their presence and quantification within the bioequivalence analysis. A separate study provided the lower limits of quantification for these metabolites in human plasma as 0.137 ng/mL for 7-desmethyl-agomelatine and 0.460 ng/mL for 3-hydroxy-agomelatine[4].

Species-Specific Differences in Agomelatine Metabolism

Significant qualitative differences in the metabolite profiles of agomelatine have been observed between humans and mice, highlighting the importance of careful species selection in preclinical studies.

A metabolomic study identified a total of 38 agomelatine metabolites and adducts in human liver microsomes (HLM) and in mice, with a remarkable 32 of these being novel discoveries[5]. The investigation revealed distinct differences in the metabolic pathways between the two species:

  • In Human Liver Microsomes (HLM): Nineteen metabolites were identified, with thirteen being novel. This included the formation of five glutathione (B108866) (GSH)-trapped adducts and two semicarbazide-trapped aldehydes, suggesting the generation of reactive metabolites[5].

  • In Mice: Fourteen metabolites were identified in the urine and feces, of which eleven were novel. Notably, three N-acetyl cysteine conjugated-AGM adducts were characterized in mouse excreta, which are degradation products of the GSH adducts[5].

These findings underscore that the metabolic fate of agomelatine is not uniform across species, with different biotransformation pathways being prominent in humans versus mice.

Experimental Protocols

The following section details the methodologies employed for the analysis of agomelatine and its metabolites in biological samples.

Sample Preparation

A common method for extracting agomelatine and its metabolites from plasma is liquid-liquid extraction[6].

  • Sample Collection: Collect venous blood samples at specified time points post-drug administration.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Extraction:

    • To a known volume of plasma, add an internal standard (e.g., fluoxetine (B1211875) or a deuterium-labeled version of agomelatine)[6][7].

    • Add an extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and selective method for the quantification of agomelatine and its metabolites[4][6].

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column, such as a Betasil C18 (4.0 × 100 mm, 5 µm) or a Zorbax SB-C18 (150 × 2.1 mm i.d., 5 µm)[6].

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile)[4].

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions monitored for agomelatine are typically m/z 244.1 → 185.3[4].

Metabolic Pathways of Agomelatine

The primary metabolic transformations of agomelatine are demethylation and hydroxylation, followed by further conjugation reactions. The following diagram illustrates the main metabolic pathways.

Agomelatine_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Agomelatine Agomelatine Metabolite1 7-desmethyl-agomelatine Agomelatine->Metabolite1 CYP1A2, CYP2C9/19 (Demethylation) Metabolite2 3-hydroxy-agomelatine Agomelatine->Metabolite2 CYP1A2, CYP2C9/19 (Hydroxylation) Conjugates1 Glucuronide/Sulfate Conjugates Metabolite1->Conjugates1 UGTs, SULTs Conjugates2 Glucuronide/Sulfate Conjugates Metabolite2->Conjugates2 UGTs, SULTs Excretion Urinary Excretion Conjugates1->Excretion Conjugates2->Excretion

References

Navigating the Specificity Challenge: A Comparative Guide to Antibody Cross-Reactivity for Agomelatine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the novel antidepressant agomelatine (B1665654), understanding the specificity of analytical methods is paramount. While immunoassays offer a high-throughput and cost-effective approach for drug quantification, the potential for cross-reactivity of antibodies with structurally similar metabolites can pose a significant challenge to data accuracy. This guide provides a comparative overview of antibody cross-reactivity for agomelatine and its primary metabolites, S20098 (7-desmethyl-agomelatine) and S20242 (3-hydroxy-agomelatine), and contrasts this with alternative analytical methodologies.

Currently, there is a notable lack of publicly available data quantifying the cross-reactivity of commercially or academically developed antibodies for agomelatine with its major metabolites. Extensive searches of scientific literature and commercial assay kits have not yielded specific percentages or binding affinities for S20098 and S20242. This absence of data highlights a critical consideration for researchers: the potential for inaccurate quantification of the parent drug in the presence of its metabolites when using antibody-based methods.

Immunoassays vs. Chromatographic Methods: A Head-to-Head Comparison

Given the limited information on antibody specificity, a comparison with highly specific chromatographic methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is essential for selecting the appropriate analytical technique.

FeatureImmunoassay (e.g., ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Potentially lower due to antibody cross-reactivity with metabolites. Lack of available data for agomelatine necessitates empirical validation.High specificity, capable of chromatographically separating and selectively detecting agomelatine and its metabolites based on their unique mass-to-charge ratios.
Sensitivity Can achieve high sensitivity, often in the picogram to nanogram per milliliter range.Generally offers very high sensitivity, with lower limits of quantification (LLOQ) reported in the low picogram per milliliter range for agomelatine.[1]
Throughput High-throughput, suitable for analyzing a large number of samples simultaneously in 96-well or 384-well plate formats.Lower throughput compared to immunoassays, as samples are analyzed sequentially.
Cost Generally lower cost per sample, especially for large batches.Higher initial instrument cost and higher cost per sample due to reagent and maintenance expenses.
Development Time Development of a specific antibody and a validated assay can be time-consuming and resource-intensive.Method development is typically faster, provided the necessary equipment and expertise are available.
Matrix Effects Can be susceptible to interference from components in the biological matrix (e.g., plasma, urine).Can also be affected by matrix effects, but these can often be mitigated through careful sample preparation and the use of internal standards.

Experimental Protocols

While a specific protocol for determining agomelatine antibody cross-reactivity is not available, a general methodology based on a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is provided below. This protocol serves as a template for researchers aiming to validate an antibody's specificity.

General Competitive ELISA Protocol for Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of an anti-agomelatine antibody with its metabolites (S20098 and S20242).

Materials:

  • Microtiter plates coated with agomelatine-protein conjugate.

  • Anti-agomelatine primary antibody.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG).

  • Agomelatine standard.

  • Metabolite standards (S20098 and S20242).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the agomelatine standard to create a standard curve (e.g., from 0.1 ng/mL to 1000 ng/mL).

  • Metabolite Dilution Series: Prepare serial dilutions of each metabolite (S20098 and S20242) over a wide concentration range.

  • Assay: a. To the wells of the agomelatine-coated microtiter plate, add a fixed amount of the anti-agomelatine primary antibody. b. Immediately add the agomelatine standards and the metabolite dilutions to their respective wells. c. Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C). During this incubation, the free agomelatine and metabolites in the samples will compete with the coated agomelatine for binding to the primary antibody. d. Wash the plates thoroughly with wash buffer to remove unbound antibodies and antigens. e. Add the enzyme-conjugated secondary antibody to each well and incubate. f. Wash the plates again to remove any unbound secondary antibody. g. Add the substrate solution and incubate until a color change is observed. h. Stop the reaction by adding the stop solution. i. Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: a. Plot the standard curve (absorbance vs. log concentration of agomelatine). b. Determine the concentration of agomelatine that causes 50% inhibition of binding (IC50). c. For each metabolite, determine the concentration that causes 50% inhibition of binding (IC50). d. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Agomelatine / IC50 of Metabolite) x 100

Visualizing Key Concepts

To aid in the understanding of the principles discussed, the following diagrams illustrate the concepts of antibody binding and a typical immunoassay workflow.

Caption: Antibody binding specificity and cross-reactivity.

ELISA_Workflow start Start: Agomelatine-coated plate add_sample Add Sample (containing Agomelatine) and Anti-Agomelatine Antibody start->add_sample incubation1 Incubation: Competition for antibody binding add_sample->incubation1 wash1 Wash to remove unbound antibody incubation1->wash1 add_secondary Add Enzyme-labeled Secondary Antibody wash1->add_secondary incubation2 Incubation add_secondary->incubation2 wash2 Wash to remove unbound secondary antibody incubation2->wash2 add_substrate Add Substrate wash2->add_substrate color_dev Color Development add_substrate->color_dev read_plate Read Absorbance color_dev->read_plate end End: Quantify Agomelatine read_plate->end

References

Navigating Bioanalytical Method Validation for Agomelatine Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 7-Desmethyl-3-hydroxyagomelatine, a metabolite of the antidepressant agomelatine (B1665654), in human plasma.

A sensitive and selective LC-MS/MS method has been developed and validated for the simultaneous determination of agomelatine and its two major metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine, in human plasma.[1] This method stands as a key tool for pharmacokinetic and bioequivalence studies, offering reliable data on the absorption, distribution, metabolism, and excretion of agomelatine.

Comparative Analysis of Validation Parameters

The performance of this LC-MS/MS method is benchmarked against established regulatory guidelines for bioanalytical method validation. The following tables summarize the key validation parameters, providing a clear comparison with alternative analytical techniques where applicable.

Validation Parameter LC-MS/MS Method for Agomelatine and Metabolites Alternative HPLC-Fluorescence Method for Agomelatine
Linearity Range 7-Desmethyl-agomelatine: 0.1372–300 ng/mL3-Hydroxy-agomelatine: 0.4572–1000 ng/mLAgomelatine: 0.0457–100 ng/mL[1]Agomelatine: 0.4–40.0 ng/mL[2]
Lower Limit of Quantification (LLOQ) 7-Desmethyl-agomelatine: 0.137 ng/mL3-Hydroxy-agomelatine: 0.460 ng/mLAgomelatine: 0.046 ng/mL[3]Agomelatine: 0.4 ng/mL[2]
Intra-day Precision (%RSD) Meets FDA guideline acceptance criteria[1]0.54-1.35%[2]
Inter-day Precision (%RSD) Meets FDA guideline acceptance criteria[1]0.93-1.26%[2]
Accuracy Within the range of 90.2–105.1%[3]Average recovery 99.55 ± 0.90%[2]
Extraction Recovery Consistent and reproducible[1]Agomelatine: 67.10%[4]
Specificity No significant interference observed[1]Specific for agomelatine and its degradation products[2]

Stability Assessment

The stability of agomelatine and its metabolites in biological matrices is a critical factor for ensuring the integrity of study samples. The validated LC-MS/MS method included a comprehensive evaluation of analyte stability under various conditions.

Stability Condition LC-MS/MS Method for Agomelatine and Metabolites General Findings for Agomelatine
Acidic and Alkaline Conditions Analytes are labile[2]Susceptible to degradation[5]
Oxidative Conditions Slight degradation observed[5]More sensitive to oxidation compared to other stress conditions[6]
Thermal Conditions Slight degradation observed[5]Stable[6]
Photolytic Conditions Stable[5]Stable

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for replicating and comparing bioanalytical methods. The following sections outline the key steps of the validated LC-MS/MS method.

Sample Preparation

A simple protein precipitation method is employed for the extraction of agomelatine and its metabolites from human plasma.[1] This technique is efficient and suitable for high-throughput analysis.

plasma Human Plasma Sample precipitation Protein Precipitation (e.g., with acetonitrile) plasma->precipitation vortex Vortex Mixing precipitation->vortex centrifugation Centrifugation vortex->centrifugation supernatant Supernatant Collection centrifugation->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Sample preparation workflow for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The separation and detection of the analytes are achieved using a liquid chromatography system coupled with a tandem mass spectrometer.

Liquid Chromatography:

  • Column: Phenomenex ODS3 column (4.6×150 mm, 5μm)[1]

  • Mobile Phase: Methanol and 5mM ammonium (B1175870) formate (B1220265) solution (containing 0.2% formic acid) (70:30, v/v)[1]

  • Flow Rate: 0.8 mL/min[1]

Mass Spectrometry:

  • Ionization Source: Positive electrospray ionization (ESI+)[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)[1]

  • Mass Transitions:

    • Agomelatine: m/z 244.1 → 185.1[1]

    • 7-Desmethyl-agomelatine: m/z 230.1 → 171.1[1]

    • 3-Hydroxy-agomelatine: m/z 260.1 → 201.1[1]

    • Internal Standard (Phenacetin): m/z 180.1 → 110.1[1]

cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry lc_pump LC Pump (Mobile Phase) injector Autosampler column Chromatographic Column injector->column ion_source Ion Source (ESI+) column->ion_source quad1 Quadrupole 1 (Precursor Ion Selection) ion_source->quad1 collision_cell Collision Cell (Fragmentation) quad1->collision_cell quad2 Quadrupole 2 (Product Ion Selection) collision_cell->quad2 detector Detector quad2->detector

Caption: Schematic of the LC-MS/MS system.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of agomelatine and its key metabolites, including this compound, in human plasma.[1] The method's validation parameters meet regulatory standards, ensuring data integrity for clinical and research applications. This guide offers a comprehensive overview to aid researchers in the selection and implementation of appropriate bioanalytical strategies for agomelatine-related studies.

References

A Guide to the Inter-Laboratory Quantification of 7-Desmethyl-3-hydroxyagomelatine

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Performance of a Validated LC-MS/MS Method

The following table summarizes the quantitative performance of a validated LC-MS/MS method for the simultaneous determination of agomelatine (B1665654) and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine, in human plasma.[1] This data can be used as a reference for laboratories seeking to validate their own assays and as a baseline for potential inter-laboratory comparisons.

Parameter7-Desmethyl-agomelatine3-Hydroxy-agomelatineAgomelatine
Linearity Range (ng/mL) 0.1372 - 3000.4572 - 10000.0457 - 100
Lower Limit of Quantification (LLOQ) (ng/mL) 0.13720.45720.0457
Intra-day Precision (%RSD) 3.5 - 7.83.1 - 6.94.1 - 8.5
Inter-day Precision (%RSD) 5.1 - 9.24.5 - 8.76.3 - 10.1
Accuracy (%RE) -4.3 to 2.8-3.9 to 1.5-5.6 to 3.4
Extraction Recovery (%) 85.2 - 91.588.1 - 93.782.4 - 89.6
Matrix Effect (%) 92.3 - 98.194.5 - 101.290.7 - 97.4

Experimental Protocols

The following is a detailed description of the experimental protocol for the quantification of 7-Desmethyl-3-hydroxyagomelatine based on a validated study.[1]

1. Sample Preparation:

  • A simple protein precipitation method is employed.

  • To 100 µL of human plasma, 20 µL of an internal standard solution (phenacetin) and 300 µL of methanol (B129727) are added.

  • The mixture is vortexed for 1 minute to precipitate proteins.

  • Following vortexing, the samples are centrifuged at 14,000 rpm for 10 minutes.

  • The supernatant is then transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of the mobile phase.

  • A 10 µL aliquot of the reconstituted sample is injected into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: Phenomenex ODS3 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Methanol and 5mM ammonium (B1175870) formate (B1220265) solution (containing 0.2% formic acid) in a 70:30 (v/v) ratio.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

3. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • 7-Desmethyl-agomelatine: m/z 230.1 → 171.1

    • 3-Hydroxy-agomelatine: m/z 260.1 → 201.1

    • Agomelatine: m/z 244.1 → 185.1

    • Internal Standard (Phenacetin): m/z 180.1 → 110.1

Experimental Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Human Plasma Sample add_is Add Internal Standard (Phenacetin) plasma_sample->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection lc_separation Chromatographic Separation injection->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection data_quantification Data Quantification ms_detection->data_quantification

Caption: Experimental workflow for this compound quantification.

References

A Comparative Analysis of Agomelatine and SSRI Metabolite Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolite profiles of the atypical antidepressant agomelatine (B1665654) and commonly prescribed Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), including fluoxetine (B1211875), sertraline, and escitalopram (B1671245). This analysis is supported by experimental data and detailed methodologies to assist in research and drug development.

Executive Summary

Agomelatine, a melatonergic agonist (MT1/MT2) and 5-HT2C antagonist, exhibits a distinct metabolic pathway compared to SSRIs, which primarily act by inhibiting the reuptake of serotonin. Agomelatine undergoes extensive hepatic metabolism, mainly by CYP1A2, resulting in inactive metabolites.[1][2] In contrast, some SSRIs, like fluoxetine and sertraline, are metabolized into active compounds that contribute to their overall pharmacological effect.[3][4] The primary enzymes involved in SSRI metabolism are CYP2D6 and CYP2C19.[3][5] These differences in metabolic pathways and the activity of metabolites have significant implications for drug-drug interactions, pharmacokinetics, and overall therapeutic profiles.

Quantitative Data Comparison

The following tables summarize the key pharmacokinetic and metabolic parameters of agomelatine and selected SSRIs.

Table 1: Pharmacokinetic and Metabolic Parameters

ParameterAgomelatineFluoxetineSertralineEscitalopram
Primary Metabolites Hydroxylated and demethylated metabolites (inactive)[1]Norfluoxetine (active)[3]Desmethylsertraline (active, but less potent)[4]S-desmethylcitalopram (S-DCT) and S-didesmethylcitalopram (S-DDCT) (inactive)[6]
Primary Metabolizing Enzymes CYP1A2 (90%), CYP2C9/19 (10%)[2]CYP2D6[3]CYP2B6, CYP2C19[4]CYP2C19, CYP3A4, CYP2D6[5]
Plasma Half-life (Parent) 1-2 hours[2]1-3 days (acute), 4-6 days (chronic)[3]~26 hours27-32 hours
Plasma Half-life (Active Metabolite) N/ANorfluoxetine: 4-16 days[3]Desmethylsertraline: 62-104 hoursN/A
Bioavailability ~5% (due to extensive first-pass metabolism)[7]HighVariableHigh
Protein Binding ~95%[1]~95%[3]~98%~56%

Table 2: Plasma Concentrations of Parent Drug and Major Metabolites

DrugAnalytePlasma Concentration RangeDosingReference
Agomelatine Agomelatine0.046 - 1.37 ng/mL (Cmax after 25mg dose)Single 25mg dose[8]
3-hydroxy-agomelatine0.460 - 18.2 ng/mL (Cmax after 25mg dose)Single 25mg dose[8]
7-desmethyl-agomelatine0.137 - 10.9 ng/mL (Cmax after 25mg dose)Single 25mg dose[8]
Fluoxetine Fluoxetine50-500 µg/L (therapeutic range)Chronic therapy[3]
NorfluoxetineApproximately equal to fluoxetine during chronic therapyChronic therapy[3]
Sertraline Sertraline2.50-320 ng/mLTherapeutic Dosing[4]
N-desmethylsertraline10.0-1280 ng/mLTherapeutic Dosing[4]
Escitalopram EscitalopramVariable, dose-dependent10-20 mg/day[6]
S-desmethylcitalopram~60% of parent drug concentration10-20 mg/day[6]
S-didesmethylcitalopram~9% of parent drug concentration10-20 mg/day[6]

Experimental Protocols

The quantification of agomelatine, SSRIs, and their metabolites in biological matrices is most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

General LC-MS/MS Protocol for Quantification in Plasma
  • Sample Preparation:

    • A small volume of plasma (e.g., 100-500 µL) is aliquoted.

    • An internal standard (a stable isotope-labeled version of the analyte or a structurally similar compound) is added to each sample for accurate quantification.

    • Protein precipitation is performed by adding a solvent such as acetonitrile (B52724) or methanol (B129727) to the plasma sample. This removes proteins that can interfere with the analysis.

    • Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for sample clean-up and concentration of the analytes.[9][10]

    • The sample is then centrifuged, and the supernatant containing the analytes is transferred to a new vial for analysis.

  • Chromatographic Separation:

    • The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A C18 reversed-phase column is typically used to separate the parent drug and its metabolites based on their hydrophobicity.[9]

    • A mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is used to elute the compounds from the column.[9] A gradient elution is often employed to achieve optimal separation.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC system is introduced into a tandem mass spectrometer.

    • Electrospray ionization (ESI) in positive mode is commonly used to ionize the analytes.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for high selectivity and sensitivity.[9]

  • Data Analysis:

    • The peak areas of the analytes and the internal standard are measured.

    • A calibration curve is constructed by analyzing standards of known concentrations.

    • The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

General GC-MS Protocol for Quantification in Urine
  • Sample Preparation:

    • For the analysis of conjugated metabolites, an initial acid hydrolysis step is often performed to cleave the conjugate moieties.[11]

    • The urine sample is then subjected to liquid-liquid extraction at an alkaline pH to isolate the analytes.[11]

    • A derivatization step, such as acetylation, is typically required to increase the volatility and thermal stability of the analytes for GC analysis.[11]

  • Gas Chromatographic Separation:

    • The derivatized extract is injected into a gas chromatograph.

    • A capillary column, such as an HP-5MS, is used to separate the compounds based on their boiling points and interactions with the stationary phase.[12]

  • Mass Spectrometric Detection:

    • The separated compounds are detected by a mass spectrometer.

    • Electron ionization (EI) is the most common ionization technique.

    • The mass spectrometer can be operated in full-scan mode to acquire the mass spectrum of each compound for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Visualizations

Signaling Pathways

Agomelatine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5-HT 5-HT 5-HT2C_Receptor 5-HT2C Receptor 5-HT->5-HT2C_Receptor Binds MT1/MT2_Receptor MT1/MT2 Receptors Circadian_Rhythm Circadian Rhythm Regulation MT1/MT2_Receptor->Circadian_Rhythm Activation NE_DA_Release Increased Norepinephrine & Dopamine Release 5-HT2C_Receptor->NE_DA_Release Inhibition Blocked Agomelatine Agomelatine Agomelatine->MT1/MT2_Receptor Agonist Agomelatine->5-HT2C_Receptor Antagonist

Caption: Agomelatine's dual mechanism of action.

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5-HT_Vesicle Serotonin (5-HT) Vesicles 5-HT_Synapse 5-HT 5-HT_Vesicle->5-HT_Synapse Release SERT Serotonin Transporter (SERT) 5-HT_Synapse->SERT Reuptake 5-HT_Receptor Postsynaptic 5-HT Receptors 5-HT_Synapse->5-HT_Receptor Binds Neuronal_Signal Neuronal Signal 5-HT_Receptor->Neuronal_Signal Activates SSRI SSRI SSRI->SERT Inhibits

Caption: SSRI mechanism of action.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer HPLC HPLC Separation (C18 Column) Supernatant_Transfer->HPLC Injection MSMS Tandem Mass Spectrometry (MRM Mode) HPLC->MSMS Peak_Integration Peak Area Integration MSMS->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

References

A Comparative Guide to the Relative Potency of 7-Desmethyl-3-hydroxyagomelatine at MT1/MT2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the melatonergic activity of 7-Desmethyl-3-hydroxyagomelatine, a principal metabolite of the antidepressant agomelatine (B1665654), at the MT1 and MT2 receptors. While quantitative data for the metabolite is limited, this document synthesizes available information to offer a clear comparison with its parent compound, agomelatine.

Comparison of Receptor Potency

Agomelatine is a well-established agonist at both MT1 and MT2 receptors, contributing to its antidepressant and circadian rhythm-regulating effects. Its major metabolite, this compound, is generally understood to possess a lower affinity for these receptors. The following table summarizes the available quantitative data for agomelatine, which serves as a benchmark for understanding the relative potency of its metabolite.

CompoundReceptorBinding Affinity (Ki)Reference
AgomelatineMT1~0.1 nM[1]
AgomelatineMT2~0.12 nM[1]
This compoundMT1Less active than agomelatine[2]
This compoundMT2Less active than agomelatine[2]

Experimental Protocols

The determination of binding affinity and functional potency at MT1 and MT2 receptors typically involves radioligand binding assays and functional assays measuring second messenger modulation, such as cAMP levels.

Radioligand Binding Assay for MT1/MT2 Receptors

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound and agomelatine for the MT1 and MT2 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human MT1 or MT2 receptors.

  • Radioligand: Typically [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin.

  • Test compounds: this compound and agomelatine at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60-120 minutes at a controlled temperature, such as 25°C or 37°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (MT1/MT2 expressing) Incubation Incubate (Membranes + Radioligand + Test Compound) Membranes->Incubation Radioligand Radioligand ([³H]-melatonin) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filter to Separate Bound vs. Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis

Fig 1. Workflow of a Radioligand Binding Assay
Functional Assay: cAMP Measurement

This assay determines the functional activity of a compound by measuring its effect on the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger modulated by MT1 and MT2 receptor activation.

Objective: To determine the EC50 (half-maximal effective concentration) of this compound and agomelatine in modulating cAMP levels.

Materials:

  • Whole cells expressing MT1 or MT2 receptors (e.g., HEK293 or CHO cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds: this compound and agomelatine at various concentrations.

  • cAMP detection kit (e.g., using HTRF, FRET, or luminescence-based reporters).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere and grow.

  • Pre-treatment: Stimulate the cells with forskolin to increase basal cAMP levels.

  • Treatment: Add varying concentrations of the test compound to the cells and incubate for a specific period.

  • Lysis and Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP concentration using the chosen detection method according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.

cAMP_Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Cells Expressing MT1/MT2 Receptors Stimulation Stimulate with Forskolin Cells->Stimulation Forskolin Forskolin Forskolin->Stimulation Test_Compound Test Compound Treatment Treat with Test Compound Test_Compound->Treatment Stimulation->Treatment Detection Measure cAMP Levels Treatment->Detection Dose_Response Generate Dose-Response Curve Detection->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc

Fig 2. Workflow of a cAMP Functional Assay

Signaling Pathway

Both MT1 and MT2 receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to Gi proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

MT1_MT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Agomelatine) Receptor MT1/MT2 Receptor Agonist->Receptor Binds G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Fig 3. Simplified MT1/MT2 Signaling Pathway

References

Detecting 7-Desmethyl-3-hydroxyagomelatine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of agomelatine (B1665654) and its metabolic pathways, the accurate detection and quantification of its metabolites are of paramount importance. One such key metabolite is 7-desmethyl-3-hydroxyagomelatine. This guide provides a comparative overview of analytical methodologies for its detection, with a focus on providing actionable data and detailed protocols to aid in the selection of the most appropriate technique.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and selective method for the simultaneous determination of agomelatine and its metabolites in biological matrices.[1] This technique offers excellent specificity and low detection limits, making it ideal for pharmacokinetic and bioequivalence studies.

Quantitative Data Summary
ParameterLC-MS/MS Method for this compound
Linearity Range 0.4572 - 1000 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.4572 ng/mL[1]
Precision (Intra- and Inter-day) Meets FDA guideline acceptance criteria[1]
Accuracy Meets FDA guideline acceptance criteria[1]
Extraction Recovery Data not specified, but method successfully applied in a bioequivalence study[1]
Matrix Human Plasma[1]
Experimental Protocol: LC-MS/MS

This protocol is based on a validated method for the simultaneous determination of agomelatine and its metabolites in human plasma.[1]

1. Sample Preparation:

  • Protein precipitation of the plasma sample is performed.

2. Chromatographic Separation:

  • Column: Phenomenex ODS3 (4.6 x 150 mm, 5µm)[1]

  • Mobile Phase: Methanol and 5mM ammonium (B1175870) formate (B1220265) solution (containing 0.2% formic acid) at a ratio of 70:30 (v/v)[1]

  • Flow Rate: 0.8 mL/min[1]

3. Mass Spectrometric Detection:

  • Ionization Source: Positive electrospray ionization (ESI+)[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)[1]

  • Mass Transition for 3-hydroxy-agomelatine: m/z 260.1 → 201.1[1]

  • Internal Standard (Phenacetin) Transition: m/z 180.1 → 110.1[1]

Alternative Chromatographic Methods: HPLC and HPTLC

While LC-MS/MS is the gold standard for sensitivity and selectivity, High-Performance Liquid Chromatography (HPLC) with UV detection and High-Performance Thin-Layer Chromatography (HPTLC) are also utilized for the analysis of agomelatine and its related substances.[2][3] Although these methods have not been explicitly validated for this compound in the provided literature, their application to the parent compound suggests potential adaptability.

These methods are generally more accessible and cost-effective than LC-MS/MS but may lack the sensitivity and specificity required for detecting low concentrations of metabolites in complex biological matrices. Researchers considering these alternatives would need to perform a thorough method development and validation study for this compound.

Quantitative Data Summary for Agomelatine (for comparative purposes)
ParameterHPLC-UV MethodHPTLC Method
Linearity Range 0.5–10 μg/mL[3]0.2–1.2 μ g/band [3]
Limit of Detection (LOD) 0.081 μg/mL4.65 ng/spot
Limit of Quantification (LOQ) 0.25 μg/mL14.11 ng/spot
Matrix Pharmaceutical formulations, Human Plasma[3]Pharmaceutical formulations
Experimental Protocols (General Overview for Agomelatine)

HPLC-UV:

  • Column: C18 columns are commonly used.[3]

  • Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is typical.[3]

  • Detection: UV detection is performed at a wavelength around 230 nm.[3]

HPTLC:

  • Stationary Phase: Silica gel HPTLC plates are utilized.[3]

  • Mobile Phase: A mixture of solvents like chloroform, methanol, and ammonia (B1221849) solution is used for development.[3]

  • Detection: Densitometric scanning at approximately 230 nm.[3]

Workflow and Pathway Diagrams

To visualize the analytical process and the metabolic context, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Plasma Human Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation LC Liquid Chromatography (Separation) Precipitation->LC Supernatant Injection MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification of This compound MS->Quantification

General workflow for LC-MS/MS analysis.

Agomelatine Agomelatine Metabolite1 7-Desmethyl-agomelatine Agomelatine->Metabolite1 Demethylation Metabolite2 3-Hydroxy-agomelatine Agomelatine->Metabolite2 Hydroxylation TargetMetabolite This compound Metabolite1->TargetMetabolite Hydroxylation Metabolite2->TargetMetabolite Demethylation

Simplified metabolic pathway of agomelatine.

References

Safety Operating Guide

Essential Safety and Handling Protocols for 7-Desmethyl-3-hydroxyagomelatine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 7-Desmethyl-3-hydroxyagomelatine. Adherence to these protocols is mandatory to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This is the minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is necessary.

PPE Category Specification Reasoning
Hand Protection Double-gloving with powder-free nitrile gloves.[2][3]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.[2] Powder-free gloves are recommended to avoid aerosolization of the compound.[2]
Eye and Face Protection ANSI Z87.1 compliant safety goggles and a full-face shield.[3]Protects against splashes and aerosols.[2][4] Standard safety glasses are insufficient.[3]
Body Protection Disposable, solid-front, back-closing laboratory gown with tight-fitting cuffs.[5]Protects skin and personal clothing from contamination. Gowns should be changed immediately if contaminated.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.[4][6]Required when handling the solid compound outside of a fume hood or when there is a risk of aerosol generation.[4]
Foot Protection Closed-toe shoes.[3][6]Protects feet from spills and falling objects.

Operational Plan: Handling and Weighing

A detailed workflow for the safe handling and weighing of this compound is essential to minimize exposure risk.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood certification and function prep_ppe->prep_fume_hood prep_materials Gather all necessary equipment and reagents prep_fume_hood->prep_materials handling_weigh Weigh compound in fume hood prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve compound in appropriate solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate all surfaces and equipment handling_dissolve->cleanup_decontaminate After experiment cleanup_ppe Doff PPE in designated area cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

All solid waste, including contaminated gloves, gowns, and weighing papers, must be disposed of in a designated hazardous waste container. Liquid waste containing this compound should be collected in a clearly labeled, sealed container. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

G Disposal Plan for this compound Waste cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal waste_solid Contaminated Solid Waste (Gloves, Gowns, etc.) collection_solid Designated Hazardous Solid Waste Container waste_solid->collection_solid waste_liquid Contaminated Liquid Waste (Solvents, Solutions) collection_liquid Labeled Hazardous Liquid Waste Container waste_liquid->collection_liquid waste_sharps Contaminated Sharps (Needles, Syringes) collection_sharps Puncture-Proof Sharps Container waste_sharps->collection_sharps disposal_ehs Contact Environmental Health & Safety (EHS) collection_solid->disposal_ehs collection_liquid->disposal_ehs collection_sharps->disposal_ehs disposal_pickup Scheduled Hazardous Waste Pickup disposal_ehs->disposal_pickup

Caption: Disposal Plan for this compound Waste

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with absorbent material and decontaminate the area. For large spills, contact your institution's EHS department immediately.

By adhering to these safety protocols, you contribute to a secure research environment for yourself and your colleagues. Always prioritize safety and consult your institution's safety guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Desmethyl-3-hydroxyagomelatine
Reactant of Route 2
7-Desmethyl-3-hydroxyagomelatine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.